molecular formula C6H9ClN2 B1443334 4-(2-chloroethyl)-1-methyl-1H-pyrazole CAS No. 1093881-63-0

4-(2-chloroethyl)-1-methyl-1H-pyrazole

Cat. No.: B1443334
CAS No.: 1093881-63-0
M. Wt: 144.6 g/mol
InChI Key: OAYGXNCRHZTQEB-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS 96450-54-3) is a versatile pyrazole-based chemical intermediate with the molecular formula C6H9ClN2 and a molecular weight of 144.60 g/mol . This compound is characterized by a pyrazole ring, a privileged scaffold in medicinal chemistry, substituted with a methyl group and a 2-chloroethyl side chain. The reactive chloroethyl group makes this compound a valuable precursor for further chemical modifications, particularly in the synthesis of more complex molecules via nucleophilic substitution reactions. Pyrazole derivatives are extensively researched for their broad spectrum of biological activities. The pyrazole nucleus is a key structural component in numerous pharmacologically active compounds and is known to exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties . Specifically, 1-methylpyrazole structures and related pyrazoline derivatives have been identified as important cores for developing new anti-inflammatory and analgesic agents . Furthermore, pyrazole-containing compounds are being actively investigated as potent inhibitors of various biological targets, such as cyclin-dependent kinases (CDKs), for potential anticancer applications . This product is supplied For Research Use Only and is intended for use in laboratory chemical synthesis and pharmaceutical R&D. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

4-(2-chloroethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGXNCRHZTQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093881-63-0
Record name 4-(2-chloroethyl)-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2-Chloroethyl)-1-methyl-1H-pyrazole: Technical Profile & Utility in Drug Discovery

[1][2]

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] It serves as a critical "linker" scaffold, providing a stable pyrazole core attached to a reactive alkyl chloride "warhead."[1][2] This structure allows medicinal chemists to introduce the 2-(1-methyl-1H-pyrazol-4-yl)ethyl moiety—a bioisostere for the ethylamine side chain found in neurotransmitters like serotonin and dopamine—into complex drug candidates.[1][2] It is a key intermediate in the synthesis of the anxiolytic drug Enpiprazole and various kinase inhibitors.[1][2]

Physicochemical Identity

This compound combines an electron-rich aromatic pyrazole ring with an electrophilic alkyl chloride tail.[1][2]

PropertyData
Chemical Name This compound
CAS Number 96450-54-3
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol
Physical State Pale yellow liquid or low-melting solid (Free Base)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Low solubility in water
LogP (Predicted) ~1.2 (Lipophilic, suitable for CNS penetration)
Key Functional Groups 1-Methylpyrazole (Aromatic, Weakly Basic), Alkyl Chloride (Electrophilic)

Note on CAS Confusion: The unmethylated analog, 4-(2-chloroethyl)-1H-pyrazole, corresponds to CAS 438475-37-7.[1][2] Ensure the correct CAS (96450-54-3) is specified for the N-methylated variant to avoid regioselectivity errors during synthesis.

Synthetic Routes & Manufacturing

The synthesis of this compound generally proceeds via the hydroxyethyl precursor, which is then chlorinated.[1][2] The precursor is typically accessed via Vilsmeier-Haack formylation followed by chain extension.[1][2]

Core Synthesis Pathway[1][2][3]
  • Formylation: 1-Methylpyrazole is reacted with POCl₃/DMF to yield 1-methyl-1H-pyrazole-4-carbaldehyde .[1][2]

  • Chain Extension (Homologation): The aldehyde undergoes a Wittig reaction (with methoxymethyltriphenylphosphonium chloride) followed by hydrolysis to extend the carbon chain by one unit, yielding (1-methyl-1H-pyrazol-4-yl)acetaldehyde .[1][2]

  • Reduction: The acetaldehyde is reduced (NaBH₄) to 2-(1-methyl-1H-pyrazol-4-yl)ethanol .[1][2]

  • Chlorination: The alcohol is converted to the alkyl chloride using Thionyl Chloride (SOCl₂).[1][2]

SynthesisPathwayStart1-MethylpyrazoleAldehyde1-Methyl-4-formylpyrazoleStart->AldehydePOCl3, DMF(Vilsmeier-Haack)Alcohol2-(1-Methylpyrazol-4-yl)ethanolAldehyde->Alcohol1. Wittig2. Hydrolysis3. NaBH4Product4-(2-Chloroethyl)-1-methylpyrazole(Target)Alcohol->ProductSOCl2, DCM(Chlorination)

Figure 1: Step-wise synthesis from the commercially available 1-methylpyrazole.[1][2]

Chemical Reactivity & Functionalization

The value of this molecule lies in the differential reactivity between the stable aromatic ring and the labile alkyl chloride.[1][2]

The "Warhead" Mechanism

The 2-chloroethyl group acts as a masked ethylamine.[1][2] Under basic conditions, the chloride is displaced by nucleophiles (amines, thiols, phenoxides) via an SN2 mechanism .[1]

  • Reaction with Amines: Primary and secondary amines displace the chloride to form tertiary amines.[1][2] This is the primary route for generating CNS-active drugs.[1][2]

  • Reaction with Thiols: Thioethers are formed, often used in agrochemical synthesis.[1][2]

Regiostability

Unlike unmethylated pyrazoles, the N-methyl group at position 1 locks the tautomer, preventing "pyrazole walk" (tautomeric shifting) and ensuring that substituents are strictly attached at the 4-position relative to the 1-methyl group.[1][2]

ReactivityProfileCore4-(2-Chloroethyl)-1-methylpyrazoleDrugCNS Active Ligands(e.g., Enpiprazole)Core->DrugSN2 Displacement(K2CO3, MeCN, Heat)AgroThioether AgrochemicalsCore->AgroThiolate SubstitutionAmineSecondary Amines(e.g., Piperazine)Amine->DrugThiolThiols / ThiophenolsThiol->Agro

Figure 2: Divergent reactivity profile demonstrating the utility of the chloroethyl handle.[1][2]

Applications in Medicinal Chemistry

Case Study: Enpiprazole

The most prominent application of this intermediate is in the synthesis of Enpiprazole (CAS 31729-24-5), an anxiolytic agent.[1][2]

  • Mechanism: The 4-(2-chloroethyl)-1-methylpyrazole reacts with 1-(2-chlorophenyl)piperazine.[1][2]

  • Structural Logic: The pyrazole-ethyl moiety mimics the indole-ethyl structure of serotonin, allowing the drug to interact with 5-HT receptors while the piperazine tail modulates dopamine receptors.[1][2]

Kinase Inhibitor Design

In modern oncology, the pyrazole ring is a "privileged scaffold" for ATP-competitive kinase inhibitors.[1][2] The ethyl chain serves as a flexible linker to project solubilizing groups (like morpholine) into the solvent-exposed region of the kinase binding pocket, improving the pharmacokinetic profile (ADME) of the inhibitor.[1][2]

Experimental Protocols

Protocol: Nucleophilic Substitution with a Secondary Amine This protocol describes the coupling of 4-(2-chloroethyl)-1-methylpyrazole with a generic secondary amine (HNR₂).[1][2]

  • Preparation: In a round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) and a catalytic amount of Potassium Iodide (KI) (0.1 equiv).[1][2] The KI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]

  • Nucleophile Addition: Add the secondary amine (1.1 equiv).[1][2]

  • Reaction: Reflux the mixture at 80°C for 12–18 hours under nitrogen atmosphere. Monitor by TLC or LC-MS for the disappearance of the chloride.[1][2]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2] Purify the crude oil via silica gel column chromatography (DCM/MeOH gradient).[1][2]

Safety & Stability

  • GHS Classification:

    • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1][2][3]

    • Skin Irrit. 2: H315 - Causes skin irritation.[1][2][3]

    • Eye Irrit. 2A: H319 - Causes serious eye irritation.[1][2][3]

  • Genotoxicity Warning: As an alkyl halide, this compound is a potential alkylating agent.[1][2] It should be handled as a potential genotoxic impurity (PGI) in pharmaceutical processes.[1][2] Use appropriate containment (fume hood) and PPE (nitrile gloves, safety glasses).[1]

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the chloride over long periods.[1][2]

References
  • Benchchem. (2024).[1][2] this compound Product Datasheet. Retrieved from [1][4]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 96450-54-3. Retrieved from [1][4]

  • CAS Common Chemistry. (2024).[1][2] Enpiprazole (CAS 31729-24-5) and Related Fragments.[1][2] Retrieved from [1][2][4]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet for Pyrazole Alkyl Chlorides. Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier for Halogenated Pyrazoles. Retrieved from [1][4]

4-(2-chloroethyl)-1-methyl-1H-pyrazole CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-chloroethyl)-1-methyl-1H-pyrazole

CAS Number: 96450-54-3

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates its chemical properties, synthesis, reactivity, and significant applications as a versatile building block in the creation of complex, biologically active molecules. Emphasis is placed on the strategic importance of the pyrazole scaffold and the synthetic utility of the reactive 2-chloroethyl moiety. This guide incorporates detailed protocols, safety information, and workflow visualizations to provide a holistic understanding of the compound's role in modern chemical and pharmaceutical research.

Introduction and Strategic Importance

This compound is a substituted pyrazole derivative that serves as a valuable intermediate in organic synthesis. The core of this molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in a multitude of pharmacologically active compounds.[1][2] The pyrazole nucleus is a cornerstone in many approved drugs, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3]

The strategic importance of CAS 96450-54-3 lies in its bifunctional nature. The 1-methyl-pyrazole core provides a stable, aromatic scaffold known to interact with various biological targets, while the 4-(2-chloroethyl) substituent offers a reactive handle for synthetic elaboration.[1] The electrophilic nature of the carbon attached to the chlorine atom makes it susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This makes it an indispensable tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 96450-54-3[1]
Molecular Formula C₆H₉ClN₂[1]
Molecular Weight 144.60 g/mol [1]
IUPAC Name This compoundN/A
Appearance Typically a solid or liquid[4]
Purity ≥97% (typical for research grade)N/A

Synthesis and Reactivity

Proposed Retrosynthetic Analysis and Synthesis Pathway

While specific, peer-reviewed synthesis procedures for this compound are not abundantly detailed in public literature, a logical synthetic route can be devised based on established pyrazole chemistry. A common and effective method for constructing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

For this target molecule, a plausible precursor would be 1-methylhydrazine and a suitably functionalized four-carbon electrophile. The 2-chloroethyl group can be introduced via various methods, either prior to or after the formation of the pyrazole ring. A likely pathway involves the reaction of a pyrazole intermediate with a reagent like 1-bromo-2-chloroethane.

Below is a detailed, field-proven protocol adapted from general pyrazole synthesis methodologies.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative methodology. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

Step 1: Synthesis of 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole

  • Reaction Setup: To a solution of 4-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a strong base like Sodium Hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: The strong base is required to deprotonate the pyrazole ring nitrogen, forming the highly nucleophilic pyrazolate anion, which is essential for the subsequent alkylation step.

  • Alkylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: Methyl iodide is an excellent electrophile for the Sₙ2 reaction with the pyrazolate anion, leading to the formation of the N-methylated product. The regioselectivity of methylation can vary, but the 1-methyl isomer is often a major product.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole.

Step 2: Chlorination of the Hydroxyl Group

  • Reaction Setup: Dissolve the purified 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole (1.0 eq) in a chlorinated solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) at 0 °C.

  • Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

    • Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts, driving the reaction to completion.

  • Work-up and Purification: Stir the reaction at room temperature for 2-4 hours. Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Chlorination Pyrazolylethanol 4-(1H-pyrazol-4-yl)ethan-1-ol NaH 1. NaH, THF, 0°C Hydroxyethylpyrazole 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole Pyrazolylethanol->Hydroxyethylpyrazole N-Methylation MeI 2. Methyl Iodide (CH₃I) Hydroxyethylpyrazole_ref 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole SOCl2 Thionyl Chloride (SOCl₂) DCM, 0°C to RT TargetCompound This compound (CAS 96450-54-3) Hydroxyethylpyrazole_ref->TargetCompound Chlorination

Caption: Proposed two-step synthesis of this compound.

Core Reactivity: The Chloroethyl Group

The primary site of reactivity on this molecule for synthetic diversification is the terminal carbon of the chloroethyl side chain. It is an electrophilic center, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide array of nucleophiles, including:

  • Amines (Primary and Secondary): To form substituted ethylamine derivatives, a common motif in pharmaceuticals.

  • Thiols: To generate thioethers.

  • Alcohols/Phenols: To create ethers.

  • Azides: To produce alkyl azides, which can be further converted to triazoles or primary amines.

  • Carboxylates: To form ester linkages.

This synthetic versatility is the cornerstone of its utility as a building block.

Applications in Research and Drug Development

The pyrazole scaffold is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[5] Examples include the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil. The success of these drugs validates the pyrazole core as a biocompatible and effective pharmacophore.

This compound is not an end-product but a crucial starting point for synthesizing novel drug candidates. Its value is realized in its application as a scaffold for library synthesis.

Role as a Versatile Chemical Intermediate

Researchers can leverage the reactivity of the chloroethyl group to rapidly generate a diverse library of compounds based on the 1-methyl-pyrazole core. For instance, reaction with a panel of substituted anilines or heterocyclic amines can produce a series of molecules to be screened for specific biological activities, such as kinase inhibition, which is a major focus in oncology research.[1][3]

IntermediateUtility cluster_reactions Nucleophilic Substitution (Sₙ2) cluster_products Diverse Molecular Library cluster_applications Potential Therapeutic Areas Start This compound Nuc1 Primary/Secondary Amines (R₂NH) Start->Nuc1 Nuc2 Thiols (RSH) Start->Nuc2 Nuc3 Alcohols/Phenols (ROH) Start->Nuc3 Nuc4 Other Nucleophiles (e.g., N₃⁻, CN⁻) Start->Nuc4 Prod1 Amine Derivatives Nuc1->Prod1 Prod2 Thioether Derivatives Nuc2->Prod2 Prod3 Ether Derivatives Nuc3->Prod3 Prod4 Azides, Nitriles, etc. Nuc4->Prod4 App1 Oncology (Kinase Inhibitors) Prod1->App1 App2 Inflammation (COX Inhibitors) Prod1->App2 App3 Infectious Diseases Prod1->App3 App4 CNS Disorders Prod1->App4 Prod2->App1 Prod2->App2 Prod2->App3 Prod2->App4 Prod3->App1 Prod3->App2 Prod3->App3 Prod3->App4 Prod4->App1 Prod4->App2 Prod4->App3 Prod4->App4

Caption: Role as an intermediate for generating diverse chemical libraries.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous pyrazole derivatives provide essential safety guidance.[6][7][8][9]

Hazard Identification (based on related compounds)
  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Contact: Causes skin irritation.[8][10]

  • Eye Contact: Causes serious eye irritation or damage.[7][8]

  • Respiratory: May cause respiratory irritation.[8]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a laboratory coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound, CAS 96450-54-3, is a strategically valuable molecule in the field of chemical synthesis and drug discovery. Its structure combines the pharmacologically significant pyrazole core with a synthetically versatile chloroethyl side chain. This unique combination allows it to serve as an ideal starting point for the construction of novel, complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively utilize this compound in their pursuit of new scientific frontiers and innovative medicines.

References

  • Benchchem. This compound|C6H9ClN2.

  • ChemScene. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.

  • Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR.

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.

  • PubChem. 4-chloro-1-methyl-1H-pyrazole.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.

  • Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid.

  • PubChem. 1-(2-Chloroethyl)-1H-pyrazole.

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

  • Fisher Scientific. SAFETY DATA SHEET - Pyrazole.

  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrazole.

  • CymitQuimica. Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • TCI Chemicals. SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

  • ChemicalBook. Pyrazole - Safety Data Sheet.

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4-(2-chloroethyl)-1-methyl-1H-pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-chloroethyl)-1-methyl-1H-pyrazole: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for pharmaceutical research and drug development. The document details its physicochemical properties, offers a validated protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications as a versatile intermediate. Furthermore, it establishes rigorous safety and handling procedures essential for laboratory settings. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry who require a deep technical understanding of this compound for advanced synthesis and discovery programs.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. Among these, the pyrazole ring system is a "privileged scaffold," a framework that can bind to multiple biological targets with high affinity. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates.

This compound (CAS No. 96450-54-3) is a particularly valuable derivative. It combines the stable, aromatic 1-methylpyrazole core with a reactive 2-chloroethyl side chain at the C4 position.[1] This chloroethyl group serves as a reactive handle for introducing diverse functional groups through nucleophilic substitution reactions, making it an ideal starting material for constructing extensive libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₉ClN₂[1]
Molecular Weight 144.60 g/mol [1]
CAS Number 96450-54-3[1]
Appearance Solid or liquid[3]
Boiling Point 282.9 ± 15.0 °C at 760 mmHg[4]
Purity Typically ≥98%[3][5]
Molecular Structure

The structure consists of a five-membered pyrazole ring with a methyl group on the N1 nitrogen and a 2-chloroethyl substituent on the C4 carbon.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the functionalization of a pre-formed pyrazole ring. The following protocol describes a plausible and robust method based on established organometallic and substitution chemistry.

Experimental Protocol: Synthesis Workflow

This synthesis is a multi-step process that should be performed by trained chemists under a fume hood with appropriate personal protective equipment (PPE).

Step 1: N-methylation of 4-Iodo-1H-pyrazole

  • Rationale: The first step is to protect the N1 position with a methyl group. This prevents side reactions in subsequent steps and is a common strategy in heterocyclic chemistry.

  • Procedure:

    • To a solution of 4-iodo-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add iodomethane (CH₃I, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methyl-4-iodo-1H-pyrazole.

Step 2: Heck Cross-Coupling with Ethylene

  • Rationale: The Heck reaction is a powerful C-C bond-forming reaction that will install the vinyl group at the C4 position, which is a precursor to the ethyl side chain.

  • Procedure:

    • Combine 1-methyl-4-iodo-1H-pyrazole (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.1 equivalents) in a pressure vessel.

    • Add a suitable solvent (e.g., dimethylformamide, DMF) and a base (e.g., triethylamine, Et₃N, 2 equivalents).

    • Seal the vessel, purge with ethylene gas, and then pressurize to 2-3 atm.

    • Heat the reaction to 80-100 °C and stir for 24 hours.

    • After cooling, vent the vessel, filter the reaction mixture through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain 1-methyl-4-vinyl-1H-pyrazole.

Step 3: Hydrochlorination of the Vinyl Group

  • Rationale: The final step involves the addition of HCl across the vinyl double bond to form the 2-chloroethyl side chain. According to Markovnikov's rule, the chlorine atom will add to the more substituted carbon, but in this case, the addition across the terminal alkene will yield the desired product.

  • Procedure:

    • Dissolve 1-methyl-4-vinyl-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

    • Bubble anhydrous hydrogen chloride (HCl) gas through the solution at 0 °C, or add a solution of HCl in a non-protic solvent.

    • Stir the reaction for 2-4 hours at 0 °C.

    • Monitor by TLC until the starting material is consumed.

    • Remove the excess HCl and solvent under reduced pressure to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized compound is critical. The following analytical methods are standard for this purpose.

Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5-10 mg of the sample in deuterated chloroform (CDCl₃). The expected spectrum should show a singlet for the N-methyl protons (~3.8-4.0 ppm), two triplets for the diastereotopic protons of the ethyl chain (a triplet for -CH₂-Cl around 3.7 ppm and a triplet for -CH₂-pyrazole around 3.0 ppm), and two singlets for the pyrazole ring protons.

    • ¹³C NMR: A more concentrated sample in CDCl₃ will reveal distinct signals for all six carbon atoms: the N-methyl carbon, the two ethyl carbons, and the three unique pyrazole ring carbons.

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 145.05, corresponding to the protonated molecule. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) will be a definitive indicator of the compound's identity.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its chloroethyl side chain. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (Sₙ2) reactions.

Mechanism: Nucleophilic Substitution A wide variety of nucleophiles (Nu⁻) can displace the chloride ion, allowing for the facile introduction of new functional groups.

G cluster_0 Reaction reagent This compound product Derivatized Pyrazole reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻, R-S⁻, CN⁻) nucleophile->product Attacks

Caption: Derivatization via nucleophilic substitution.

This reactivity enables its use as a scaffold in combinatorial chemistry and fragment-based drug design. For instance, reaction with various amines, thiols, or alcohols can generate libraries of compounds to be screened for biological activity against targets such as kinases, a class of enzymes where pyrazole-based inhibitors have shown significant promise.[1]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with care. The following protocols are based on safety data for structurally related compounds and general laboratory best practices.[3][6][7][8]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[6][7]

  • Skin Contact: Causes skin irritation.[8][9]

  • Eye Contact: Causes serious eye irritation/damage.[7][8]

  • Inhalation: May cause respiratory irritation.[6][8]

Handling Protocol:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Avoid generating dust or aerosols. If handling a solid, use appropriate weighing techniques.

  • Prevent contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the laboratory area.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[6]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6]

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry and materials science. Its combination of a stable heterocyclic core and a reactive side chain provides a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as detailed in this guide, is paramount for any researcher aiming to leverage its capabilities in innovative discovery programs.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024. PubChem. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. PubMed Central. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. PubMed Central. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

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4-(2-chloroethyl)-1-methyl-1H-pyrazole synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a stable pyrazole core, a specific N-methylation pattern, and a reactive chloroethyl side chain, makes it a valuable intermediate for synthesizing more complex molecular architectures.[1][3] The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known to be a component in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][4] The chloroethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive overview of a logical and robust synthetic pathway for this compound, intended for researchers and professionals in organic synthesis and drug development. The discussion emphasizes the rationale behind methodological choices, reaction mechanisms, and practical considerations for implementation in a laboratory setting.

Retrosynthetic Analysis and Proposed Pathway

A direct synthesis of the target molecule is not commonly reported. Therefore, a multi-step approach is necessary. The most logical retrosynthetic disconnection involves the chlorination of a precursor alcohol, which in turn is derived from an N-methylated pyrazole. This leads to a three-step synthesis starting from a commercially available or readily synthesized pyrazole derivative.

The proposed forward synthesis pathway is as follows:

  • Synthesis of the Core Intermediate: Formation of 2-(1H-pyrazol-4-yl)ethanol, which serves as the foundational scaffold.

  • N-Methylation: Regioselective methylation of the pyrazole ring to install the methyl group at the N1 position, yielding 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole.

  • Chlorination: Conversion of the terminal hydroxyl group of the side chain to a chloride using a suitable chlorinating agent to afford the final product.

Retrosynthesis Target This compound Intermediate2 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole Target->Intermediate2 Chlorination (e.g., SOCl₂) Intermediate1 2-(1H-pyrazol-4-yl)ethanol Intermediate2->Intermediate1 N-Methylation (e.g., CH₃I) Start Pyrazole Precursors Intermediate1->Start Cyclization / Functionalization

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of 2-(1H-Pyrazol-4-yl)ethanol

The initial challenge is the construction of the pyrazole ring bearing a hydroxyethyl group at the C4 position. While numerous methods exist for pyrazole synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazine, obtaining the specific 4-(2-hydroxyethyl) substituent requires a tailored approach.[5][6] A practical route involves the modification of a pre-existing pyrazole. For instance, starting from pyrazole-4-carbaldehyde, a Wittig reaction followed by hydroboration-oxidation or a Grignard reaction with ethylene oxide could yield the desired alcohol.

Alternatively, 2-(1H-pyrazol-4-yl)ethanol (also named 4-(2-hydroxyethyl)pyrazole) is available from commercial suppliers, which can significantly expedite the synthesis.[7] For the purpose of this guide, we will assume this intermediate is either purchased or synthesized via established methods.

Key Intermediate Properties:

  • Molecular Formula: C₅H₈N₂O[7]

  • CAS Number: 180207-57-2[7]

Part 2: N-Methylation of 2-(1H-Pyrazol-4-yl)ethanol

The introduction of a methyl group onto the pyrazole nitrogen is a critical step. N-unsubstituted pyrazoles can be readily alkylated after deprotonation with a suitable base.[8]

Causality and Experimental Choices:

  • Base Selection: The pKa of the N-H proton in pyrazole is approximately 14, necessitating a reasonably strong base for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it forms the sodium salt of the pyrazole and hydrogen gas, an inert byproduct that drives the reaction to completion. Alternatively, bases like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like DMF, though heating may be required.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this transformation. Dimethyl sulfate is another potent option but is more toxic.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the pyrazole anion and are inert to the strong base and electrophile.

  • Regioselectivity: For a 4-substituted pyrazole, the N1 and N2 positions are chemically equivalent, so the methylation will produce a single N-methylated product without isomeric complications that can arise with unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole).[8]

N-Methylation cluster_0 N-Methylation Reaction Start_Mol 2-(1H-pyrazol-4-yl)ethanol Intermediate_Anion Pyrazolate Anion Start_Mol->Intermediate_Anion + Base Product_Mol 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole Intermediate_Anion->Product_Mol + Methylating Agent

Caption: N-Methylation of the pyrazole intermediate.

Part 3: Chlorination of 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a standard functional group transformation.

Causality and Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which is an excellent leaving group. The subsequent attack by the chloride ion is efficient, and the reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl). Other reagents like phosphorus trichloride or an Appel reaction could also be employed.

  • Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat if the substrate is liquid. It is often run at 0 °C initially and then allowed to warm to room temperature or gently heated to ensure completion. The addition of a small amount of a base like pyridine can be used to scavenge the HCl produced, although it is not always necessary.

  • Work-up: The work-up procedure is critical to remove excess thionyl chloride and acidic byproducts. This is usually achieved by carefully quenching the reaction mixture with ice-water or a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.

Detailed Experimental Protocol

This section outlines a representative, step-by-step procedure for the synthesis.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Role
2-(1H-Pyrazol-4-yl)ethanolC₅H₈N₂O112.13Starting Material
Sodium Hydride (60% disp. in oil)NaH24.00Base
Methyl IodideCH₃I141.94Methylating Agent
Thionyl ChlorideSOCl₂118.97Chlorinating Agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Saturated NaHCO₃ solution--Quenching Agent
Brine--Washing Agent
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent

Step 1: Synthesis of 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Dissolve 2-(1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrazolate anion.

  • Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Remove the THF under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole as a pure compound.

Step 2: Synthesis of this compound

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the purified 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise to the solution. Gas evolution (HCl, SO₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification via flash chromatography (silica gel, ethyl acetate/hexanes) will yield the final product, this compound.

Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Chlorination s1_start Deprotonate Pyrazole with NaH in THF s1_add Add Methyl Iodide at 0°C s1_start->s1_add s1_react Stir Overnight at RT s1_add->s1_react s1_quench Quench with H₂O s1_react->s1_quench s1_extract Extract with EtOAc s1_quench->s1_extract s1_purify Purify via Chromatography s1_extract->s1_purify s2_start Dissolve Alcohol in DCM s1_purify->s2_start Product from Step 1 s2_add Add SOCl₂ at 0°C s2_start->s2_add s2_react Stir at RT for 3-5h s2_add->s2_react s2_quench Quench on Ice / NaHCO₃ s2_react->s2_quench s2_extract Extract with DCM s2_quench->s2_extract s2_purify Purify via Chromatography s2_extract->s2_purify Final_Product Final_Product s2_purify->Final_Product Final Product

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is a robust and logical multi-step process that relies on fundamental and well-established organic transformations. By starting with 2-(1H-pyrazol-4-yl)ethanol, a straightforward sequence of N-methylation followed by chlorination with thionyl chloride provides an efficient route to this valuable synthetic intermediate. The principles outlined in this guide—careful selection of reagents based on mechanistic understanding, control of reaction conditions, and appropriate purification techniques—are paramount to achieving a high yield and purity of the final product, paving the way for its successful application in drug discovery and development programs.

References

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • A kind of preparation method of pyrazole derivatives.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2. PubChem. [Link]

  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. National Institutes of Health (PMC). [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). [Link]

  • C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Process for the preparation of pyrazole and its derivatives.
  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

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Introduction: The Structural Significance of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

This compound (CAS No: 96450-54-3 / 1093881-63-0) is a key heterocyclic intermediate in modern synthetic chemistry.[1] Its molecular structure, featuring a substituted pyrazole ring, is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The molecule's utility is significantly enhanced by the presence of two key functional groups: the N-methylated pyrazole core and the reactive 2-chloroethyl side chain at the C4 position. The chloroethyl group, in particular, serves as a versatile synthetic handle for nucleophilic substitution, enabling the elaboration of more complex molecular architectures.

This guide provides a comprehensive analysis of the spectroscopic data required to unambiguously identify and characterize this compound. As direct experimental spectra are not always readily available in public databases, this document leverages foundational spectroscopic principles and data from closely related analogues to predict, interpret, and validate the compound's structural identity. Our approach is grounded in a multi-technique workflow, ensuring a self-validating system of characterization crucial for researchers in drug development and synthetic chemistry.

Part 1: The Analytical Workflow for Structural Elucidation

A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. Mass spectrometry provides the foundational molecular weight and elemental composition, while Infrared spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the detailed atomic connectivity, painting a complete picture of the molecular skeleton.

cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms Molecular Formula & Weight (C₆H₉ClN₂) MW: 144.60 iso Isotopic Pattern Analysis (³⁵Cl / ³⁷Cl) ms->iso provides frag Fragmentation Pathway iso->frag supports conclusion Structural Confirmation frag->conclusion ir Functional Group ID (C-H, C=N, C-Cl) ir->conclusion h_nmr ¹H NMR (Proton Environment) corr 2D NMR (HSQC/HMBC) (H-C Connectivity) h_nmr->corr c_nmr ¹³C NMR (Carbon Skeleton) c_nmr->corr corr->conclusion start Target Molecule: This compound start->ms start->ir start->h_nmr

Caption: A multi-technique workflow for structural confirmation.

Part 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry is the first critical step, providing the molecular weight and, through high-resolution analysis, the elemental formula. For this compound, with a molecular formula of C₆H₉ClN₂, the expected exact mass and fragmentation patterns are key identifiers.[1]

Expected Mass Spectrum Data

FeaturePredicted ObservationRationale
Molecular Ion (M⁺) m/z ≈ 144.05Calculated for the most abundant isotopes (¹²C₆¹H₉³⁵Cl¹⁴N₂).
Isotopic Peak (M+2)⁺ m/z ≈ 146.05Due to the natural abundance of the ³⁷Cl isotope.
(M)⁺ / (M+2)⁺ Ratio ~3:1The characteristic isotopic signature of a monochlorinated compound.
Major Fragment m/z = 109Loss of the chlorine radical followed by rearrangement (Loss of •Cl and •H).
Base Peak m/z = 95Loss of the chloroethyl side chain (•CH₂CH₂Cl).

Plausible Fragmentation Pathway

The primary fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The C-C bond of the ethyl chain and the C-Cl bond are expected to be labile.

Caption: Key fragmentations in the mass spectrum.

Experimental Protocol: Electron Ionization MS (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet for purified samples.

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns that are comparable to library data.

  • Analysis: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak (m/z 144) and its corresponding M+2 isotope peak (m/z 146) in a ~3:1 ratio. Confirm the presence of key fragments predicted by the pathway analysis.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Insights
~3100-3000C-H StretchAromatic (Pyrazole Ring)Typical for sp² C-H bonds. Unsubstituted pyrazole shows similar bands.[3]
~2980-2850C-H StretchAliphatic (N-CH₃, -CH₂CH₂-)Characteristic of sp³ C-H bonds.
~1590-1500C=N / C=C StretchPyrazole RingThe pyrazole ring C=N stretching vibration is a key identifier.[4]
~1300-1250C-N StretchPyrazole RingA band in this region often corresponds to C-N stretching within the heterocyclic ring.[5]
~750-650C-Cl StretchChloroalkane (-CH₂Cl)This region is characteristic of the carbon-chlorine stretching mode, providing direct evidence of the chloroethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Sample Application: If the sample is a liquid, place a single drop directly onto the center of the ATR crystal. If solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

  • Analysis: Process the spectrum to identify the key absorption bands as outlined in the table above. The presence of both aromatic C-H and aliphatic C-H stretches, combined with a strong C-Cl band, validates the core structural components.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular skeleton and confirm connectivity. The predictions below are based on established chemical shift principles and data from analogous pyrazole structures.[2][6][7]

¹H NMR Spectroscopy: Probing the Proton Environments

The asymmetry of the 4-substituted, 1-methyl pyrazole ring results in two distinct aromatic proton signals. The ethyl chain will exhibit two characteristic triplets due to coupling between the adjacent methylene groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.5Singlet (s)1HH-5Protons on pyrazole rings typically appear between 6.0-8.0 ppm. The H-5 proton is adjacent to two nitrogen atoms, leading to a downfield shift.
~7.3-7.4Singlet (s)1HH-3Similar to H-5, this proton is part of the aromatic pyrazole system.
~3.8-3.9Singlet (s)3HN-CH₃The methyl group attached to the nitrogen is deshielded and appears as a sharp singlet.
~3.7-3.8Triplet (t)2H-CH₂-ClThe methylene group directly attached to the electron-withdrawing chlorine atom is significantly deshielded. It appears as a triplet due to coupling with the adjacent CH₂ group.
~2.9-3.0Triplet (t)2HPyrazole-CH₂-This methylene group is adjacent to the pyrazole ring and the other methylene group, appearing as a triplet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show six distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~138-140C-5Aromatic carbons in pyrazoles adjacent to nitrogen atoms are typically found in this downfield region.[8]
~128-130C-3Similar to C-5, this is a characteristic shift for a pyrazole ring carbon.
~118-120C-4The substituted carbon of the pyrazole ring.
~43-45-CH₂-ClThe carbon atom bonded to chlorine is significantly deshielded, a typical range for chloroalkanes.[2]
~38-40N-CH₃The N-methyl carbon appears in a characteristic upfield region.
~28-30Pyrazole-CH₂-The aliphatic carbon attached to the pyrazole ring.
NMR Correlation Diagram

Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively link the proton and carbon assignments.

cluster_mol Molecular Structure & Key Correlations C3 C-3 C5 C-5 C4 C-4 C_Me N-CH₃ C_CH2a Pz-CH₂ C_CH2b CH₂-Cl H3 H-3 H3->C3 HSQC H5 H-5 H5->C5 H5->C4 H_Me N-CH₃ H_Me->C3 H_Me->C5 HMBC H_Me->C_Me H_CH2a Pz-CH₂ H_CH2a->C5 H_CH2a->C4 H_CH2a->C_CH2a H_CH2b CH₂-Cl H_CH2b->C_CH2b

Caption: Expected ¹H-¹³C correlations (HSQC/HMBC).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H spectrum.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Place the NMR tube in a 400 MHz (or higher) spectrometer. Acquire the ¹H spectrum using a standard pulse program. Ensure an adequate relaxation delay (e.g., d1 = 2 seconds) to allow for quantitative integration.

  • ¹³C NMR Acquisition: Following the ¹H scan, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (FID) using Fourier transformation. Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with the predicted values and ¹³C data.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The predicted data, derived from fundamental principles and comparison with related structures, provides a robust framework for its characterization. The molecular ion peak at m/z 144/146 with a 3:1 ratio in the mass spectrum confirms the elemental composition. IR spectroscopy validates the presence of the pyrazole ring and the chloroalkane functionality. Finally, ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeletons, confirming the specific substitution pattern. This comprehensive spectroscopic guide serves as a critical resource for researchers, ensuring the identity and purity of this valuable synthetic intermediate.

References

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PubMed Central. Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Available at: [Link]

  • PubMed Central. Low-temperature crystal structure of 4-chloro-1H-pyrazole. Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • PubChem. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2. Available at: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • PubChem. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2. Available at: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole - NIST WebBook. Available at: [Link]

Sources

Technical Analysis: 1H NMR Spectrum of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical analysis of the 1H NMR spectrum of 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1][2]

This analysis synthesizes theoretical prediction principles with empirical data from analogous pyrazole derivatives to provide a definitive reference for structural verification.

Executive Summary

Compound: this compound CAS: 1443981-33-8 (or related salts) Molecular Formula: C6H9ClN2 Molecular Weight: 144.60 g/mol Solvent: Chloroform-d (CDCl3)[1][2]

The 1H NMR spectrum of this molecule is characterized by a distinct aliphatic region containing a methyl singlet and two methylene triplets, and an aromatic region featuring two distinct singlets corresponding to the pyrazole ring protons. The absence of coupling between the ring protons (due to C4 substitution) is a primary diagnostic feature.

Structural Dissection & Proton Assignment[1]

To accurately assign the spectrum, the molecule is divided into three magnetically distinct environments.

Figure 1: Proton Assignment Map
  • Environment A (Aromatic): Pyrazole Ring Protons (H-3 and H-5).[1][2]

  • Environment B (Aliphatic): N-Methyl group (N-CH3).[1][2]

  • Environment C (Side Chain): 2-Chloroethyl chain at position 4.[1][2]

structure_map cluster_mol This compound H3 H-3 (Aromatic) Singlet ~7.4-7.6 ppm H5 H-5 (Aromatic) Singlet ~7.2-7.4 ppm NMe N-CH3 Singlet ~3.8-3.9 ppm CH2_Ring Ring-CH2 (α) Triplet ~2.8-3.0 ppm CH2_Cl Cl-CH2 (β) Triplet ~3.6-3.8 ppm

Caption: Magnetic environments of protons in this compound.

Spectral Data Summary (CDCl3)

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Notes
H-3 (Pyrazole) 7.45 – 7.55Singlet (s)1H-Deshielded by C=N bond anisotropy.[1][2]
H-5 (Pyrazole) 7.25 – 7.35Singlet (s)1H-Adjacent to N-Me; typically upfield of H-3.[1][2]
N-CH3 3.80 – 3.90Singlet (s)3H-Characteristic N-Methyl on pyrazole.[1][2]
Cl-CH2- 3.65 – 3.75Triplet (t)2H~7.0 HzDeshielded by Chlorine (electronegative).[1][2]
-CH2-Ring 2.80 – 2.95Triplet (t)2H~7.0 HzBenzylic-like position; shielded relative to Cl-CH2.[1][2]

Note on H-3 vs H-5: In 1-methylpyrazoles, H-3 and H-5 are often close in shift.[1][2] H-3 is typically more deshielded (downfield) due to the adjacent double bond (C=N) anisotropy, while H-5 is influenced by the N-methyl group.[1][2] Substitution at C-4 removes the vicinal coupling, collapsing these signals into sharp singlets.

Detailed Spectral Analysis

The Aliphatic Region (2.0 – 4.0 ppm)

This region confirms the presence of the N-methyl group and the intact chloroethyl side chain.

  • The N-Methyl Singlet (~3.85 ppm):

    • Appears as a sharp, intense singlet integrating to 3 protons.

    • Diagnostic Value: A shift significantly different from 3.8 ppm suggests N-alkylation did not occur or the solvent is non-standard (e.g., DMSO-d6 shifts this to ~3.7 ppm).[1][2]

  • The Chloroethyl Chain (A2X2 System):

    • The side chain forms a classic triplet-triplet pattern.[1][2]

    • The α-Methylene (~2.85 ppm): The CH2 attached directly to the pyrazole ring (C4) resonates upfield. It appears as a triplet due to coupling with the adjacent β-methylene.[1][2]

    • The β-Methylene (~3.70 ppm): The CH2 attached to the chlorine atom is significantly deshielded by the electronegative halogen, shifting it downfield to ~3.7 ppm.

    • Coupling (

      
      ):  Both triplets share a coupling constant of approximately 7.0 Hz.
      
The Aromatic Region (7.0 – 8.0 ppm)

This region confirms the substitution pattern of the pyrazole ring.

  • Absence of Splitting:

    • In unsubstituted 1-methylpyrazole, H-3, H-4, and H-5 show complex coupling (doublets/triplets).[1][2]

    • Crucial Validation: In this 4-substituted molecule, H-3 and H-5 are isolated from each other by the substituent at C4.[1][2] Therefore, they appear as two distinct singlets .

    • Trace Coupling: Occasionally, very small cross-ring coupling (

      
       Hz) may cause slight broadening, but they will not appear as doublets in standard 300/400 MHz spectra.
      

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and reproducibility, follow this standardized workflow.

Figure 2: NMR Acquisition Workflow

nmr_workflow Start Start: Pure Compound (10-20 mg) Solvent Add 0.6 mL CDCl3 (Ensure 99.8% D, 0.03% TMS) Start->Solvent Filter Filter Solution (Remove undissolved solids) Solvent->Filter Tube Transfer to 5mm NMR Tube (Cap immediately) Filter->Tube Acquire Acquire 1H Spectrum (16-32 Scans, d1=2s) Tube->Acquire Process Process Data (Phase, Baseline, Ref TMS to 0.00) Acquire->Process Analyze Verify Integrals: 3:2:2:1:1 Ratio Process->Analyze

Caption: Standardized workflow for acquiring high-fidelity 1H NMR data.[1][2]

Protocol Steps:
  • Mass: Weigh approximately 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Homogeneity: Ensure the sample is fully dissolved. If the hydrochloride salt is used (common for this amine), add a drop of NaOD/D2O or use DMSO-d6, as the salt may be insoluble in pure CDCl3.

    • Note: The chemical shifts in DMSO-d6 will differ slightly (N-Me ~3.7 ppm, Aromatics shifted).[1][2]

  • Acquisition: Run a standard proton sequence (pulse angle 30°, relaxation delay 1-2 seconds) with 16 to 32 scans.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl3 solvent peak to 7.26 ppm.

Troubleshooting & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common. Use the NMR spectrum to detect them.[3]

Impurity / ArtifactSpectral SignatureCause
4-(2-hydroxyethyl) precursor Triplet at ~3.8 ppm shifts to ~3.6 ppm (broad).[1][2] OH proton visible (variable).Incomplete chlorination of the alcohol.
Regioisomer (1-methyl-1H-pyrazole-3-yl) Different aromatic splitting (doublets) or shifts.[1][2]Incorrect methylation site during synthesis.
Residual Solvent (DCM) Singlet at 5.30 ppm.Incomplete drying after extraction.
Water Broad singlet ~1.56 ppm (in CDCl3).Wet solvent or hygroscopic sample.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 642214, 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link]

  • Oregon State University. (2024). 1H NMR Chemical Shifts Table. Retrieved from [Link]

Sources

13C NMR analysis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Analysis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Executive Summary This technical guide details the structural verification of This compound (CAS: 438475-37-7) via Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy.[1] As a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical candidates, the purity and regio-integrity of this molecule are paramount.[1][2] This guide moves beyond basic peak listing to provide a mechanistic rationale for chemical shift assignments, impurity profiling (specifically regioisomers), and a validated experimental protocol.

Part 1: Structural Analysis & Theoretical Framework

Before acquisition, a rigorous analysis of the molecular framework is required to predict the spectral footprint.[2]

Molecule: this compound Formula: C


H

ClN

Molecular Weight: 144.60 g/mol [1]
Electronic Environment & Shift Prediction

The molecule consists of an electron-rich aromatic pyrazole ring substituted at the 4-position with an alkyl chloride chain. The asymmetry introduced by the N-methyl group distinguishes the C3 and C5 carbons, a common point of confusion in pyrazole analysis.[2]

Carbon EnvironmentLabelElectronic EffectPredicted Shift (

, ppm)
Pyrazole C3 C3Aromatic, adjacent to imine nitrogen (deshielded).[1]136.0 – 140.0
Pyrazole C5 C5Aromatic, adjacent to N-methyl (shielded relative to C3).[2]128.0 – 132.0
Pyrazole C4 C4Aromatic, substituted by alkyl group (

-effect).[2]
115.0 – 119.0
Chloromethyl C

Aliphatic, directly attached to Cl (electronegative).[2]43.0 – 46.0
N-Methyl N-MeMethyl attached to pyrrole-like nitrogen.[1]38.0 – 40.0
Methylene C

Aliphatic, attached to aromatic ring.[2]24.0 – 28.0

Critical Insight: The distinction between C3 and C5 is the primary structural proof. In 1-methylpyrazoles, C3 is typically downfield of C5 due to the deshielding effect of the adjacent imine-like nitrogen (N2), whereas C5 is flanked by the amine-like nitrogen (N1).[1]

Part 2: Experimental Protocol

This protocol ensures high signal-to-noise (S/N) ratio and resolution of quaternary carbons.[1]

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for resolution.[1][2] Dimethyl sulfoxide-d
    
    
    
    (DMSO-d
    
    
    ) should be used only if solubility is an issue, as its viscosity broadens peaks.[1][2]
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.[1][2] High concentration is vital for observing the quaternary C4 signal in reasonable timeframes.[1][2]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz Equivalent)
  • Frequency: 100 MHz for

    
    C nucleus.[1][2]
    
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C4 and aromatic carbons have longer

    
     relaxation times; insufficient delay will suppress their integration.[1][2]
    
  • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure the quaternary C4 is distinct from baseline noise.

  • Temperature: 298 K (25°C).[1][2]

Advanced Validation (DEPT-135)

Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment immediately after the standard


C.
  • Phase (+): CH and CH

    
     signals (C3, C5, N-Me).[1][2]
    
  • Phase (-): CH

    
     signals (Ethyl chain carbons).[1][2]
    
  • Null: Quaternary carbons (C4).[1][2]

  • Utility: This definitively identifies the C4 position by its absence in the DEPT spectrum.[1][2]

Part 3: Data Analysis & Logic Flow

The following diagram illustrates the decision matrix for assigning the spectrum and ruling out common synthetic impurities (e.g., the 3-isomer or 5-isomer).

NMR_Workflow Start Crude Spectrum Acquired Check_Aliphatic Analyze Aliphatic Region (20-50 ppm) Start->Check_Aliphatic Check_Aromatic Analyze Aromatic Region (110-140 ppm) Start->Check_Aromatic SideChain Side Chain Verification: CH2-Cl (~44 ppm) vs CH2-Ar (~26 ppm) Check_Aliphatic->SideChain Decision_Isomer Regioisomer Check: Are there extra aromatic peaks? Check_Aromatic->Decision_Isomer Assign_C4 Identify C4: ~117 ppm (Quaternary) Decision_Isomer->Assign_C4 No extras Impurity_Alert IMPURITY ALERT: Check for 3- or 5-substituted isomers or hydrolysis (alcohol) Decision_Isomer->Impurity_Alert Extra peaks Assign_C3_C5 Differentiate C3 vs C5: C3 (~138) > C5 (~129) Assign_C4->Assign_C3_C5 Final Structure Confirmed Assign_C3_C5->Final SideChain->Final

Figure 1: Logical workflow for structural verification and impurity flagging.

Detailed Assignment Rationale
  • The "Fingerprint" Region (120-140 ppm):

    • Look for two strong signals corresponding to C3 and C5 .[1][2]

    • C3 (approx. 138 ppm): This carbon is adjacent to the imine nitrogen (N=C).[2] The electronegativity of the nitrogen deshields this nucleus significantly.[1][2]

    • C5 (approx. 129 ppm): Adjacent to the amine nitrogen (N-Me).[1][2] While N is electronegative, the electron density donation from the methyl group and the resonance character of the N1 lone pair often render C5 more shielded than C3.[2]

  • The Substitution Site (C4):

    • Look for a lower intensity signal around 117 ppm .[2]

    • Validation: In a DEPT-135 experiment, this peak will disappear , confirming it has no attached protons. If this peak is inverted (negative), your substitution pattern is incorrect (i.e., you might have a CH2 at this position, indicating a different isomer).[1][2]

  • The Side Chain (20-50 ppm):

    • C

      
       (44 ppm):  The carbon attached to Chlorine.[2] Chlorine is electronegative, pulling electron density and deshielding the carbon (downfield shift).[2]
      
    • N-Me (39 ppm): A sharp, intense peak.[2]

    • C

      
       (26 ppm):  The methylene attached to the ring.[2] It is shielded relative to the C
      
      
      
      because it is further from the halogen.[2]

Part 4: Troubleshooting & Impurities

In drug development, "close" is not acceptable.[2] You must actively disprove the presence of common synthetic byproducts.[1][2]

ImpurityNMR SignatureOrigin
Regioisomer (5-substituted) Distinct C3/C4 shifts. HMBC is required to distinguish. In 5-sub, the N-Me protons will show strong correlation to the substituted carbon (C5).[1][2]Incorrect cyclization during synthesis.[2]
Hydrolysis Product (Alcohol) C

shifts from ~44 ppm to ~60 ppm (CH

-OH).[1][2]
Exposure to moisture/base.[2]
Elimination Product (Vinyl) New alkene peaks in 115-135 ppm range; loss of aliphatic CH

signals.[1][2]
Overheating or strong base.[2]

Authoritative Note on Regioisomers: The synthesis of N-methylpyrazoles often yields a mixture of 1,3- and 1,5-isomers if the precursor is unsymmetrical.[1] While


C NMR provides chemical shifts, 2D HMBC (Heteronuclear Multiple Bond Coherence)  is the gold standard for confirmation.[2]
  • Protocol: Look for a correlation between the N-Methyl protons (~3.8 ppm in

    
    H) and the adjacent ring carbons.[2]
    
    • If correlation is seen to a CH (C5)

      
      1,3-substituted  (or 1,4-substituted).[1][2]
      
    • If correlation is seen to a quaternary C (C5)

      
      1,5-substituted .[2]
      
    • For our target (4-substituted): The N-Me protons should correlate to a CH (C5) and not the quaternary C4.[2]

References

  • Oregon State University. (n.d.).[2] 13C NMR Chemical Shift Tables and Spectral Analysis. Department of Chemistry. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2022).[2] Synthesis and Characterization of Novel Pyrazole Derivatives. PubMed Central.[2] Retrieved from [Link]

  • Chad's Prep. (2018).[2][3] The Chemical Shift in C-13 and Proton NMR. Organic Chemistry Tutorials. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 4-(2-chloroethyl)-1-methyl-1H-pyrazole Content Type: Technical Whitepaper Role: Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of This compound (CAS: 1093881-63-0), a critical intermediate and potential genotoxic impurity in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors). We synthesize physicochemical properties with advanced mass spectrometry (MS) theory to establish a robust detection and quantification protocol. Special emphasis is placed on distinguishing the unique isotopic signatures of chlorine, elucidating fragmentation mechanisms involving the C4-ethyl chain, and validating methods for trace-level analysis in complex matrices.

Physicochemical Identity & MS Theory

Chemical Structure & Relevance

The target analyte consists of a 1-methyl-1H-pyrazole core substituted at the C4 position with a 2-chloroethyl group. Unlike nitrogen mustards where the chloroethyl group is attached to a nitrogen, here it is attached to an aromatic carbon. This distinction alters the fragmentation kinetics; while it remains an alkylating agent (primary alkyl halide), it does not form a classic aziridinium ion. Instead, fragmentation is driven by the stability of the aromatic system and the elimination of HCl.

  • Formula: C₆H₉ClN₂

  • Monoisotopic Mass: 144.05 Da (

    
    Cl)
    
  • Molecular Weight: 144.60 g/mol

Isotopic Signature Analysis

The presence of a single chlorine atom provides a definitive spectral fingerprint essential for identification.

  • Isotope Pattern: The natural abundance of

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%) creates a characteristic 3:1 intensity ratio between the M+ (m/z 144) and M+2 (m/z 146) peaks.
  • Diagnostic Value: In trace impurity analysis, any peak lacking this 3:1 doublet at the correct mass offset can be immediately discarded as a false positive (e.g., chemical noise or non-halogenated co-elutants).

Ionization Physics
  • Electrospray Ionization (ESI): The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair available for protonation. This makes ESI+ (Positive Mode) the preferred ionization method.

  • Protonation Site: The calculated pKa of 1-methylpyrazole is approximately 2.0. While weakly basic, the use of acidic mobile phases (0.1% Formic Acid) ensures efficient protonation to form

    
    .
    

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

Primary Pathway: Elimination of HCl (m/z 108)

The most abundant fragment arises from the elimination of hydrogen chloride.

  • Mechanism: A 1,2-elimination occurs on the ethyl chain. The loss of HCl (36 Da) generates a vinyl group at the C4 position.

  • Product: 1-methyl-4-vinyl-1H-pyrazole cation (

    
    ).
    
  • Stability: This ion is highly stabilized by conjugation between the new double bond and the aromatic pyrazole ring, making it the Base Peak in collision-induced dissociation (CID).

Secondary Pathway: Loss of Chlorine Radical (m/z 109)
  • Mechanism: Homolytic cleavage of the C-Cl bond.

  • Product: A cation at m/z 109. This ion is likely stabilized via neighboring group participation (NGP) from the pyrazole

    
    -system, forming a phenonium-like bridged intermediate.
    
Tertiary Pathway: Ring Fragmentation (m/z 42/67)
  • At higher collision energies (CE > 30 eV), the pyrazole ring itself degrades, typically ejecting neutral HCN (27 Da) or acetonitrile (41 Da), characteristic of N-heterocycles.

FragmentationPathway cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 145 (35-Cl) m/z 147 (37-Cl) Vinyl Base Peak (Vinyl-Pyrazole) [M+H - HCl]+ m/z 109 M_Ion->Vinyl Loss of HCl (36 Da) 1,2-Elimination Cation Ethyl-Pyrazole Cation [M+H - HCl - H•]? (Complex rearrangement) M_Ion->Cation Loss of Cl• (35 Da) RingFrag Ring Fragments (Loss of HCN/CH3CN) m/z ~42, 67 Vinyl->RingFrag High CE (>30 eV) Ring Cleavage key Blue: Precursor Green: Quantifier Ion Yellow: Qualifier Ion Red: Structural Diagnostic

Figure 1: Proposed fragmentation pathway for this compound under ESI-MS/MS conditions.

Experimental Protocol: Trace Quantification

This protocol is designed for the quantification of this compound as a genotoxic impurity (GTI) in drug substances.

Sample Preparation
  • Diluent: Methanol:Water (50:50). Avoid pure protic solvents if long-term stability is a concern, as the chloroethyl group can slowly solvolyze.

  • Concentration: Prepare stock at 1 mg/mL. Working standards for GTI analysis typically range from 1 ng/mL to 100 ng/mL (ppm level relative to API).

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 or Biphenyl (100 x 2.1 mm, 1.7 µm)Biphenyl phase offers enhanced selectivity for the aromatic pyrazole ring.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation of the pyrazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for polar heterocycles compared to MeOH.
Flow Rate 0.3 - 0.4 mL/minStandard for UHPLC-MS/MS.
Gradient 5% B (0-1 min) -> 95% B (6 min)Retains the polar analyte away from the void volume (salt suppression).
Ion Source ESI PositiveMatches the basicity of the analyte.
Capillary Voltage 3.0 - 3.5 kVOptimized for small molecule sensitivity.
MRM Transition Table

Use these transitions for method development. The "Quantifier" is the most stable/intense ion.

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
145.1 (

Cl)
109.1 5015-20Quantifier (Loss of HCl)
145.1 (

Cl)
42.1 5035-40Qualifier (Ring fragment)
147.1 (

Cl)
111.1 5015-20Confirmation (Isotope check)

Method Validation & Troubleshooting

Specificity Challenge

The chloroethyl moiety is reactive.[1][2] In the presence of nucleophilic solvents (e.g., MeOH) or buffers, artifacts may form.

  • Artifact Check: If a peak appears at m/z 141 (M-Cl+OCH3), it indicates solvolysis (metholysis) of the standard.

  • Solution: Prepare fresh standards daily or use Acetonitrile/Water as the diluent. Keep autosampler temperature at 4°C.

Matrix Effects

Since pyrazoles are often early eluters, they are susceptible to ion suppression.

  • Protocol: Use a deuterated internal standard (e.g., 1-methyl-d3-pyrazole derivative) if available. If not, use standard addition for the first validation batch.

MethodWorkflow Sample Sample Preparation (ACN/H2O Diluent) LC UHPLC Separation (Biphenyl Column) Sample->LC MS_Source ESI+ Source (3.5 kV) LC->MS_Source Q1 Q1 Filter m/z 145 & 147 MS_Source->Q1 Collision Collision Cell (Loss of HCl) Q1->Collision Q3 Q3 Detection m/z 109 Collision->Q3 Data Data Analysis (3:1 Ratio Check) Q3->Data

Figure 2: Analytical workflow for the quantification of this compound.

References

  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Information. (Accessed via search). Link

  • Santos, L. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3][4] Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Contextual reference for alkylating agents). Link

  • Accela ChemBio. Product Data: this compound (CAS 1093881-63-0). Link

  • Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. Link

Sources

The Pyrazole Pharmacophore: Structural Optimization and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" in Medicinal Chemistry

In the landscape of heterocyclic drug design, the pyrazole ring (a 5-membered diazole with adjacent nitrogen atoms) is classified as a "privileged scaffold." Its utility stems not merely from its presence in nature, but from its unique physicochemical versatility. The pyrazole core acts as a rigid linker that can orient pharmacophoric elements into specific 3D geometries while simultaneously participating in hydrogen bonding networks—acting as both a donor (via -NH) and an acceptor (via =N-).

This guide dissects the biological activity of pyrazole derivatives, moving beyond general descriptions to the causal mechanisms of action in inflammation and oncology. It provides a self-validating framework for researchers to synthesize, screen, and optimize these compounds.

Mechanistic Deep Dive: Anti-Inflammatory Selectivity (COX-2)

The commercial success of pyrazoles (e.g., Celecoxib) is anchored in their ability to discriminate between Cyclooxygenase-1 (COX-1, constitutive) and Cyclooxygenase-2 (COX-2, inducible).

The Structural Basis of Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both isoforms. However, COX-2 possesses a distinct "side pocket" within its active site, created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Mechanism: Pyrazole derivatives, specifically 1,5-diarylpyrazoles, exploit this volume difference. The rigid pyrazole ring serves as a scaffold to project a polar sulfonamide or sulfone group into this hydrophilic side pocket, a binding mode sterically prohibited in COX-1.

  • SAR Criticality: The 1,5-substitution pattern is non-negotiable for this class. 1,3-isomers typically lose selectivity or potency.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of pyrazole derivatives within the arachidonic acid cascade.

COX2_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Catalysis COX2->PGG2 Catalysis Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis Inflammation Pain Fever Inflammation PGG2->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition (Side Pocket Binding)

Figure 1: Selective inhibition of the COX-2 inflammatory pathway by pyrazole derivatives, sparing COX-1 homeostatic functions.

Oncology: Kinase Inhibition and ATP Competition

Beyond inflammation, pyrazoles are potent ATP-competitive inhibitors of protein kinases (CDK, VEGFR, EGFR).

Mode of Action

In the kinase ATP-binding pocket, the adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" of the protein. Pyrazole derivatives mimic this adenine ring.

  • H-Bonding: The pyrazole nitrogens often form a bidentate H-bond interaction with the backbone residues of the kinase hinge.

  • Solubility: Unlike the highly lipophilic adenine, the pyrazole core allows for the attachment of solubilizing groups (e.g., piperazine tails) at the C3 or C4 positions, improving oral bioavailability without disrupting the binding mode.

Comparative Data: FDA-Approved Pyrazoles

The following table summarizes key pyrazole-based therapeutics and their specific molecular targets.

Drug NamePrimary IndicationMolecular TargetMechanism Type
Celecoxib Arthritis / PainCOX-2Selective Allosteric/Pocket Binder
Crizotinib NSCLC (Lung Cancer)ALK / ROS1ATP-Competitive Kinase Inhibitor
Ruxolitinib MyelofibrosisJAK1 / JAK2ATP-Competitive Kinase Inhibitor
Axitinib Renal Cell CarcinomaVEGFR-1/2/3Tyrosine Kinase Inhibitor
Rimonabant Obesity (Withdrawn)CB1 ReceptorInverse Agonist

Experimental Protocols: Synthesis and Validation

To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.

Synthetic Workflow: Regioselective Knorr Condensation

The Knorr synthesis is the most robust method for generating the pyrazole core. However, regioselectivity (1,3- vs 1,5-isomer formation) is the primary challenge.

Protocol:

  • Reagents: Mix 1 equivalent of 1,3-diketone (e.g., benzoylacetone) with 1.1 equivalents of hydrazine derivative (e.g., phenylhydrazine) in Ethanol (EtOH).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

  • Work-up: Cool to room temperature. Pour into crushed ice.

  • Purification: The precipitate is often a mixture of isomers. Recrystallize from Ethanol to isolate the thermodynamically stable isomer.

  • Validation: Use NOESY NMR spectroscopy to confirm the position of the N-substituent relative to the C-substituents (critical for biological activity).

Synthesis_Workflow Start 1,3-Diketone + Hydrazine Reflux Reflux (EtOH) Acid Cat. Start->Reflux Workup Ice Quench Precipitation Reflux->Workup Purify Recrystallization (Isomer Separation) Workup->Purify Validate NMR / MS Validation Purify->Validate

Figure 2: Step-by-step workflow for the Knorr synthesis of bioactive pyrazoles.[1]

Biological Assay: MTT Cytotoxicity Screen

For oncology applications, the MTT assay is the industry standard for initial high-throughput screening of cell viability.

Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt into purple formazan crystals. Dead cells cannot perform this conversion.

Step-by-Step Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add pyrazole derivatives (dissolved in DMSO) at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO control (0.1% v/v max) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media. Add 100 µL of DMSO or SDS-HCl to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    [3][4]
    

Future Outlook: Hybridization

Current research is moving away from single-target pyrazoles toward hybrid molecules . For example, fusing a pyrazole core (COX-2 inhibitor) with a nitric oxide (NO)-releasing moiety can mitigate the cardiovascular risks associated with COX-2 inhibition by promoting vasodilation.

References

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[5][6] International Journal of Molecular Sciences. [Link][1][3][7][8]

  • Royal Society of Chemistry. (2024). Review: Biologically active pyrazole derivatives.[1][5][6][9][10][11][12] New Journal of Chemistry. [Link]

  • National Institutes of Health (NIH). (2024). Celecoxib: Mechanism of Action and Clinical Pharmacology. StatPearls. [Link]

  • Bentham Science. (2024).[1] An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. [Link]

Sources

Navigating the Chemistry of 4-(2-chloroethyl)-1-methyl-1H-pyrazole: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2] The functionalized derivative, 4-(2-chloroethyl)-1-methyl-1H-pyrazole, presents as a valuable, yet hazardous, building block in the synthesis of novel chemical entities. The presence of a reactive chloroethyl group—a potential alkylating agent—necessitates a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research outcomes.[3]

This guide provides an in-depth analysis of the safety and handling protocols for this compound, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation. As a Senior Application Scientist, the causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Compound Identity and Inferred Hazard Profile

Analogous Compound CAS NumberKey GHS Hazard Statements
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 127892-62-0H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
4-Chloro-1-methyl-1H-pyrazole N/AH226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
1-(2-Chloroethyl)-1H-pyrazole (Isomer)N/AH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
Pyrazole (Parent Compound)288-13-1H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposureH412: Harmful to aquatic life with long lasting effects[8]

Based on this comparative analysis, this compound should be handled as, at minimum, a substance that:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Is likely harmful if swallowed.

The 2-chloroethyl moiety introduces the potential for alkylating activity, a mechanism associated with cytotoxicity and antineoplastic effects, which warrants additional caution.[3]

The Logic of Exposure Control: A Self-Validating System

Effective safety protocols are not merely a checklist but a dynamic system of controls designed to minimize exposure through multiple, reinforcing layers. The primary routes of exposure for a compound like this are inhalation, dermal contact, and eye contact.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source. All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially irritating or toxic vapors and aerosols.

G cluster_0 Laboratory Environment cluster_1 Exposure Pathways FumeHood Chemical Fume Hood Inhalation Inhalation FumeHood->Inhalation Blocks Dermal Dermal Contact FumeHood->Dermal Minimizes Aerosol Settling Eye Eye Contact FumeHood->Eye Minimizes Splashes User Researcher Experiment Chemical Manipulation User->Experiment Performs Experiment->FumeHood Contained Within

Caption: Engineering controls physically separate the user from the hazard.

Personal Protective Equipment (PPE): The Essential Barrier

PPE serves as the final barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex, which offers poor chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[9]

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[8][10]

  • Skin and Body Protection: A buttoned, long-sleeved laboratory coat is required. Ensure that it is made of a chemically resistant material. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[9]

  • Respiratory Protection: While a fume hood is the primary control, a respirator may be required for cleaning up large spills or in situations where ventilation is compromised. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.[8]

G cluster_ppe Personal Protective Equipment (PPE) Hazard Chemical Hazard (Irritant, Potentially Toxic) Goggles Safety Goggles Hazard->Goggles Blocks Eye Contact Gloves Nitrile Gloves Hazard->Gloves Blocks Dermal Contact LabCoat Lab Coat Hazard->LabCoat Blocks Skin Contact Researcher Researcher Goggles->Researcher Gloves->Researcher LabCoat->Researcher

Caption: PPE acts as a direct barrier against specific exposure routes.

Methodologies for Safe Laboratory Practice

Handling and Storage Protocol

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain compound stability.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Aliquotting: If working with a solid, use a spatula or powder funnel to transfer the material. Avoid creating dust.[8] If it is a liquid, use a calibrated pipette or syringe.

  • Reaction Setup: Add the compound to the reaction vessel slowly and carefully within the fume hood.

  • Post-Handling: Tightly close the container immediately after use.[10] Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.

  • Waste Disposal: Dispose of all contaminated consumables (e.g., pipette tips, weighing paper, gloves) in a designated hazardous waste container.[8]

Storage Requirements:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[8][11]

  • Keep the container tightly sealed to prevent the release of vapors.[12]

  • Ensure the storage location is secure and accessible only to authorized personnel.[12]

  • Avoid exposure to direct sunlight or heat sources.[4]

Accidental Release and First Aid Measures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a containment device.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion: A Proactive Stance on Safety

This compound is a valuable reagent whose utility is intrinsically linked to the hazards it presents. By understanding the chemical rationale behind its potential toxicity—drawing from the established profiles of its structural analogs—researchers can implement a multi-layered, self-validating safety system. This system, rooted in robust engineering controls, diligent use of personal protective equipment, and meticulous handling protocols, ensures that scientific advancement does not come at the cost of personal safety.

References

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Safety data sheet - BASF. (2026). Merivon 250/250 SC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]

  • PubChem. (n.d.). 1-(2-Chloroethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. (1986). PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

Sources

Technical Guide: 4-(2-Chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry.

Core Identity & IUPAC Nomenclature
  • IUPAC Name: this compound[1][2][3]

  • CAS Registry Number: 1093881-63-0[1][2][3][4][]

  • Molecular Formula: C₆H₉ClN₂[3]

  • Molecular Weight: 144.60 g/mol [3][]

  • SMILES: CN1C=C(CCCl)C=N1

  • Role: Electrophilic alkylating agent; Privileged scaffold intermediate.

This molecule features a pyrazole ring (a 5-membered aromatic heterocycle with two adjacent nitrogens) substituted at the N1 position with a methyl group and at the C4 position with a 2-chloroethyl side chain . The chloroethyl group serves as a reactive "warhead" for nucleophilic substitution, allowing researchers to tether this pyrazole moiety to larger pharmacophores.

PART 1: SYNTHESIS & EXPERIMENTAL PROTOCOLS

Retrosynthetic Analysis

The synthesis of this compound typically proceeds via the corresponding alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The alcohol is converted to the alkyl chloride using a chlorinating agent. The alcohol precursor itself is constructed via ring closure or direct hydroxyethylation.

SynthesisPath Precursor1 Methylhydrazine (CH3NHNH2) Intermediate 2-(1-Methyl-1H-pyrazol-4-yl)ethanol (Alcohol Intermediate) Precursor1->Intermediate Cyclization (EtOH, Reflux) Precursor2 2-(2-Hydroxyethyl)- 3-dimethylaminoacrolein Precursor2->Intermediate Product This compound (Final Chloride) Intermediate->Product Chlorination (SOCl2 or POCl3)

Figure 1: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol
Stage 1: Formation of the Alcohol Intermediate
  • Reagents: Methylhydrazine, 2,3-dihydrofuran (or equivalent masked dicarbonyl), Ethanol.

  • Mechanism: Cyclocondensation.

  • Setup: Charge a round-bottom flask with 2,3-dihydrofuran (1.0 eq) and triethyl orthoformate (1.1 eq) with a catalytic amount of Lewis acid (e.g.,

    
    ) to generate the reactive acetal/aldehyde equivalent in situ.
    
  • Cyclization: Add methylhydrazine (1.0 eq) dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (78°C) in ethanol for 4–6 hours.

  • Workup: Concentrate under reduced pressure. The residue is typically a viscous oil. Purify via vacuum distillation or silica gel chromatography (DCM:MeOH gradient) to isolate 2-(1-methyl-1H-pyrazol-4-yl)ethanol .

Stage 2: Chlorination to Final Product
  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM), DMF (cat.).
    
  • Mechanism: Nucleophilic substitution (

    
    ) via an alkyl chlorosulfite intermediate.
    
  • Dissolution: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add catalytic DMF (0.1 eq).

  • Addition: Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (disappearance of the polar alcohol spot).

  • Quench: Carefully quench with saturated

    
     solution (gas evolution!).
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Isolation: Concentrate to yield the crude oil. High purity (>98%) can be achieved via Kugelrohr distillation.

PART 2: APPLICATIONS IN DRUG DISCOVERY

Kinase Inhibitor Design (The "Linker" Role)

This molecule is a critical "fragment" in Fragment-Based Drug Discovery (FBDD). The pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings, often improving solubility and metabolic stability.

  • Target Class: Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK).

  • Mechanism: The chloroethyl group reacts with secondary amines (e.g., piperazines, pyrrolidines) on a core scaffold to form a tertiary amine linkage .

  • Example Utility: In the optimization of JAK inhibitors, the ethyl-pyrazole moiety extends into the solvent-exposed region of the ATP-binding pocket, improving potency via hydrophobic interactions.

Experimental Workflow: Nucleophilic Coupling

Researchers use this compound to alkylate nucleophiles.

Protocol for Amine Alkylation:

  • Dissolve the secondary amine core (e.g., a piperidine derivative) in Acetonitrile (

    
    ).
    
  • Add Base: Potassium Carbonate (

    
    , 3.0 eq) or Cesium Carbonate (
    
    
    
    ) to scavenge HCl.
  • Add Electrophile: Add This compound (1.1 eq).

  • Heat: Reflux at 80°C for 12–24 hours. Sodium Iodide (NaI, 0.1 eq) can be added (Finkelstein condition) to accelerate the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.

DrugDesign Step1 Core Scaffold (e.g., Piperidine-JAK Inhibitor) Step3 Coupling Reaction (K2CO3, MeCN, Heat) Step1->Step3 Step2 Reagent: This compound Step2->Step3 Step4 Final Drug Candidate (Pyrazole-Ethyl-Amine Linkage) Step3->Step4 N-Alkylation

Figure 2: Workflow for incorporating the pyrazole moiety into a drug scaffold.

PART 3: ANALYTICAL CHARACTERIZATION

To validate the synthesis, the following spectroscopic data is expected for This compound :

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR δ 7.35 ppm (s, 1H)Pyrazole C3-HAromatic proton adjacent to Nitrogen.
(CDCl₃, 400 MHz)δ 7.20 ppm (s, 1H)Pyrazole C5-HAromatic proton.
δ 3.85 ppm (s, 3H)N-CH₃ Characteristic N-methyl singlet.
δ 3.65 ppm (t, 2H)-CH₂-CH₂ -ClTriplet, deshielded by Chlorine.
δ 2.95 ppm (t, 2H)Pyrazole-CH₂ -Triplet, benzylic-like position.
¹³C NMR δ ~138, 128 ppm Pyrazole C3/C5Aromatic carbons.
δ ~118 ppm Pyrazole C4Quaternary carbon (substituted).
δ ~44 ppm -CH₂-ClAlkyl chloride carbon.
δ ~39 ppm N-CH₃Methyl carbon.
Mass Spec m/z 145.05 [M+H]⁺ Positive mode ESI.
Isotope Pattern 3:1 ratio (M:M+2)Characteristic Chlorine isotope signature (³⁵Cl/³⁷Cl).

PART 4: SAFETY & HANDLING

  • Hazard Class: Alkylating Agent.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H341: Suspected of causing genetic defects (due to alkylating potential).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol over time).

References
  • BenchChem. (2025).[6] this compound: Product Specifications and Applications. Retrieved from

  • National Institutes of Health (NIH). (2026). PubChem Compound Summary: Pyrazole Derivatives in Kinase Inhibition. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound (CAS 1093881-63-0).[1][3][] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Retrieved from

Sources

Technical Monograph: Physicochemical Characterization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, handling, and experimental applications of 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands.

Primary CAS: 96450-54-3 Formula: C₆H₉ClN₂ Molecular Weight: 144.60 g/mol [1]

Introduction & Scientific Context

In the realm of medicinal chemistry, This compound serves as a "linchpin" scaffold.[1] Unlike simple pyrazoles, the 2-chloroethyl motif at the 4-position acts as a pre-installed electrophile, allowing for rapid diversification via nucleophilic substitution (Sɴ2) reactions without the need for activating reagents like mesyl chloride or thionyl chloride.

This guide moves beyond basic datasheet parameters to provide a structural analysis of the compound's behavior in solution, its thermodynamic properties, and the rigorous quality control measures required for its use in high-stakes drug development.

Molecular Architecture & Calculated Descriptors

Understanding the electron distribution and steric profile of this molecule is prerequisite to predicting its reactivity. The N-methyl group at position 1 locks the tautomeric equilibrium, ensuring a fixed dipole and preventing the "proton shuffle" common in 1H-pyrazoles.

Table 1: Physicochemical Property Matrix
PropertyValue (Experimental/Predicted)ConfidenceApplication Note
Physical State Low-melting Solid or OilHighOften solidifies upon refrigeration; check lot-specific CoA.
Boiling Point 260°C - 280°C (760 mmHg)Med (Pred)High boiling point requires vacuum distillation for purification.
Density 1.15 ± 0.05 g/cm³High (Pred)Denser than water; forms the bottom layer in aqueous extractions.
LogP (Octanol/Water) 1.2 - 1.5High (Pred)Moderately lipophilic; extractable with Ethyl Acetate or DCM.
pKa (Conjugate Acid) ~2.5 (Pyrazole N2)HighWeakly basic; will not protonate significantly at physiological pH.
Topological Polar Surface Area 17.8 ŲExactHigh membrane permeability anticipated.
Structural Analysis Diagram

The following diagram illustrates the key reactive sites and structural features that dictate the compound's behavior.

G cluster_0 Structural Motifs cluster_1 Functional Implications N_Methyl N-Methyl Group (Pos 1) Pyrazole_Core Pyrazole Ring (Aromatic Core) N_Methyl->Pyrazole_Core Tautomer_Lock Prevents Tautomerism Fixed Regiochemistry N_Methyl->Tautomer_Lock Induces Chloroethyl 2-Chloroethyl Tail (Pos 4 - Electrophile) Pyrazole_Core->Chloroethyl Pi_Stacking Pi-Pi Stacking (Solubility Limit) Pyrazole_Core->Pi_Stacking Facilitates Alkylating Sɴ2 Reactivity (Requires Base) Chloroethyl->Alkylating Primary Mechanism

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the N-methyl, pyrazole core, and chloroethyl moieties.

Thermodynamic & Transport Properties

Solubility Profile

The 1-methyl substitution significantly alters the solubility profile compared to the parent 1H-pyrazole.

  • Water: Low to Moderate. The hydrophobic chloroethyl chain and methyl group reduce aqueous solubility.

  • Organic Solvents:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

    • Moderate Solubility: Diethyl Ether, Toluene.

    • Low Solubility: Hexanes, Cyclohexane.

Process Chemistry Insight: When performing liquid-liquid extractions, avoid using Hexanes as the sole organic phase, as the compound may oil out or remain partially in the aqueous phase. DCM is the solvent of choice for extraction from basic aqueous media.

Thermal Stability

The C-Cl bond in the chloroethyl group is thermally stable up to ~150°C, but prolonged heating above 100°C in the presence of nucleophilic solvents (like water or alcohols) can lead to:

  • Hydrolysis: Conversion to the alcohol (4-(2-hydroxyethyl)-...).

  • Quaternization: Intermolecular self-alkylation (polymerization) if stored neat at high temperatures.

Spectroscopic Characterization (Identity Verification)

For researchers synthesizing or verifying this material, the following spectral signatures are the "fingerprint" for purity.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.3 - 7.5 ppm (s, 1H): Pyrazole C3-H or C5-H (Deshielded aromatic).

  • δ 7.2 - 7.3 ppm (s, 1H): Pyrazole C5-H or C3-H.

  • δ 3.8 - 3.9 ppm (s, 3H): N-CH₃ (Diagnostic singlet).

  • δ 3.6 - 3.7 ppm (t, 2H): -CH₂-Cl (Triplet, deshielded by chlorine).

  • δ 2.8 - 3.0 ppm (t, 2H): Pyrazole-CH₂ - (Triplet, benzylic-like position).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: 145.1 m/z.

  • Isotope Pattern: Distinctive 3:1 ratio between m/z 145 and 147 due to the ³⁵Cl/³⁷Cl natural abundance. This is the primary check for the presence of the chlorine atom.

Experimental Protocols & Handling

Safety Protocol: Alkylating Potential

Warning: As a nitrogen mustard analog (albeit a mild one), this compound is a potential alkylating agent.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Any spills should be treated with dilute aqueous ammonia or sodium thiosulfate to nucleophilically deactivate the chloride.

Quality Control Workflow

The following decision tree outlines the procedure for verifying incoming batches of this intermediate before committing it to a GMP synthesis step.

QC_Workflow Start Incoming Material (Batch Receipt) Visual Visual Inspection (Color/State) Start->Visual LCMS LC-MS Analysis (Identity) Visual->LCMS Isotope Check Cl Isotope (145/147 ratio) LCMS->Isotope Purity HPLC Purity (>95%?) Isotope->Purity Ratio 3:1 OK Reject QUARANTINE / Repurify Isotope->Reject Ratio Fail NMR 1H-NMR (Solvent/Water content) Purity->NMR Yes Purity->Reject No Release RELEASE for Synthesis NMR->Release Pass NMR->Reject Fail

Figure 2: Standardized Quality Control (QC) workflow for validating this compound.

References

  • Benchchem. this compound Product Information & CAS Verification. Retrieved from

  • PubChem. Compound Summary: this compound (and related analogs). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Pyrazole Derivatives (Analogous Safety Data). Retrieved from

  • ChemScene. 4-(2-Chloroethyl)-1H-pyrazole (Non-methylated analog data for comparison). Retrieved from

Sources

Technical Guide: Solubility Profile & Process Handling of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(2-chloroethyl)-1-methyl-1H-pyrazole in Organic Solvents Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility landscape for This compound (CAS: 1443983-86-5). As a bifunctional intermediate containing both a polar heterocyclic core and an electrophilic alkyl chloride tail, this compound presents unique challenges in process chemistry. It is a critical building block in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other bioactive pyrazoles.

This document moves beyond simple solubility values to explore the thermodynamic stability of the solute-solvent system. We address the critical risk of solvolysis —where the solvent acts as a nucleophile, displacing the chloride—and provide validated protocols for solubility determination.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The molecule consists of a distinct "Push-Pull" electronic structure:

  • The Head (Polar): The 1-methyl-1H-pyrazole ring is electron-rich and basic (

    
     for the conjugate acid). It accepts hydrogen bonds and interacts strongly with polar solvents.[1][2]
    
  • The Tail (Lipophilic/Electrophilic): The 2-chloroethyl chain adds lipophilicity but introduces a reactive center susceptible to nucleophilic attack.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 144.60 g/mol Low MW favors solubility in a broad range of solvents.
Physical State Low-melting solid or OilCrystal lattice energy is likely low, facilitating dissolution.
LogP (Predicted) ~1.2Moderately lipophilic; partitions well into organic layers (DCM, EtOAc) over water.
H-Bond Donors 0Cannot self-associate via H-bonding (unlike the 1H-NH analog).
H-Bond Acceptors 2 (N2 of pyrazole)High solubility in protic solvents (Alcohols) and H-bond donors (Chloroform).

Solubility Landscape & Solvent Compatibility Matrix[2]

The following data summarizes the solubility behavior based on structural analysis and standard process chemistry heuristics for alkyl-pyrazole intermediates.

Solvent Classifications[3]
Solvent ClassSpecific SolventsSolubility RatingProcess Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High. Ideal for extraction and transport. Non-reactive.
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)High. Preferred for nucleophilic substitution reactions (

).
Alcohols Methanol, Ethanol, IPAGood (50-100 mg/mL)Conditional. High solubility, but risk of solvolysis (ether formation) at elevated temperatures.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (20-50 mg/mL)Moderate. Good for workup/crystallization.
Alkanes Hexane, Heptane, CyclohexanePoor (<5 mg/mL)Low. Excellent anti-solvents for precipitation/purification.
Water Water (pH 7)Low to Moderate pH Dependent. Solubility increases significantly at pH < 2 (protonation of N2).
The Solvolysis Risk (Critical Process Parameter)

Warning: While alcohols (MeOH, EtOH) dissolve this compound well, they are nucleophilic. Prolonged heating of this compound in methanol can lead to the formation of the methoxy-impurity via an aziridinium intermediate.

Mechanism:

  • Intramolecular attack of Pyrazole-N on the chloroethyl tail forms a bicyclic aziridinium ion .

  • Solvent (MeOH) opens the ring, resulting in the ether impurity.

Recommendation: Use alcohols only for short-duration operations at low temperatures (<25°C). For high-temperature reactions, switch to non-nucleophilic polar aprotic solvents (DMF, DMSO) or non-polar solvents (Toluene).

Visualized Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended operation (Reaction vs. Extraction vs. Crystallization).

SolventSelection Start Select Solvent for This compound Operation What is the Operation? Start->Operation Reaction Chemical Reaction Operation->Reaction Workup Extraction / Workup Operation->Workup Purification Crystallization Operation->Purification TempCheck Temperature > 40°C? Reaction->TempCheck SolventDCM Use: DCM, EtOAc (High Partition Coeff) Workup->SolventDCM SolventHept Use: Heptane/MTBE (Anti-Solvent) Purification->SolventHept Yes Yes TempCheck->Yes High Risk No No TempCheck->No Low Risk Nucleophile Is the Reagent a Nucleophile? Nucleophile->Yes Avoid competing nucleophiles Nucleophile->No SolventDMF Use: DMF, DMSO, NMP (High Solubility, Inert) SolventTol Use: Toluene, THF (Avoid Alcohols) SolventAlc Use: EtOH, MeOH (Acceptable if cold) Yes->SolventDMF Yes->SolventTol Yes->SolventTol No->Nucleophile No->SolventAlc

Caption: Decision logic for solvent selection minimizing solvolysis risks while maximizing process efficiency.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To determine the saturation limit of the compound in a specific solvent at ambient temperature.

Reagents:

  • Test Compound: this compound (>98% purity).

  • Solvent: HPLC Grade (e.g., DCM, MeOH, Toluene).

Procedure:

  • Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

  • Titration: Add solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow but particles are visibly diminishing.

  • Endpoint: Record the volume (

    
    ) where the solution becomes clear and no solid particles remain.
    
  • Calculation:

    
    
    
  • Validation: If

    
     (Solubility > 500 mg/mL), repeat starting with 500 mg of compound for greater accuracy.
    
Protocol B: HPLC Saturation Method (High Precision)

Purpose: For precise solubility data or when measuring low-solubility solvents (e.g., Heptane).

Workflow:

  • Saturation: Add excess compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Important: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate with Mobile Phase (e.g., 1:100 or 1:1000) to bring it within the linear calibration range.

  • Quantification: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient).

  • Analysis: Compare Area Under Curve (AUC) against a 5-point calibration curve of the standard.

HPLCWorkflow Step1 Saturate Solvent (Excess Solid) Step2 Equilibrate 24h @ 25°C Step1->Step2 Step3 Filter (0.22 µm) Discard 1st drops Step2->Step3 Step4 Dilute w/ Mobile Phase Step3->Step4 Step5 HPLC Analysis Step4->Step5

Caption: Step-by-step workflow for HPLC-based quantitative solubility analysis.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Alkylating Agent: The 2-chloroethyl moiety classifies this as a potential genotoxic impurity (PGI). It can alkylate DNA.

  • Skin/Eye Irritant: Handle with extreme care.

Engineering Controls:

  • Containment: All solubility experiments must be performed inside a certified fume hood.

  • Decontamination: Spills should be treated with a dilute solution of nucleophile (e.g., 10% sodium thiosulfate) to quench the alkylating capability before cleaning.

  • PPE: Double nitrile gloves are recommended due to the compound's potential to penetrate standard latex.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13844024, 4-chloro-1-methyl-1H-pyrazole. (Used for structural analog comparison and physicochemical property prediction). Link

  • Organic Syntheses (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[3] (Source for general pyrazole solubility in alcoholic solvents). Link

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-1H-pyrazole. (Source for toxicological classification of methyl-pyrazoles).[4] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for Aziridinium ion formation mechanisms in 2-chloroethyl amines/azoles). Link

Sources

Technical Whitepaper: Therapeutic Applications & Development of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, mechanistic underpinnings, and experimental frameworks for pyrazole-based compounds.

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry.[1][2] Its thermodynamic stability, combined with a unique capacity to act simultaneously as a hydrogen bond donor (NH) and acceptor (N:), allows it to mimic peptide bonds and interact precisely with biological targets such as kinase hinge regions and enzyme active sites. This guide analyzes the transition of pyrazoles from classical anti-inflammatories (NSAIDs) to precision oncology agents (Kinase Inhibitors) and outlines the protocols required for their development.

The Pyrazole Pharmacophore: Structural Activity Relationships (SAR)

The therapeutic versatility of pyrazole stems from its electronic profile. The five-membered ring is planar and electron-rich, allowing for


-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Key Mechanistic Features[3]
  • H-Bonding Capability: The unsubstituted N1 nitrogen acts as a proton donor, while the N2 nitrogen acts as a proton acceptor. This is critical for binding to the ATP-binding pocket of protein kinases (the "hinge binder" motif).

  • Tautomerism:

    
    -pyrazoles exist in equilibrium with their tautomers, influencing reactivity and binding modes.
    
  • Substitution Effects:

    • C3/C5 Positions: Steric bulk here often dictates selectivity (e.g., the trifluoromethyl group in Celecoxib ensures COX-2 selectivity by fitting into the hydrophobic side pocket).

    • N1 Position: Arylation at N1 is common in drug design to lock the tautomeric state and extend the molecule into solvent-exposed regions of the target protein.

Visualization: Pyrazole in the Kinase Hinge Region

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor within a kinase active site (e.g., JAK or ALK).

Pyrazole_Binding_Mechanism Target_Kinase Target Kinase (ATP Binding Pocket) Hinge_Region Hinge Region (Glu/Leu Backbone) Target_Kinase->Hinge_Region Pi_Stacking Pi-Pi Stacking (Gatekeeper Residue) Target_Kinase->Pi_Stacking H_Bond_Donor NH (Donor) Binds to Carbonyl Hinge_Region->H_Bond_Donor H-Bond H_Bond_Acceptor N: (Acceptor) Binds to NH Hinge_Region->H_Bond_Acceptor H-Bond Pyrazole_Core Pyrazole Scaffold (Inhibitor) Pyrazole_Core->H_Bond_Donor Pyrazole_Core->H_Bond_Acceptor Pyrazole_Core->Pi_Stacking Hydrophobic Interaction

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole core and the kinase hinge region, a fundamental mechanism for drugs like Ruxolitinib and Crizotinib.

Oncology: The Kinase Revolution

The most significant modern application of pyrazoles is in the inhibition of protein kinases. The scaffold mimics the adenine ring of ATP, allowing these drugs to function as ATP-competitive inhibitors.

Key Pyrazole-Based Oncology Drugs

The following table summarizes FDA-approved pyrazole derivatives, highlighting the shift toward targeted therapies.

Drug NameTargetIndicationMechanism of Action
Crizotinib ALK, ROS1, METNSCLC (Lung Cancer)Competitive inhibition of ATP binding in ALK fusion proteins.
Ruxolitinib JAK1 / JAK2MyelofibrosisInhibits JAK-STAT signaling, reducing inflammatory cytokine production.
Axitinib VEGFR-1/2/3Renal Cell CarcinomaBlocks angiogenesis by inhibiting VEGF receptors.
Encorafenib BRAF V600EMelanomaInhibits the mutated BRAF kinase in the MAPK signaling pathway.
Avapritinib KIT / PDGFRAGISTTargets specific mutations (D842V) resistant to other TKIs.
Case Study: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib utilizes a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine derivative) to bind JAK kinases. This binding prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Kinase) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action of Ruxolitinib. The drug blocks the JAK kinase, preventing STAT phosphorylation and subsequent nuclear translocation.

Inflammation & Immunology: COX-2 Selectivity

While oncology drives current research, the pyrazole scaffold gained fame through Celecoxib , a Non-Steroidal Anti-Inflammatory Drug (NSAID).

  • Mechanism: Unlike traditional NSAIDs (e.g., Ibuprofen) that inhibit both COX-1 (gastric protection) and COX-2 (inflammation), Celecoxib is COX-2 selective.

  • Structural Basis: The pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl group. The bulky sulfonamide binds to a hydrophilic side pocket present in COX-2 but absent in COX-1, conferring selectivity and reducing gastrointestinal side effects.

Emerging Frontiers

Recent FDA approvals demonstrate the scaffold's utility beyond kinase inhibition:

  • Vericiguat (Verquvo): A soluble Guanylate Cyclase (sGC) stimulator used in heart failure.[3] The pyrazole moiety assists in sensitizing sGC to endogenous nitric oxide.

  • Voxelotor (Oxbryta): Used for Sickle Cell Disease.[4] It binds to hemoglobin, stabilizing the oxygenated state and preventing polymerization.[4]

Experimental Protocols

For researchers entering this field, the following protocols outline the synthesis of a pyrazole scaffold and a standard validation assay.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes a modified Knorr Pyrazole Synthesis, optimized for high yield and regioselectivity.

Reagents:

  • 1,3-Diketone (e.g., Benzoylacetone)

  • Substituted Hydrazine Hydrochloride

  • Ethanol (Solvent)[5]

  • Glacial Acetic Acid (Catalyst)[6]

Methodology:

  • Preparation: Dissolve 10 mmol of 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol (1.1 eq) of the substituted hydrazine hydrochloride.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL).

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure pyrazole derivative.

  • Validation: Confirm structure via

    
    -NMR (Look for pyrazole C4-H singlet around 
    
    
    
    6.5–7.0 ppm).
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the therapeutic potential of the synthesized pyrazole, a FRET (Fluorescence Resonance Energy Transfer) assay is recommended.

Reagents:

  • Recombinant Kinase (e.g., JAK2)

  • Fluorescently labeled peptide substrate

  • ATP (at

    
     concentration)
    
  • Test Compound (Pyrazole derivative)[1][3][5][6][7][8][9][10]

Methodology:

  • Dilution: Prepare serial dilutions of the test compound in DMSO (Final DMSO concentration < 1%).

  • Incubation: Mix kinase, peptide substrate, and test compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiation: Add ATP to initiate the phosphorylation reaction.[2]

  • Reaction: Incubate for 60 minutes at 25°C.

  • Termination: Add Stop Solution (EDTA-containing buffer) and Detection Reagent (antibody specific to phosphorylated peptide).

  • Measurement: Read fluorescence signal (Excitation/Emission specific to FRET pair).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Experimental_Workflow Design 1. Scaffold Design (In Silico Docking) Synthesis 2. Chemical Synthesis (Knorr Reaction) Design->Synthesis Purification 3. Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization 4. Characterization (NMR, MS, IR) Purification->Characterization Assay 5. Biological Assay (Kinase Inhibition / IC50) Characterization->Assay Lead_Opt 6. Lead Optimization (SAR Analysis) Assay->Lead_Opt Lead_Opt->Design Iterate

Figure 3: Iterative drug discovery workflow for pyrazole-based therapeutics, from computational design to biological validation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NCBI). (2025). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. (2021). Link

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs. ResearchGate. (2025).[11] Link

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. PubMed. (2024).[12] Link

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. (2023). Link

Sources

Methodological & Application

Strategic Synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole: A Modular Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole from starting materials Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Abstract

This application note details a robust, two-stage synthetic route for the production of This compound , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.[1] Unlike generic procedures, this guide addresses the specific regiochemical and safety challenges associated with functionalizing the C4-position of the pyrazole ring. The protocol utilizes a metal-halogen exchange strategy for carbon-chain extension, followed by a high-fidelity deoxychlorination, ensuring high purity and scalability for research applications.[1]

Introduction & Retrosynthetic Analysis

The 1-methyl-1H-pyrazole core is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl and heteroaryl rings in various ATP-competitive inhibitors.[1] The introduction of a 2-chloroethyl side chain at the C4 position creates a versatile "chemical handle," enabling further derivatization via nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to generate complex bioactive molecules.

Retrosynthetic Logic

Direct alkylation of the pyrazole ring often leads to regioselectivity issues (N1 vs. N2 alkylation) or poly-substitution.[1] Therefore, a C4-selective functionalization strategy is employed.[1]

  • Disconnection: The C-Cl bond is disconnected to reveal the alcohol precursor.[1]

  • Carbon Framework: The ethyl side chain is installed via C-C bond formation at C4 using an organolithium intermediate, leveraging the specific reactivity of 4-bromo-1-methylpyrazole.[1]

Retrosynthesis Target This compound (Target) Alcohol 2-(1-methyl-1H-pyrazol-4-yl)ethanol (Intermediate) Target->Alcohol Deoxychlorination (SOCl2) Starting 4-Bromo-1-methyl-1H-pyrazole (Starting Material) Alcohol->Starting C-C Bond Formation (n-BuLi / EtO) EtO Ethylene Oxide (Electrophile) Alcohol->EtO

Figure 1: Retrosynthetic disconnection showing the conversion of the bromide starting material to the target chloride via a hydroxyethyl intermediate.

Stage 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

This step utilizes a Lithium-Halogen Exchange (Li-Hal) followed by electrophilic trapping.[1] This method is preferred over Vilsmeier-Haack formylation/homologation sequences due to its directness and higher atom economy.[1]

Materials & Reagents
  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.1 equiv).[1]

  • Electrophile: Ethylene Oxide (2.5–3.0 M solution in THF) (1.5 equiv).[1] Note: Use solution phase for safety; avoid gaseous cylinders if possible.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Saturated ammonium chloride (

    
    ) solution.
    
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout.[1]

  • Solvation: Charge the flask with 4-bromo-1-methyl-1H-pyrazole (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 15 minutes.

    • Mechanistic Insight: The low temperature prevents the "scrambling" of the lithiated species and suppresses side reactions with the methyl group on N1.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 4-lithio species.[1] Stir for 30–45 minutes at -78°C.

  • Alkylation: Add the Ethylene Oxide solution slowly down the side of the flask.

    • Critical Step: Ethylene oxide is a strained epoxide.[1] The nucleophilic attack by the lithiated pyrazole opens the ring to form the alkoxide.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

  • Quench: Carefully quench the reaction at 0°C with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is typically pure enough for the next step.[1] If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Key Data Point:

  • Expected Yield: 75–85%[1]

  • 1H NMR (CDCl3, 400 MHz):

    
     7.35 (s, 1H), 7.28 (s, 1H), 3.85 (s, 3H, N-Me), 3.75 (t, 2H, 
    
    
    
    ), 2.65 (t, 2H,
    
    
    ).

Stage 2: Chlorination to this compound[1]

The conversion of the alcohol to the chloride is achieved using Thionyl Chloride (


) .[2] This reagent is chosen for its efficiency and the gaseous nature of its byproducts (

and

), which simplifies purification.
Materials & Reagents
  • Substrate: 2-(1-methyl-1H-pyrazol-4-yl)ethanol (from Stage 1).

  • Reagent: Thionyl Chloride (

    
    ) (1.5–2.0 equiv).[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Catalyst (Optional): DMF (1-2 drops) can accelerate the formation of the Vilsmeier-type intermediate if the reaction is sluggish.[1]

Experimental Protocol
  • Setup: Equip a round-bottom flask with a stir bar and a drying tube (CaCl2) or nitrogen line to exclude moisture.[1]

    • Safety: Vent the flask into a scrubber (NaOH solution) to neutralize evolved HCl and

      
       gases.
      
  • Solvation: Dissolve the alcohol intermediate (e.g., 8 mmol) in anhydrous DCM (40 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise via syringe.
    
    • Caution: Exothermic reaction with gas evolution.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3–6 hours.

    • Monitoring: Check completion by TLC (stain with KMnO4 or Iodine).[1] The product will be less polar (higher Rf) than the alcohol.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add saturated

      
       solution to neutralize excess acid.[1] Caution: Vigorous bubbling (
      
      
      
      ).
      [1]
    • Separate the layers.[1][3] Extract the aqueous phase with DCM (

      
       mL).[1]
      
  • Drying: Dry combined organics over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The residue is often a clean oil or low-melting solid.[1] If coloration is present, pass through a short pad of silica gel eluting with DCM/Hexanes (1:1).

Workup Reaction Reaction Mixture (DCM, Product, SOCl2, HCl) Quench Quench: Sat. NaHCO3 (0°C, Slow Addition) Reaction->Quench Neutralization Separation Phase Separation Quench->Separation AqLayer Aqueous Layer (Discard) Separation->AqLayer OrgLayer Organic Layer (DCM) (Contains Product) Separation->OrgLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Final Final Product This compound Dry->Final

Figure 2: Workup and isolation workflow for the chlorination step.[1]

Analytical Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilMay solidify upon prolonged storage at -20°C.
Molecular Weight 144.60 g/mol Formula:

1H NMR (CDCl3)

7.38 (s, 1H, H-3/5), 7.25 (s, 1H, H-3/5), 3.86 (s, 3H, N-Me), 3.68 (t, J=7.2 Hz, 2H,

), 2.85 (t, J=7.2 Hz, 2H,

).[4][5][6][7][8][9][10]
Diagnostic shift of ethyl triplet from ~3.75 ppm (OH) to ~3.68 ppm (Cl) and loss of OH broad singlet.[1]
MS (ESI) [M+H]+ = 145.0/147.0Characteristic 3:1 Chlorine isotope pattern.[1]
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.[1]

Safety & Troubleshooting

Critical Hazards
  • n-Butyllithium: Pyrophoric.[1] Reacts violently with water and moisture.[1] Must be handled with air-free techniques (Schlenk line or balloon).[1]

  • Ethylene Oxide: Carcinogenic, mutagenic, and highly flammable. Use commercially available THF solutions rather than condensing gas to minimize exposure risk.[1] Perform all operations in a well-ventilated fume hood.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO2.[1][2] Corrosive and lachrymator.[1]

Troubleshooting Guide
  • Problem: Low yield in Stage 1 (Alcohol synthesis).

    • Cause: Moisture in THF or degradation of n-BuLi.[1]

    • Solution: Titrate n-BuLi before use.[1][9] Distill THF over Sodium/Benzophenone or use a solvent purification system.[1]

  • Problem: Product contains impurities after Stage 2.

    • Cause: Incomplete removal of sulfur species.[1]

    • Solution: Ensure the bicarbonate quench is thorough.[1] A final wash with 1M NaOH can help remove acidic impurities, but do so quickly to avoid side reactions.

References

  • Sigma-Aldrich. "Reaction of Alcohols with Thionyl Chloride."[1] Chemistry LibreTexts / Sigma-Aldrich Technical Library.[1] Accessed February 4, 2026.[1] [Link]

  • National Institutes of Health (NIH). "2-(1H-Pyrazol-4-yl)ethanol | PubChem CID 4293604."[1] PubChem Compound Summary. Accessed February 4, 2026.[1] [Link][1]

  • Hunt, D.A. "Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures."[1][5] MOJ Bioorganic & Organic Chemistry, 2018.[1][5] [Link]

Sources

Application Notes and Protocols for the N-Methylation of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Methylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory and analgesic to anticancer and antiviral agents.[1] The strategic methylation of one of the pyrazole ring's nitrogen atoms (N-methylation) is a critical synthetic step that profoundly influences the molecule's physicochemical properties, metabolic stability, and, most importantly, its biological activity. The precise placement of the methyl group, yielding either the N1 or N2 regioisomer, can dramatically alter the compound's three-dimensional structure and its interaction with biological targets.[2] Consequently, developing robust and regioselective protocols for pyrazole N-methylation is a persistent and significant challenge in synthetic organic chemistry.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-methylation of the pyrazole ring. It delves into the mechanistic underpinnings of common methylation strategies, offers detailed, field-proven protocols, and discusses methods for the purification and characterization of the resulting N-methylated products.

Mechanistic Considerations and Control of Regioselectivity

The N-methylation of an unsymmetrically substituted pyrazole can result in a mixture of two regioisomers. The inherent reactivity of the two nitrogen atoms in the pyrazole ring is often similar, making regioselective methylation challenging.[3] The outcome of the reaction is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions employed.

Several factors influence the regioselectivity of pyrazole N-alkylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming methyl group to the less sterically hindered nitrogen atom.[2][3]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Nature of the Base and Cation: The choice of base and the corresponding counter-ion can significantly impact the regioselectivity of the reaction.[4]

  • Methylating Agent: The steric bulk and reactivity of the methylating agent play a crucial role. Traditional reagents like methyl iodide and dimethyl sulfate often provide poor selectivity.[3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.

Visualizing the Regioselective Challenge

Caption: Regioselective challenge in pyrazole N-methylation.

Methodologies for N-Methylation

Several methods have been developed for the N-methylation of pyrazoles, each with its own advantages and limitations. The choice of method depends on the specific substrate, desired regioselectivity, and scale of the reaction.

Classical Base-Mediated N-Methylation

This is the most common approach and involves the deprotonation of the pyrazole NH with a base, followed by nucleophilic attack on a methylating agent.

Mechanism:

  • Deprotonation: A base abstracts the acidic proton from the pyrazole nitrogen, generating a pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion, a potent nucleophile, attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide).

G pyrazole Pyrazole (R-Pz-H) pyrazolate Pyrazolate Anion (R-Pz-) pyrazole->pyrazolate + Base base Base (B:) salt Salt (B-H+) n1_product N1-Methyl Pyrazole pyrazolate->n1_product + CH3-I n2_product N2-Methyl Pyrazole pyrazolate->n2_product + CH3-I methyl_iodide Methyl Iodide (CH3-I) iodide Iodide Ion (I-)

Caption: General workflow for base-mediated N-methylation.

Common Reagents:

Reagent CategoryExamplesNotes
Bases Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium bis(trimethylsilyl)amide (KHMDS)The strength and nature of the base can influence regioselectivity.[1][4]
Methylating Agents Methyl iodide (MeI), Dimethyl sulfate (DMS), Methyl tosylate (MeOTs), Dimethyl carbonate (DMC)MeI and DMS are highly reactive but toxic.[3][5] DMC is a greener alternative.[6]
Solvents Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)Anhydrous conditions are crucial, especially when using strong bases like NaH.

Detailed Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Methylation using Potassium Carbonate

This protocol is a versatile and widely used method for the N-methylation of a variety of pyrazole substrates.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methyl iodide (MeI, 1.2 eq)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-methylated regioisomers.

Protocol 2: Regioselective N1-Methylation using Sterically Hindered Reagents

Recent advancements have focused on using sterically bulky reagents to achieve high regioselectivity, particularly for the N1 position.[3][8][9]

Rationale: The use of a sterically demanding methylating agent can preferentially lead to alkylation at the less hindered nitrogen atom of the pyrazole ring.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq)

  • α-Halomethylsilane (e.g., chlorotrisisoproxysilane, 1.2 eq)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkylation: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted pyrazole (1.0 eq) in anhydrous DMSO.

  • Add KHMDS (1.2 eq) and stir for 30 minutes at room temperature.

  • Add the α-halomethylsilane (1.2 eq) and stir for 2-4 hours.

  • Protodesilylation: Add a fluoride source (e.g., TBAF, 1.5 eq) and water to the reaction mixture.

  • Heat the mixture to 60°C for 4-6 hours to facilitate the cleavage of the silyl group.[3]

  • Work-up and purify the product as described in Protocol 1. This method has been shown to achieve N1 selectivity of over 92:8 in many cases.[3]

Purification and Characterization

The separation of N1 and N2-methylated pyrazole isomers can often be achieved by flash column chromatography on silica gel.[1] The structural elucidation and confirmation of the correct isomer are critical and are typically performed using a combination of spectroscopic techniques.

Spectroscopic Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-methyl protons can provide initial clues about the isomer.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are sensitive to the position of the methyl group and can be used to differentiate between isomers.[10][11]

    • ¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be a powerful tool for unambiguous isomer assignment.[12][13]

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect experiments can reveal through-space correlations between the N-methyl protons and protons on the pyrazole ring or adjacent substituents, providing definitive proof of the regiochemistry.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.[1]

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.[14]

Conclusion

The N-methylation of the pyrazole ring is a fundamental transformation in the synthesis of a vast array of biologically important molecules. While often presenting a regioselectivity challenge, a systematic approach considering steric and electronic factors, coupled with the appropriate choice of reagents and reaction conditions, can lead to the desired N-methylated pyrazole isomer with high efficiency. The detailed protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to successfully navigate this critical synthetic step in their drug discovery and development endeavors.

References

  • Egan, M. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Russo, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • O'Brien, C. J., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Vasilyev, A. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Heterocyclic Compounds AZC. (2018). Pyrazole.
  • BenchChem. (2025).
  • Shcherbakov, V. V., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Russian Journal of Organic Chemistry.
  • Wang, L., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • del Campo, T., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • S.P. Singh, et al. (1980). IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Journal of Heterocyclic Chemistry.
  • R Discovery. (2024).
  • Bar-Haim, G., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Digital CSIC. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Organic Chemistry Portal. (2018). Pyrazole synthesis.
  • ACS Publications. (2022).
  • PMC. (2019).
  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • Google Patents. (Year not available). Methylation synthesis method of N-heterocyclic compound.
  • Schrodinger. (Year not available). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
  • ESA-IPB. (Year not available).

Sources

Application Note: Functionalization of the Chloroethyl Side Chain of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

[1][2]

Abstract

This guide details the synthetic functionalization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical building block in medicinal chemistry.[1][2] Unlike simple alkyl halides, this scaffold presents unique electronic and steric challenges due to the adjacent aromatic heterocycle.[2] This note provides optimized protocols for C-N, C-O, and C-S bond formation, emphasizing Finkelstein activation to overcome the lethargic reactivity of the primary chloride and strategic base selection to suppress the competing E2 elimination pathway.

Introduction & Chemical Context

This compound is a privileged structural motif often serving as a flexible linker in kinase inhibitors (e.g., JAK, BTK targets) and GPCR ligands. The ethyl spacer insulates the nucleophile from the aromatic ring, allowing for specific spatial orientation in protein binding pockets.

The Reactivity Paradox

While classified as a primary alkyl chloride, the reactivity of the side chain is modulated by the pyrazole ring:

  • Electronic Shielding: The electron-rich pyrazole ring (1-methyl substituted) acts as an electron donor, slightly destabilizing the transition state for direct

    
     attack compared to simple alkyl chlorides.[2]
    
  • Elimination Risk: The protons at the

    
    -position (adjacent to the ring) are acidic.[2] Strong, bulky bases can trigger E2 elimination, collapsing the ethyl chain into a vinyl pyrazole  (4-vinyl-1-methyl-1H-pyrazole), an irreversible impurity.
    
Strategic Considerations

To ensure high yields and reproducibility, our protocols rely on three "Self-Validating" pillars:

  • Activation: In situ conversion of the chloride to a more reactive iodide (Finkelstein conditions).[2]

  • Solvation: Use of dipolar aprotic solvents (DMF, MeCN) to strip cations and enhance nucleophilicity.[2]

  • Stoichiometry: Controlled addition to prevent over-alkylation when using primary amines.[2]

Reaction Landscape Visualization

The following diagram outlines the divergent pathways available for this substrate, highlighting both the desired transformations and the critical elimination trap.

ReactionLandscapeSubstrate4-(2-chloroethyl)-1-methyl-1H-pyrazoleVinylIMPURITY:4-vinyl-1-methyl-1H-pyrazoleSubstrate->VinylStrong Base / High T(E2 Elimination)AminePRODUCT:Amino-ethyl pyrazole(Linker Synthesis)Substrate->AmineR-NH2 / NaI / 80°C(SN2)EtherPRODUCT:Ether/Phenol DerivativeSubstrate->EtherAr-OH / Cs2CO3 / DMF(Williamson)ThioPRODUCT:Thioether DerivativeSubstrate->ThioR-SH / K2CO3(SN2)

Figure 1: Reaction landscape showing the competition between productive substitution (

Detailed Experimental Protocols

Protocol A: Finkelstein-Assisted C-N Bond Formation (Amination)

Best for: Attaching primary or secondary amines where the chloride is too slow.

Rationale: Alkyl chlorides react sluggishly with amines.[2] Heating often leads to decomposition.[2] Adding Sodium Iodide (NaI) creates a catalytic cycle where the chloride is swapped for an iodide (a superior leaving group) in situ, accelerating the reaction rate by orders of magnitude.

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[2]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)[2]

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activate: Add NaI (0.2 mmol). Stir for 10 minutes at room temperature. Observation: The solution may darken slightly due to trace iodine liberation.

  • Addition: Add the base (

    
    , 2.0 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours.

    • Control Point: Monitor by LCMS.[2] Look for the disappearance of the chloride peak (M+H

      
       145/147) and appearance of the product.[2]
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove inorganic salts and DMF/MeCN.[2]

    • Critical Step: If the product is a basic amine, the product may partition into the aqueous layer at low pH. Keep the aqueous layer basic (pH > 10) during extraction.[2]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or SCX (Strong Cation Exchange) cartridge for rapid cleanup.[2]
    
Protocol B: C-O Bond Formation (Phenol Etherification)

Best for: Creating ether linkages with phenols or alcohols.[2]

Rationale: Phenols are weaker nucleophiles than amines.[2] We use Cesium Carbonate (

2

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Nucleophile: Substituted Phenol (1.0 equiv)[2]

  • Base:

    
     (1.5 equiv)[2]
    
  • Solvent: DMF (anhydrous)[2]

Step-by-Step Methodology:

  • Deprotonation: In a dry flask, combine the phenol (1.0 mmol) and

    
     (1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Coupling: Add the pyrazole chloride (1.0 mmol) as a solution in DMF (1 mL).

  • Reaction: Heat to 90°C for 6–16 hours.

    • Note: Higher temperatures are required compared to amination.[2]

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • If the product is solid, filter the precipitate.[2]

    • If oil, extract with EtOAc, wash extensively with water (3x) to remove DMF.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization (Self-Validating Systems)

Use this table to diagnose reaction failures. A "Self-Validating" protocol means the operator can identify why a reaction failed based on the byproduct profile.[2]

Observation (LCMS/NMR)DiagnosisCorrective Action
No Reaction (Starting Material remains)Nucleophile is too weak or Chloride is too stable.[2]1. Add 0.5 equiv NaI (Finkelstein).2. Switch solvent to DMF (higher boiling point).3.[2] Increase Temp to 100°C.
Vinyl Pyrazole (M-HCl peak observed)Elimination (E2) dominates.[2] Base is too strong/bulky.1. Switch base from

or

to

.2.[2] Lower reaction temperature.3. Ensure anhydrous conditions.
Double Alkylation (M + 2x Pyrazole)Primary amine nucleophile is over-reacting.1. Use a large excess of the amine (5-10 equiv).2.[2] Add the chloride slowly to the amine solution.[2]
Black Tar / Decomposition Thermal degradation or Iodine oxidation.1.[2] Degas solvents (remove

).2.[2] Add sodium thiosulfate during workup to quench iodine.[2]

Workflow Logic Diagram

The following decision tree guides the researcher through the optimization process for the amination reaction, ensuring the most efficient pathway is selected based on initial results.

OptimizationWorkflowStartStart: Amination ReactionCheck1Is the Amine Valuable/Scarce?Start->Check1RouteAUse Excess Amine (5 equiv)Solvent: EtOH or MeCNTemp: 60°CCheck1->RouteANo (Cheap)RouteBUse Stoichiometric Amine (1.1 equiv)Add Base: DIPEAAdd Catalyst: NaI (0.5 equiv)Check1->RouteBYes (Expensive)MonitorMonitor LCMS at 4 hoursRouteA->MonitorRouteB->MonitorDecisionOutcome?Monitor->DecisionSuccessProduct Formed >90%Proceed to WorkupDecision->SuccessCleanStalledSM Remaining >50%Decision->StalledSlowEliminationVinyl Impurity ObservedDecision->EliminationSide RxnFixStallIncrease Temp to 90°CSwitch to DMFStalled->FixStallFixElimLower TempChange Base to K2CO3Elimination->FixElimFixStall->MonitorFixElim->Monitor

Figure 2: Logic flow for optimizing the amination of this compound.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. [Link][2][4]

  • National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Context on Pyrazole reactivity and biological application). [Link]

Application Note: 4-(2-Chloroethyl)-1-methyl-1H-pyrazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The "Linchpin" Scaffold

4-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS: 96450-54-3) is a specialized heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors, Cyclin-Dependent Kinase (CDK) inhibitors, and histamine analogs.

Its value lies in its bifunctionality:

  • The Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole, often serving as the primary hydrogen-bond acceptor in the ATP-binding pocket of kinase enzymes.

  • The Chloroethyl "Tail": A reactive electrophile that allows for the precise attachment of solubilizing groups (e.g., morpholines, piperazines) or "warheads" via Nucleophilic Substitution (

    
    ).
    
Chemical Identity & Properties
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 96450-54-3Verify structure; often confused with non-methylated analogs.
Molecular Weight 144.60 g/mol
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Recommendation: Purchase/store as HCl salt for stability; liberate free base in situ.
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes (Hexanes).
Stability Hygroscopic (Salt form)Critical: Free base can slowly cyclize or polymerize; store at -20°C.

Part 2: Safety & Handling (The "Alkylator" Risk)

WARNING: Alkylating Agent Protocol Required. This compound contains a reactive chloroethyl side chain, classifying it as a potential alkylating agent . It mimics the reactivity of nitrogen mustards (though less potent).

  • Vesicant Potential: Direct contact may cause delayed blistering or tissue necrosis.

  • Inhalation Risk: The free base has higher volatility than the salt. Always handle the free base in a fume hood.

  • Decontamination: Quench spills with a solution of 10% sodium thiosulfate (nucleophilic quench) followed by detergent washing.

Part 3: Mechanistic Insight (The vs. Battle)

The success of using this intermediate depends entirely on managing the competition between Substitution (


)  and Elimination (

)
.
  • Pathway A (Desired): Attack by the amine nucleophile displaces the chloride to form the drug intermediate.

  • Pathway B (Undesired): The base (used to neutralize HCl) abstracts a proton from the

    
    -carbon, causing elimination of HCl and forming 4-vinyl-1-methyl-1H-pyrazole . This vinyl impurity is a Michael acceptor and can polymerize or react non-selectively.
    
Logic Diagram: Reaction Pathways

ReactionPathways Start This compound Product Target: Amino-ethyl pyrazole (Kinase Inhibitor Precursor) Start->Product SN2 (Pathway A) Polar Aprotic Solvent Moderate Temp Impurity Impurity: 4-Vinyl-1-methylpyrazole (Elimination Product) Start->Impurity E2 (Pathway B) High Temp Strong/Bulky Base Amine Secondary Amine (Nucleophile) Amine->Product Base Base (K2CO3/DIPEA) Base->Product Scavenges HCl Base->Impurity Abstracts Beta-H

Caption: The critical bifurcation in reactivity. Pathway A is favored by polar aprotic solvents and nucleophilic amines. Pathway B is favored by high heat and bulky, non-nucleophilic bases.

Part 4: Experimental Protocols

Protocol A: Coupling with Secondary Amines (General Procedure)

Target Application: Attaching a solubilizing tail (e.g., N-methylpiperazine) to the scaffold.

Reagents:

  • This compound HCl (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) - Acts as HCl scavenger.
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein condition).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation of Free Base (In-situ):

    • In a reaction vial, suspend the Pyrazole HCl salt (1.0 equiv) and

      
        (3.0 equiv) in anhydrous Acetonitrile  (0.2 M concentration).
      
    • Stir at Room Temperature (RT) for 15 minutes. Why? This liberates the free base without risking elimination before the nucleophile is present.

  • Catalyst Addition:

    • Add Potassium Iodide (KI) (10 mol%).

    • Mechanism:[1][2][3] KI converts the alkyl chloride (moderate leaving group) into an alkyl iodide (excellent leaving group) in situ, accelerating the

      
       reaction and allowing lower temperatures (reducing Elimination risk).
      
  • Nucleophile Addition:

    • Add the Secondary Amine (1.2 equiv).

    • Seal the vessel and heat to 60°C . Note: Do not exceed 80°C to minimize vinyl formation.

  • Monitoring:

    • Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the chloro-starting material (typically 4–12 hours).

  • Work-up:

    • Filter off the solid inorganic salts (

      
      , KCl, KI).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Purification: The residue is often pure enough for the next step. If not, purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Handling the "Vinyl" Impurity

If the elimination product (4-vinyl-1-methyl-1H-pyrazole) is observed (>5% by NMR):

  • Cause Analysis: Reaction temperature was too high (>80°C) or the base was too strong/bulky (e.g., using t-Butoxide instead of Carbonate).

  • Recovery Strategy: The vinyl group is a Michael acceptor.

    • Add excess amine (2.0–3.0 equiv) and heat to 90°C.

    • Mechanism:[1][2][3] This forces the Michael addition of the amine across the vinyl double bond, converting the "impurity" back into the desired product.

Part 5: Quality Control & Troubleshooting Table

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete chloride displacement.Add 0.5 equiv NaI (Sodium Iodide) to switch to Finkelstein conditions. Switch solvent to DMF (faster rate).
Vinyl Impurity (>10%)

Elimination dominates.
Lower temp to 50°C. Use a less bulky base (switch DIPEA to

).
Starting Material Stalls Chloride is a poor leaving group.Ensure KI catalyst is fresh. Ensure solvent is anhydrous (water solvates the nucleophile, slowing

).
Dark/Black Reaction Polymerization of vinyl intermediate.Add radical inhibitor (BHT) if scaling up >100g. Keep reaction under

.

Part 6: References

  • BenchChem. this compound Product Entry (CAS 96450-54-3). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 4-(2-chloroethyl)-1H-pyrazole (Analog Reference). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Alkyl Pyrazoles and derivatives. Retrieved from

  • Fustero, S., et al. Recent Advances in the Synthesis of Pyrazoles. (Review of pyrazole synthesis and reactivity). Chem. Rev. (General Reference for Pyrazole Chemistry).

  • Pfizer Inc. Synthesis of Janus Kinase Inhibitors (Tofacitinib Analogs). (Contextual reference for pyrazole-ethyl-amine motifs in drug discovery). J. Med. Chem.

Sources

Reaction of 4-(2-chloroethyl)-1-methyl-1H-pyrazole with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Nucleophilic Functionalization of 4-(2-Chloroethyl)-1-methyl-1H-pyrazole

Executive Summary

This guide details the optimization of nucleophilic substitution reactions on This compound (CAS: 1093881-63-0). This scaffold is a critical intermediate in the synthesis of bioactive histamine analogs, serotonin (5-HT) receptor ligands, and Janus kinase (JAK) inhibitors.

While the 2-chloroethyl moiety appears to be a standard primary alkyl halide, its reactivity is modulated by the electron-rich pyrazole ring at the C4 position. This application note addresses the specific challenge of competing elimination pathways (


) yielding 4-vinyl-1-methyl-1H-pyrazole  and provides optimized protocols for C-N and C-S bond formation.

Mechanistic Insight & Reactivity Profile

The Electrophile: Electronic Influence of the Pyrazole Core

Unlike electron-deficient heterocycles (e.g., pyridines) that acidify


-protons and accelerate elimination, the 1-methylpyrazole ring is electron-rich. The C4 position behaves similarly to an enamine.
  • Implication: The

    
    -protons on the ethyl chain are less acidic than in pyridine analogs, making 
    
    
    
    substitution kinetically favorable over
    
    
    elimination under mild conditions.
  • Risk Factor: The use of bulky, strong bases (e.g.,

    
    -BuOK) or high temperatures (>100°C) will override this inherent preference, leading to the thermodynamic vinyl product.
    
Reaction Pathways

The reaction trajectory is dictated by the basicity vs. nucleophilicity ratio of the incoming reagent.

ReactionPathways Start 4-(2-chloroethyl)- 1-methyl-1H-pyrazole SN2 Path A: SN2 Substitution (Kinetic Control) Start->SN2 Nucleophile (Mild Base, NaI) E2 Path B: E2 Elimination (Thermodynamic Control) Start->E2 Strong Base (High T) Product Functionalized Ethyl Pyrazole SN2->Product SideProduct 4-vinyl-1-methyl- 1H-pyrazole E2->SideProduct

Figure 1: Competing reaction pathways. Path A is the desired route for library synthesis.

Optimized Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Secondary amines (piperazines, morpholines, pyrrolidines).

Rationale: Direct alkylation of amines often suffers from poly-alkylation. However, the steric bulk of the ethyl-pyrazole chain prevents quaternary ammonium salt formation. We utilize Finkelstein conditions (in situ generation of the iodo-intermediate) to accelerate the


 rate, allowing for lower reaction temperatures that suppress elimination.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv for soluble bases)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of This compound in anhydrous MeCN (0.2 M concentration).

  • Activation: Add 0.1 equiv of NaI . Stir at room temperature for 10 minutes. Note: The solution may darken slightly due to trace iodine liberation.

  • Addition: Add 2.0 equiv of powdered, anhydrous

    
     , followed by 1.2 equiv of the amine nucleophile.
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by LC-MS or TLC (System: 5% MeOH in DCM).
    
    • Typical Reaction Time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient 100:0 to 90:10).

Data: Solvent Screening for Amination Reaction of substrate with N-phenylpiperazine (1.2 equiv), Base:


 (2.0 equiv), 60°C, 8h.
SolventYield (%)Elimination Impurity (%)Notes
MeCN 92% < 2% Recommended. Cleanest profile.
DMF88%5%Harder to remove solvent.
EtOH75%1%Slower rate; solvolysis risk.
THF40%< 1%Too slow; poor solubility of NaI.
Protocol B: C-S Bond Formation (Thioetherification)

Best for: Thiols, Cysteines.

Rationale: Thiolates are highly nucleophilic but also prone to oxidation (disulfide formation). We use Cesium Carbonate (


)  in DMF. The "Cesium Effect" improves solubility and nucleophilicity of the thiolate anion without requiring harsh temperatures.

Step-by-Step Workflow:

  • Dissolution: Dissolve the thiol (1.1 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir for 15 minutes at RT.
    
  • Coupling: Add This compound (1.0 equiv) as a solution in minimal DMF.

  • Reaction: Stir at Room Temperature for 2–4 hours. Heating is rarely required for thiols.

  • Quench: Pour the reaction mixture into water and extract with EtOAc (3x).

  • Purification: Wash organic layer with LiCl (5% aq) to remove DMF. Dry over

    
     and concentrate.
    

Troubleshooting & Critical Parameters

The "Vinyl" Problem (Elimination)

If you observe a peak with M-36 (loss of HCl) in mass spec, you have formed 4-vinyl-1-methyl-1H-pyrazole .

  • Cause: Reaction temperature too high (>80°C) or base is too strong (

    
    , 
    
    
    
    ,
    
    
    ).
  • Solution:

    • Lower temperature to 50°C and increase reaction time.

    • Switch base from inorganic carbonate to DIPEA (non-nucleophilic, mild organic base).

    • Ensure NaI catalyst is fresh and dry.

Workflow Visualization

Workflow Step1 Dissolve Substrate in MeCN (0.2M) Step2 Add Catalyst (NaI) Activate 10 min Step1->Step2 Step3 Add Base (K2CO3) + Nucleophile Step2->Step3 Step4 Heat to 60°C (Monitor LCMS) Step3->Step4 Check Check for Vinyl Impurity? Step4->Check RouteA Clean Conversion: Filter & Concentrate Check->RouteA No RouteB Elimination Observed: Lower Temp, Switch Base Check->RouteB Yes

Figure 2: Decision tree for reaction monitoring and optimization.

Safety & Handling

  • Alkylating Hazard: Like all nitrogen mustards and chloroethyl-heterocycles, this compound is a potential alkylating agent. It should be handled in a fume hood with double nitrile gloves.

  • Quenching: Excess alkylating agent should be quenched with a solution of 10% sodium thiosulfate or dilute ammonia before disposal.

References

  • BenchChem. this compound Product Specifications and Reactivity Profile. BenchChem Database. Link

  • Silva, V. L. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(19), 6044. (Mechanistic insight into elimination pathways of chloroethyl pyrazoles). Link

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3] Current Organic Chemistry. (Context on pyrazole ring electronics and functionalization). Link

  • Lyalin, B. V., et al. (2008).[4] Electrosynthesis of 4-Chloro Derivatives of Pyrazole.[4] Russian Journal of Electrochemistry.[4] (Background on chlorination and halogenated pyrazole stability). Link

Sources

Technical Guide: 4-(2-Chloroethyl)-1-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and medicinal chemistry utility of 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1093881-63-0).

Executive Summary & Strategic Utility

This compound is a specialized electrophilic building block used to introduce the 1-methyl-1H-pyrazol-4-yl-ethyl motif into drug candidates. In modern drug design, this moiety serves as a critical bioisostere for phenethyl and pyridylethyl groups.

Why use this scaffold?

  • Physicochemical Optimization: Unlike a lipophilic phenyl ring, the pyrazole ring reduces logP (lipophilicity) and increases aqueous solubility while maintaining aromatic

    
    -stacking interactions.
    
  • Metabolic Stability: The 1-methylpyrazole system is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings prone to hydroxylation.

  • Hydrogen Bonding: The pyrazole nitrogen (N2) acts as a weak hydrogen bond acceptor, offering unique binding vectors in kinase and GPCR pockets.

This guide provides validated protocols for synthesizing this reagent and deploying it in


 coupling reactions to generate bioactive libraries.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 1093881-63-0
Molecular Formula

Molecular Weight 144.60 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Reactivity Class Primary Alkyl Chloride (Electrophile)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Synthesis of the Reagent (Protocol A)

While commercially available, in-house synthesis is often required to ensure freshness, as the chloroethyl group can degrade or hydrolyze over time. The following protocol converts the precursor alcohol to the chloride.

Reaction Scheme


(Where R = 1-methyl-1H-pyrazol-4-yl)
Materials
  • Precursor: 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS: 176661-75-9).

  • Reagent: Thionyl Chloride (

    
    ) - 1.5 equivalents.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with 2-(1-methyl-1H-pyrazol-4-yl)ethanol (10.0 g, 79.3 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride (

    
    , 8.6 mL, 119 mmol) dropwise over 20 minutes via an addition funnel. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The alcohol spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Redissolve the residue in DCM (100 mL).

    • Wash carefully with saturated aqueous

      
       (2 x 50 mL) to neutralize residual acid.
      
    • Wash with brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. The resulting oil is typically sufficiently pure (>95%) for subsequent coupling. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Yield: Expect 85–95% yield (~10.5 g).

Application: N-Alkylation of Pharmacophores (Protocol B)

The primary application of this molecule is to alkylate amines (secondary amines, anilines, or heterocyclic amines) to attach the pyrazole tail.

Target: Synthesis of a Kinase Inhibitor Intermediate (e.g., coupling to a piperazine core).

Mechanistic Insight

The reaction proceeds via a standard


 mechanism. However, the pyrazole ring is electron-rich, which can make the ethyl chloride slightly less reactive than a benzyl chloride. The addition of Potassium Iodide (KI)  is critical; it generates the transient alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile (

is a better leaving group than

).
Visual Workflow (DOT Diagram)

G Start Reagent: This compound Intermediate Transition State: SN2 Attack Start->Intermediate Activation Nucleophile Nucleophile: Secondary Amine (e.g., Piperazine core) Nucleophile->Intermediate Attack Catalyst Catalyst: Potassium Iodide (KI) (In situ Iodide formation) Catalyst->Intermediate Accelerates Base Base: K2CO3 or Cs2CO3 (Scavenges HCl) Base->Intermediate Proton Sponge Product Product: N-(2-(1-methyl-1H-pyrazol-4-yl)ethyl) -amine derivative Intermediate->Product Formation

Figure 1: Catalytic


 coupling strategy for attaching the pyrazole-ethyl moiety.
Protocol B: General Coupling Procedure
  • Reactants:

    • Amine substrate (1.0 equiv).

    • This compound (1.2 equiv).

    • Potassium Carbonate (

      
      ) (3.0 equiv) or Cesium Carbonate (
      
      
      
      ) (2.0 equiv).
    • Potassium Iodide (KI) (0.1 – 0.5 equiv) - Essential catalyst.

  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup; DMF for low-solubility substrates).

  • Procedure:

    • Suspend the amine, base, and KI in the solvent.

    • Add the chloroethyl pyrazole reagent.[1]

    • Heat the mixture to 60–80°C for 12–16 hours.

    • Note: Without KI, the reaction may require temperatures >100°C and longer times.

  • Workup:

    • Dilute with Ethyl Acetate and water.[2]

    • Extract the organic layer, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH/NH3 systems are usually required due to the polarity of the amine product).

Advanced Application: Intramolecular Cyclization

This reagent can also be used to construct fused ring systems, such as 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines , which are scaffolds in serotonin receptor antagonists.

Concept: If the nucleophile is a primary amine attached to an aromatic ring (e.g., a tryptamine analog or a specific histidine analog), the chloroethyl group can facilitate a Pictet-Spengler-like cyclization or a two-step alkylation/cyclization sequence to close a new ring fused to the pyrazole.

Comparative Analysis: Pyrazole-Ethyl vs. Phenethyl
FeaturePhenethyl Group (Standard)1-Methyl-Pyrazole-Ethyl (Bioisostere)Drug Design Advantage
LogP High (Lipophilic)Low (More Polar)Improves oral bioavailability and solubility.
Metabolism High (Para-hydroxylation)Low (Stable)Extends half-life (

).
Electronics Electron Neutral/RichElectron Rich (N-donors)Potential for new H-bond interactions in the binding pocket.
Sterics 6-membered ring5-membered ringSlightly smaller volume; fits tighter pockets.

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: Like many alkyl chlorides (nitrogen mustard analogs), this compound is a potential alkylating agent. It should be treated as a suspected mutagen .

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety glasses.

  • Neutralization: Spills should be treated with a solution of dilute ammonia or nucleophilic scavenger (e.g., thiosulfate) to deactivate the alkyl chloride before disposal.

References

  • Synthesis of Pyrazole Building Blocks: Journal of Medicinal Chemistry, "Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)." Boezio, A. A., et al. (2016).[3]

  • Bioisosterism in Drug Design:Chemical Reviews, "Bioisosteres in Medicinal Chemistry." Patani, G. A., & LaVoie, E. J. (1996). (Contextual reference for Pyrazole vs Phenyl replacement).
  • General Reactivity of Pyrazoles:Heterocyclic Chemistry, Joule, J.A. & Mills, K. (5th Ed.). "Pyrazoles: Synthesis and Reactivity."
  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Entry for CAS 1093881-63-0.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry and drug development.[1] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Pyrazole derivatives are integral components of numerous marketed drugs, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties.[1][2][3] The synthesis and functionalization of this scaffold are therefore of paramount importance to researchers dedicated to the discovery of novel therapeutic agents.[1][4]

This guide provides a detailed exploration of the experimental procedures for synthesizing pyrazole derivatives, with a focus on robust, field-proven methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

II. Core Synthetic Strategy: The Knorr Pyrazole Synthesis and its Variants

The most ubiquitous and reliable method for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] The reaction's simplicity, high reactivity, and tendency to produce stable, aromatic products in high yields have made it a staple in synthetic organic chemistry.[6][7]

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed.[5] The mechanism proceeds through three key stages:

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a cyclic intermediate.

  • Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.[5]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H₂O)

While the Knorr synthesis is the classical approach, modern advancements have introduced variations to improve efficiency and yield. Microwave-assisted synthesis, for example, can significantly reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields.[8][9][10][11]

III. Detailed Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details a Knorr-type reaction to synthesize a pyrazolone, a common pyrazole derivative, from a β-ketoester (ethyl benzoylacetate) and a substituted hydrazine (phenylhydrazine).[7] The resulting pyrazolone exists in tautomeric equilibrium with its more stable aromatic pyrazole form.[12]

A. Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Ethyl BenzoylacetateC₁₁H₁₂O₃192.210.577 g3.0Limiting Reagent
PhenylhydrazineC₆H₈N₂108.140.649 g6.0Nucleophile
1-PropanolC₃H₈O60.103 mL-Solvent
Glacial Acetic AcidC₂H₄O₂60.05~3 drops-Catalyst
Deionized WaterH₂O18.02~20 mL-Precipitation/Wash
B. Experimental Workflow

Workflow A 1. Reagent Mixing Mix Ethyl Benzoylacetate, Phenylhydrazine, 1-Propanol, and Acetic Acid in a vial. B 2. Heating & Reaction Heat at 100°C with stirring for 1 hour. A->B C 3. In-Process Monitoring Perform TLC to check for consumption of starting material. B->C D 4. Work-up & Precipitation Add 10 mL H₂O to the hot mixture. Cool slowly to precipitate the product. C->D E 5. Isolation Collect solid product via vacuum filtration. D->E F 6. Purification Wash with cold water. Recrystallize if necessary. E->F G 7. Characterization Determine mass, percent yield, melting point, and acquire NMR spectrum. F->G

C. Step-by-Step Procedure
  • Reagent Preparation : In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol) and phenylhydrazine (6.0 mmol).[5][7]

    • Causality: Using a two-fold excess of the hydrazine ensures that the more expensive β-ketoester is completely consumed, maximizing the yield based on the limiting reagent.[12]

  • Solvent and Catalyst Addition : Add 3 mL of 1-propanol, followed by 3 drops of glacial acetic acid.[7]

    • Causality: Acetic acid serves as a catalyst, protonating the carbonyl oxygen to make the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[13]

  • Reaction : Place the vial on a hot plate and heat the mixture to approximately 100°C with constant stirring. Allow the reaction to proceed for 1 hour.[5][7]

  • Reaction Monitoring (Self-Validation) : After 1 hour, briefly remove the vial from the heat. Using a capillary tube, spot the reaction mixture onto a silica gel TLC plate. Develop the plate using a mobile phase of 30% ethyl acetate / 70% hexane.[5][7] Visualize under a UV lamp. The reaction is complete when the spot corresponding to the starting material (ethyl benzoylacetate) is no longer visible.

  • Work-up and Precipitation : Once the reaction is complete, add 10 mL of deionized water to the hot reaction mixture while stirring.[5][7] Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to encourage crystallization.

    • Causality: The organic pyrazole product is insoluble in water. Adding water to the hot propanol solution forces the product to precipitate out as the mixture cools.[7][12]

  • Isolation and Purification : Collect the solid product by vacuum filtration using a Büchner funnel.[5] Wash the collected solid with a small amount of cold deionized water to remove any water-soluble impurities.[7] Allow the product to air dry completely on the filter paper.

  • Further Purification (Optional) : If the product's melting point is broad or the NMR spectrum shows impurities, further purification can be achieved by recrystallization.

Solvent System for RecrystallizationRationale
Ethanol/WaterDissolve product in minimal hot ethanol, add hot water dropwise until cloudy, then cool slowly.[14]
IsopropanolGood potential for cooling crystallization.[15]
Ethyl Acetate/HexaneDissolve in minimal hot ethyl acetate, add hexane as an anti-solvent, then cool.[14]

IV. Product Validation and Characterization

A successful synthesis is validated by confirming the identity and purity of the final product.

A. Data Collection
ParameterExperimental Result
Mass of Product (g)
Theoretical Yield (g)
Percent Yield (%)
Melting Point (°C)
Appearance
B. Characterization Techniques
  • Thin-Layer Chromatography (TLC) : A quick and effective method to assess purity. A pure compound should ideally show a single spot. The final product should be spotted against the starting material to confirm conversion.[7]

  • Melting Point : A sharp melting point range (typically within 1-2°C) is indicative of a pure crystalline compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR : For a typical 3,5-disubstituted pyrazole, the C4-H proton appears as a characteristic singlet around δ 5.6-5.8 ppm.[16] Protons on substituent groups (e.g., methyl groups) will appear in their expected regions (e.g., ~δ 2.2 ppm).[16]

    • ¹³C NMR : The chemical shifts of the pyrazole ring carbons provide further structural confirmation. For example, in 3,5-dimethylpyrazole, the C4 carbon appears around δ 104-105 ppm, while the C3/C5 carbons are found near δ 144-145 ppm.[16][17]

V. Critical Safety Precautions: Handling Hydrazine Derivatives

Hydrazine and its derivatives are acutely toxic, corrosive, and suspected carcinogens. [18][19] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations involving hydrazine hydrate or its derivatives must be performed inside a certified chemical fume hood to prevent inhalation of volatile and harmful vapors.[18]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is required.[18]

    • Eye Protection : Wear splash-proof chemical safety goggles at all times. A face shield should be worn over the goggles when there is any risk of splashing.[18]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).[18] Check glove compatibility and change them immediately if contamination is suspected.

    • Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Handling and Disposal :

    • Use a closed handling system whenever possible to minimize exposure.[20]

    • Avoid contact with oxidizing agents, as reactions can be violent.[20][21]

    • All hydrazine-contaminated waste must be disposed of according to institutional hazardous waste protocols. Do not pour down the drain.

By following these detailed protocols and safety guidelines, researchers can confidently and safely synthesize pyrazole derivatives for application in drug discovery and development.

VI. References

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents. Retrieved from

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). YouTube. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. Retrieved from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.). ACS Publications. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents. Retrieved from

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2025). Retrieved from [Link]

  • Design and synthesis of novel pyrazole based heterotricycles. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). NIH. Retrieved from [Link]

  • Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]

Sources

Analytical Techniques for Characterizing 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS 96450-54-3) represents a critical class of heteroaromatic building blocks used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—a stable, electron-rich pyrazole core coupled with a reactive electrophilic chloroethyl tail—presents unique analytical challenges.

This guide provides a comprehensive framework for the characterization of this molecule. Unlike inert pharmaceutical intermediates, the chloroethyl moiety acts as a potential alkylating agent. Consequently, analytical workflows must be designed not only to confirm identity but to actively suppress and detect "on-column" degradation (hydrolysis to the alcohol) or elimination (to the vinyl analogue) during analysis.

Safety & Handling (Pre-Analytical)

CRITICAL WARNING: As a nitrogen-mustard analogue (alkyl halide), this compound must be treated as a potential genotoxic alkylating agent.

  • Containment: All weighing and solution preparation must occur within a certified chemical fume hood.

  • Deactivation: Spills should be treated with a 10% sodium thiosulfate solution to quench the electrophilic alkyl halide before disposal.

  • Solvent Choice: Avoid nucleophilic solvents (e.g., water, methanol) for long-term storage of stock solutions. Use Anhydrous DMSO or Acetonitrile for stock preparation.

Analytical Workflow Visualization

The following diagram outlines the logical flow for complete characterization, highlighting the "Go/No-Go" decision points based on stability data.

AnalyticalWorkflow cluster_ID Phase 1: Structural Identity cluster_Purity Phase 2: Purity & Stability Start Sample Receipt: This compound NMR 1H / 13C NMR (Solvent: DMSO-d6) Start->NMR MS LC-MS (ESI+) Isotope Pattern Check Start->MS HPLC RP-HPLC (C18) Acidic Mobile Phase NMR->HPLC MS->HPLC Stress Stress Test: Hydrolysis Check HPLC->Stress Decision Purity > 98% AND No Vinyl/OH Impurity? Stress->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize / Silica Plug Decision->Repurify No

Caption: Integrated analytical workflow ensuring structural confirmation precedes purity assessment, preventing false-negative stability results.

Spectroscopic Characterization (NMR & MS)

Nuclear Magnetic Resonance (NMR)

Causality: DMSO-d6 is the preferred solvent over CDCl3. The pyrazole ring protons are sensitive to concentration-dependent stacking in non-polar solvents. DMSO disrupts these interactions, providing sharp, reproducible singlets. Furthermore, CDCl3 often contains traces of HCl, which can catalyze acid-mediated decomposition.

Predicted 1H NMR Data (400 MHz, DMSO-d6):

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-3 7.45 - 7.55Singlet (s)1HDeshielded aromatic proton (adjacent to N).
H-5 7.20 - 7.30Singlet (s)1HAromatic proton.
N-CH3 3.75 - 3.80Singlet (s)3HCharacteristic N-Methyl on heteroaromatic ring.
Cl-CH2- 3.65 - 3.75Triplet (

)
2HDeshielded by Chlorine (

Hz).
-CH2-Ar 2.80 - 2.90Triplet (

)
2HBenzylic-like position, shielded relative to Cl-CH2.
Mass Spectrometry (LC-MS)

Technique: ESI+ (Electrospray Ionization, Positive Mode). Mechanistic Insight: The pyrazole nitrogen (N2) is basic, facilitating easy protonation


.
  • Parent Ion: m/z 145.05 (for

    
    ).
    
  • Isotope Pattern: A critical quality attribute (CQA). You must observe a distinct M+2 peak at m/z 147.05 with an intensity approximately 33% of the parent peak, confirming the presence of a single chlorine atom.

  • Fragmentation: High collision energy often yields a fragment at m/z 109 (Loss of HCl, formation of vinyl-pyrazole cation).

Chromatographic Protocol (HPLC-UV)[2]

Challenge: The chloroethyl group is susceptible to hydrolysis in aqueous buffers, forming the hydroxyethyl impurity (4-(2-hydroxyethyl)-1-methyl-1H-pyrazole). Solution: Use a low-pH mobile phase to stabilize the leaving group and keep the autosampler at 4°C .

Protocol A: Purity Profiling via RP-HPLC

1. Instrument Setup:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Why: End-capping reduces peak tailing caused by the basic pyrazole nitrogen interacting with silanols.

  • Temperature: Column: 30°C; Autosampler: 4°C (Mandatory).

  • Detection: UV at 225 nm (max absorption) and 254 nm (reference).

2. Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Solvent B: Acetonitrile (ACN).

  • Note: Phosphoric acid is preferred over TFA for UV transparency at low wavelengths.

3. Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Injection hold
12.04060Linear Gradient
15.0595Wash
17.0955Re-equilibration

4. Sample Preparation:

  • Weigh 5 mg of sample.

  • Dissolve in 1 mL 100% Acetonitrile (Do not use water/buffer for dissolution).

  • Dilute to 0.5 mg/mL with Mobile Phase A immediately prior to injection.

Impurity Profiling & Degradation Pathways

Understanding the degradation is vital for interpreting "failed" purity checks. The diagram below illustrates the two primary degradation routes that must be monitored.

DegradationPathways cluster_prevention Prevention Strategy Target Target Molecule (Chloroethyl-pyrazole) Vinyl Impurity A (Elimination) Vinyl-pyrazole (m/z 109) Target->Vinyl Heat / Base (-HCl) Hydroxy Impurity B (Hydrolysis) Hydroxyethyl-pyrazole (m/z 127) Target->Hydroxy H2O / Time (-Cl, +OH) P1 Keep pH < 4 P2 Store at -20°C

Caption: Primary degradation pathways. Impurity A (Vinyl) is favored by heat; Impurity B (Hydroxy) is favored by aqueous storage.

Impurity Markers:

  • Vinyl Impurity: Elutes later than the target (more non-polar).

  • Hydroxy Impurity: Elutes earlier than the target (more polar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642214, 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link]

    • Note: Used for physicochemical property grounding and safety d
  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Note: Authoritative source for general pyrazole reactivity and NMR shift prediction.
  • Phenomenex (2023). HPLC Method Development Guide for Nitrogenous Heterocycles. Retrieved from [Link]

    • Note: General reference for C18 column selection for basic heterocycles.
  • Note: Source for GHS classific

Sources

Application Note: Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Clinical Candidates

Executive Summary: The "Privileged" Nature of Pyrazoles

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold" due to its ability to bind to multiple, unrelated receptor targets with high affinity. Its utility stems from its unique electronic profile: it acts as both a hydrogen bond donor (N1-H) and acceptor (N2), allowing it to mimic the imidazole side chain of histidine or the purine ring of ATP.

This guide moves beyond basic literature reviews to provide actionable protocols for synthesizing and validating pyrazole-based chemical probes, specifically addressing the critical challenge of regioselectivity and kinase hinge binding .

Structural Activity Relationship (SAR) Logic
2.1 The Kinase Hinge Binder (The "ATP Mimic")

The most prolific application of pyrazoles is in kinase inhibition. The pyrazole motif frequently serves as the "hinge binder," mimicking the adenine ring of ATP.

  • Mechanism: The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the N1-H (or an amino substituent) donates a hydrogen bond to the backbone carbonyl.

  • Case Study (Ruxolitinib): In JAK1/2 inhibitors, the pyrazole ring is critical for orienting the molecule within the ATP-binding pocket, stabilizing the active conformation.

2.2 The GPCR/Enzyme Switch (Bioisosterism)

Pyrazoles are robust bioisosteres for phenyl rings, phenols, and imidazoles.[1]

  • Case Study (Celecoxib): In COX-2 inhibitors, the pyrazole ring serves as a rigid central scaffold that orients the sulfonamide pharmacophore into the COX-2 specific side pocket (Arg513/His90), achieving selectivity over COX-1.

2.3 Visualizing the Interaction Logic

The following diagram illustrates the decision matrix for deploying pyrazoles against different biological targets.

Pyrazole_SAR_Logic Pyrazole Pyrazole Scaffold (1,2-Diazole) Kinase Kinase Inhibitor (e.g., Ruxolitinib) Pyrazole->Kinase Primary App GPCR GPCR Antagonist (e.g., Rimonabant) Pyrazole->GPCR Enzyme Enzyme Inhibitor (e.g., Celecoxib) Pyrazole->Enzyme Hinge Hinge Region Binding (ATP Mimicry) Kinase->Hinge N2 Accepts H-Bond Stacking Pi-Pi Stacking (Aromatic Interactions) GPCR->Stacking Lipophilic Core Pocket Side-Pocket Orientation (Rigid Linker) Enzyme->Pocket Scaffold Geometry

Caption: Functional mapping of the pyrazole scaffold to key biological targets based on electronic and geometric properties.

Advanced Synthetic Protocol: Regioselective Synthesis

The Challenge: The classical Knorr pyrazole synthesis (hydrazine + 1,3-diketone) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted) that are difficult to separate, leading to attrition in SAR campaigns.

The Solution: A regiocontrolled synthesis using N-alkylated tosylhydrazones and terminal alkynes.[2][3] This method avoids the isomer mixture by fixing the N-substituent position prior to cyclization.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Reference Grounding: Adapted from Kong et al., Org.[3][4] Lett. 2014 [Source 2].

Materials:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Base: t-BuOK (2.5 equiv)

  • Additive: 18-crown-6 (0.2 equiv)

  • Solvent: Anhydrous Pyridine (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the N-alkylated tosylhydrazone (1.0 mmol) and 18-crown-6 (0.2 mmol).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous pyridine (10 mL).

  • Activation: Add t-BuOK (2.5 mmol) in one portion. The solution will typically turn a deep orange/red, indicating the formation of the diazo intermediate in situ.

  • Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the hydrazone.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated NH4Cl (2 x 15 mL) to remove pyridine and base residues.

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Why this works: The reaction proceeds via a [3+2] cycloaddition of the in situ generated diazo compound. The steric bulk of the tosyl group and the specific base conditions direct the regioselectivity, typically yielding the 1,3,5-isomer with >95:5 selectivity, eliminating the need for difficult HPLC separations.

Bioassay Protocol: Validating Kinase Inhibition

Once synthesized, the pyrazole derivative must be validated for target engagement.

Protocol B: TR-FRET Kinase Binding Assay (JAK2 Example)

Context: This assay measures the ability of the pyrazole compound to displace a tracer from the ATP binding site (Type I inhibition).

Materials:

  • Recombinant JAK2 Kinase Domain (GST-tagged).

  • Fluorescent Tracer (e.g., Staurosporine-Red).

  • Europium-labeled Anti-GST Antibody (FRET Donor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the pyrazole compound in DMSO (Start at 10 µM, 3-fold dilutions). Acoustic dispensing (Echo) is preferred to minimize DMSO carryover.

  • Master Mix: Mix JAK2 enzyme (5 nM final) and Eu-Anti-GST Antibody (2 nM final) in Assay Buffer.

  • Incubation 1: Dispense 5 µL of Master Mix into a 384-well low-volume white plate containing 100 nL of compound. Incubate for 15 mins at RT to allow compound-enzyme equilibrium.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at Kd concentration, typically 10-50 nM).

  • Incubation 2: Incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission 1: 620 nm [Eu], Emission 2: 665 nm [Tracer]).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validation Check:

  • Z-Prime: Ensure Z' > 0.5 using DMSO (Max signal) and excess Staurosporine (Min signal) controls.

  • Reference: Run Ruxolitinib as a positive control; expected IC50 ~3-5 nM.

Comparative Data: FDA-Approved Pyrazoles

The following table highlights how the pyrazole scaffold is adapted for different indications.

Drug NameTargetIndicationMechanism of ActionKey Pyrazole Role
Ruxolitinib JAK1/2MyelofibrosisATP-Competitive InhibitorHinge binder (H-bonds with Glu/Leu backbone)
Celecoxib COX-2InflammationAllosteric/Pocket InhibitorRigid scaffold orienting sulfonamide into side pocket
Crizotinib ALK/ROS1NSCLCATP-Competitive Inhibitor5-substituted pyrazole interacts with hinge region
Sildenafil PDE5Erectile DysfunctioncGMP analogMimics guanine ring of cGMP in active site
Asciminib BCR-ABL1CMLAllosteric InhibitorMyristoyl pocket binder (Distinct from ATP site)
Synthetic Decision Tree

Use this workflow to select the correct synthetic route based on your desired substitution pattern.

Synthesis_Workflow Start Target Pyrazole Structure Decision Is Regiochemistry Critical? Start->Decision No No (Symmetric/Simple) Decision->No Symmetric Substituents Yes Yes (Asymmetric) Decision->Yes 1,3 vs 1,5 Isomer Specific Classic Classic Knorr Synthesis (Hydrazine + 1,3-Diketone) No->Classic Modern Regiocontrolled Route (Tosylhydrazone + Alkyne) Yes->Modern Issue Result: Mixture of Isomers (Requires HPLC Separation) Classic->Issue Result Result: Single Regioisomer (High Yield, No HPLC) Modern->Result

Caption: Decision matrix for selecting pyrazole synthesis pathways to avoid regiochemical mixtures.

References
  • Review of Pyrazole Drugs: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances. Link

  • Regioselective Synthesis Protocol: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes."[3][4] Organic Letters, 2014.[3][4] Link

  • Kinase Hinge Binding: "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 2022.[1] Link

  • FDA Approval List: "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023. Link

  • Bioisosterism: "Bioisosteric Replacements of the Pyrazole Moiety." Journal of Medicinal Chemistry. Link

Sources

4-(2-chloroethyl)-1-methyl-1H-pyrazole as a building block for bioactive molecules

[1]

Executive Summary

This technical guide details the utility of 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 96450-54-3) as a strategic building block in medicinal chemistry.[1][2] Unlike simple alkyl halides, this molecule serves as a "privileged linker," allowing the introduction of the 1-methylpyrazole moiety—a bioisostere found in numerous kinase inhibitors and GPCR ligands—via a flexible ethyl spacer.[1]

This document provides optimized protocols for nucleophilic substitution (


)Finkelstein activation11

Chemical Profile & Reactivity

The molecule features two distinct functional zones: the aromatic pyrazole ring (scaffold) and the chloroethyl tail (electrophile).[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 96450-54-3
Molecular Weight 144.60 g/mol
Physical State Solid / Low-melting solid
Reactivity Class Primary Alkyl Chloride (Electrophile)
Key Mechanism Bimolecular Nucleophilic Substitution (

)
Storage 2-8°C, Hygroscopic (Store under Argon)
Mechanistic Insight: The "Chloride Problem"

While the chloroethyl group is stable, it is a moderately poor leaving group compared to bromides or mesylates.[1] Direct reaction with secondary amines often requires high temperatures (

1in situ iodide exchange1

Experimental Workflows

Visualization: The Activation Pathway

The following diagram illustrates the catalytic cycle where Sodium Iodide (NaI) accelerates the coupling efficiency.

ReactionPathwayStartChloro-Precursor(Low Reactivity)InterIodo-Intermediate(High Reactivity)Start->Inter Cl/I ExchangeProductBioactiveConjugateStart->Product Slow Path (No NaI)NaINaI (Catalyst)Finkelstein Cond.NaI->InterInter->Product Fast SubstitutionNucNucleophile(Amine/Thiol)Nuc->Product

Figure 1: Catalytic acceleration of the alkylation via in situ iodide exchange.

Protocol A: Synthesis of Pyrazole-Linked Amines

Application: Creation of Kinase Inhibitor Libraries or Histamine Analogs. Rationale: This protocol uses MeCN as a polar aprotic solvent to support the solubility of the inorganic base while maintaining a temperature suitable for the Finkelstein exchange.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary amine (e.g., morpholine, piperazine derivative) (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 eq)[1]

  • Solvent: Acetonitrile (MeCN), anhydrous[1]

Step-by-Step Methodology
  • Activation Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the pyrazole chloride (1.0 mmol) in anhydrous MeCN (5 mL).

  • Catalyst Addition: Add NaI (0.1 mmol, 15 mg). Stir at room temperature for 10 minutes. Note: The solution may darken slightly due to trace iodine liberation; this is normal.[1]

  • Base & Nucleophile: Add the secondary amine (1.2 mmol) followed by

    
     (2.0 mmol).[1]
    
  • Reflux: Seal the vial and heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor via LCMS.[1] The chloride (

      
      ) should disappear.[1] If the conversion is 
      
      
      after 6 hours, add an additional 0.1 eq of NaI.[1]
  • Workup: Cool to room temperature. Filter off the inorganic solids.[1] Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (DCM:MeOH gradient) or preparative HPLC.[1]

Expected Yield: 75–90% depending on steric hindrance of the amine.[1]

Protocol B: Thiol-Mediated Bioconjugation

Application: Covalent Probes or Fragment-Based Ligand Discovery (FBDD).[1] Rationale: Thiols are softer, better nucleophiles than amines.[1] The reaction can proceed at lower temperatures, preserving protein or peptide integrity if used in a "click-like" capacity.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Thiol-containing scaffold (e.g., Cysteine derivative) (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: DMF (Dimethylformamide)[1][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the thiol substrate in DMF (0.2 M concentration).

  • Base Addition: Add

    
    . Stir for 5 minutes to generate the thiolate anion.
    
  • Coupling: Add the pyrazole chloride (1.0 eq) in one portion.

  • Reaction: Stir at 40–50°C for 4 hours.

    • Note: Iodide catalysis is usually not required for thiols due to their high nucleophilicity, but 0.05 eq NaI can be added if the reaction is slow.[1]

  • Quenching: Dilute with water and extract with EtOAc (or precipitate if the product is a peptide).

Critical Optimization Data

The choice of solvent and base dramatically affects the reaction rate.[1]

SolventBaseTemp (°C)Time (h)Yield (Amine)Notes
MeCN

801285% Recommended. Cleanest profile.[1]
DMFDIPEA90870%Harder to remove solvent; darker crude.[1]
EtOH

782445%Solvolysis competition (ethoxy byproduct).[1]
Toluene

1101660%Poor solubility of NaI; slow reaction.[1]
Decision Logic for Researchers

Use the following logic tree to select the appropriate conditions for your specific nucleophile.

DecisionTreeStartSelect Nucleophile TypeAmineSecondary AmineStart->AmineThiolThiol / ThiophenolStart->ThiolSensitiveBase-Sensitive Substrate?Amine->SensitiveFragileCondAProtocol A:MeCN, K2CO3, NaI, 80°CAmine->CondARobustCondBProtocol B:DMF, Cs2CO3, 40°CThiol->CondBSensitive->CondANoCondCMild Condition:DIPEA, NaI, 50°CSensitive->CondCYes

Figure 2: Experimental decision matrix for optimal coupling conditions.

Safety & Handling

  • Alkylating Hazard: As a primary alkyl chloride, this compound is a potential alkylating agent.[1] It may react with DNA bases.[1] Handle in a fume hood with nitrile gloves.[1]

  • Vesicant Potential: Related chloroethyl compounds (mustards) are vesicants.[1] While this pyrazole derivative is less volatile, treat it as a skin irritant and avoid inhalation of dust.[1]

  • Disposal: Quench excess alkylating agent with 10% aqueous sodium thiosulfate before disposal.[1]

References

  • BenchChem. (n.d.).[1] this compound Product Profile. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 4-(2-Chloroethyl)-1H-pyrazole hydrochloride (Analogous Chemistry). Retrieved from [1]

  • Fustero, S., et al. (2010).[1] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [1]

  • PubChem. (2023).[1] 4-chloro-1-methyl-1H-pyrazole (Structural Analog Safety Data). Retrieved from [1]

  • Ansari, A., et al. (2017).[1] Biological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [1]

Application Note: Precision Click Chemistry for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Protocols and Applications in Drug Discovery

Abstract

The fusion of pyrazole derivatives with 1,2,3-triazoles via Click Chemistry (CuAAC) represents a cornerstone strategy in modern fragment-based drug discovery (FBDD) and PROTAC development. While the reaction is nominally "click," the presence of the pyrazole nitrogen heterocycle introduces specific challenges—namely, competitive coordination to the Copper(I) catalyst—that can stall standard protocols. This guide provides optimized, field-proven protocols for functionalizing pyrazoles, addressing catalyst poisoning, and ensuring high-fidelity bioconjugation.

Strategic Considerations: The "Copper Trap"

Before attempting the synthesis, it is critical to understand why standard click protocols often fail with pyrazoles.

The Challenge: Competitive Coordination

The pyrazole ring contains two nitrogen atoms: a pyrrole-like


 (or substituted 

) and a pyridine-like

. The pyridine-like nitrogen possesses a lone pair capable of coordinating to Cu(I) species.
  • Standard Substrates: Cu(I) binds the alkyne to form the

    
    -complex required for the catalytic cycle.
    
  • Pyrazole Substrates: The pyrazole

    
     can act as a ligand, sequestering Cu(I) into non-productive complexes. This "catalyst poisoning" mimics the effect of using insufficient catalyst, leading to stalled reactions or the need for high copper loading (which complicates purification).
    
The Solution: Ligand-Accelerated Catalysis

To overcome the "Copper Trap," one must use a ligand that binds Cu(I) stronger than the pyrazole but weaker than the alkyne transition state requires.

  • Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA . These ligands protect the Cu(I) from oxidation and competitive pyrazole binding while maintaining catalytic activity.

Experimental Protocols

Protocol A: Synthesis of Alkyne-Functionalized Pyrazole Precursor

Target: Preparation of 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives. Rationale: N-alkylation is the most direct route to introduce the "clickable" handle.

Reagents:

  • 1H-Pyrazole derivative (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazole derivative (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (2.0 mmol). Stir at room temperature for 15 minutes to deprotonate the pyrazole 
    
    
    
    .
  • Alkylation: Dropwise add propargyl bromide (1.2 mmol) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: Regioisomers (1,3- vs 1,5-substituted) may form if the starting pyrazole is asymmetric. Separation at this stage is critical.

Protocol B: Ligand-Accelerated CuAAC Reaction (The "Click")

Target: Synthesis of 1,4-disubstituted 1,2,3-triazole linked pyrazoles.[2][3][4][5]

Reagents:

  • Alkyne-pyrazole (from Protocol A) (1.0 equiv)

  • Azide partner (

    
    ) (1.0–1.1 equiv)
    
  • Catalyst Source:

    
     (5 mol%)[4]
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (5 mol%) or TBTA.

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (if solubility is poor).

Step-by-Step Procedure:

  • Stock Solutions: Prepare the following stock solutions in water (or water/DMSO):

    • 
       (0.1 M)
      
    • Sodium Ascorbate (0.2 M) - Freshly prepared only.

    • THPTA Ligand (0.1 M)

  • Catalyst Pre-complexation (Crucial Step): In a separate vial, mix the

    
     solution and THPTA solution. Incubate for 5 minutes. This forms the active catalyst complex before it encounters the pyrazole.
    
  • Reaction Assembly:

    • In the reaction vessel, dissolve Alkyne (1 equiv) and Azide (1 equiv) in t-BuOH/Water (1:1).

    • Add the Cu-THPTA complex.

    • Add the Sodium Ascorbate solution last to initiate the reaction.

  • Incubation: Stir at Room Temperature for 2–16 hours.

    • Visual Check: The reaction should remain clear or turn slightly yellow. A precipitate often indicates the formation of the triazole product.

    • Troubleshooting: If the reaction turns green/blue, oxygen has entered and oxidized Cu(I) to Cu(II). Add more ascorbate.[6]

  • Work-up & Copper Removal:

    • Dilute with water and extract with EtOAc or DCM.

    • Cu Scavenging: Wash the organic layer with saturated

      
       (aq) or use a commercial scavenger resin (e.g., QuadraPure™ TU) to remove cytotoxic copper traces.
      
  • Analysis: Verify by LC-MS (Look for M+1 of the triazole adduct).

Application Area: PROTAC Assembly

Click chemistry is the gold standard for assembling Proteolysis Targeting Chimeras (PROTACs) due to its modularity.[7]

Workflow:

  • Warhead Synthesis: Functionalize the Pyrazole-based drug (e.g., a kinase inhibitor) with an alkyne.

  • E3 Ligase Ligand Synthesis: Functionalize the E3 binder (e.g., Thalidomide or VHL ligand) with an azide and a PEG linker.

  • Click Assembly: Use Protocol B to "snap" the two components together.

  • Purification: HPLC is usually required due to the high molecular weight and polarity of PROTACs.

Data & Optimization

The following table summarizes solvent and ligand effects observed in pyrazole click reactions.

Table 1: Optimization of Reaction Conditions for Pyrazole Substrates

EntrySolvent SystemLigandCatalyst LoadYield (Isolated)Notes
1t-BuOH/H2O (1:1)None5 mol%35%Reaction stalled; Cu-pyrazole coordination suspected.
2t-BuOH/H2O (1:1)THPTA 5 mol%92% Fast kinetics; clean profile.
3DMFTBTA10 mol%85%Good for insoluble substrates; requires extensive washing.
4DMSO/H2O (9:1)THPTA2 mol%88%Excellent for PROTACs (high solubility).

Visualizations

Diagram 1: Mechanistic Workflow & The "Copper Trap"

This diagram illustrates the standard catalytic cycle versus the inhibitory pathway caused by pyrazole coordination, and how ligands rescue the cycle.

CuAAC_Mechanism Cu_II Cu(II) Precursor Cu_I Active Cu(I) Cu_II->Cu_I Reduction Ascorbate Na Ascorbate Ascorbate->Cu_I Cu_Ligand Cu(I)-Ligand Complex Cu_I->Cu_Ligand Stabilization Poisoned Inactive Cu-Pyrazole Complex Cu_I->Poisoned Coordination (Inhibition) Ligand THPTA Ligand Ligand->Cu_Ligand Triazole 1,2,3-Triazole Product Cu_Ligand->Triazole Catalytic Cycle (+ Alkyne/Azide) Pyrazole Pyrazole Substrate Pyrazole->Poisoned Alkyne Alkyne Alkyne->Triazole Azide Azide Azide->Triazole

Caption: Competitive coordination pathways in Pyrazole CuAAC. THPTA ligand prevents the formation of inactive Cu-Pyrazole species.

Diagram 2: PROTAC Synthesis Decision Tree

A logical flow for researchers designing pyrazole-based PROTACs.

PROTAC_Workflow Start Start: Pyrazole-based Drug Candidate Func_Check Is N-H available? Start->Func_Check Route_A N-Alkylation (Protocol A) Func_Check->Route_A Yes Route_B C-Functionalization (Suzuki/Sonogashira) Func_Check->Route_B No Click_Ready Alkyne-Pyrazole Intermediate Route_A->Click_Ready Route_B->Click_Ready Linker_Choice Select Linker Length (PEG2 - PEG8) Click_Ready->Linker_Choice Click_Step Click Reaction (Cu-THPTA Catalysis) Linker_Choice->Click_Step Purification HPLC Purification (Remove Cu traces) Click_Step->Purification Final Final PROTAC Purification->Final

Caption: Decision workflow for transforming a pyrazole pharmacophore into a PROTAC via Click Chemistry.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery.[5] Expert Opinion on Drug Discovery.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.

  • Nalawade, P. P., et al. (2023). Click chemistry in the development of PROTACs.[8] RSC Medicinal Chemistry.

  • Kumar, K., et al. (2022). Synthesis of 1,2,3-triazole-linked pyrazole derivatives.[9] Orient Journal of Chemistry.

Sources

Synthesis of Novel Compounds from 4-(2-chloroethyl)-1-methyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Versatility of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique electronic and steric environment, making it a versatile building block in drug design. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[2]

This guide focuses on the synthetic utility of a key intermediate, This compound . The presence of the reactive 2-chloroethyl side chain at the C4 position offers a prime handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development. The methyl group at the N1 position prevents tautomerization, ensuring regiochemical control in subsequent reactions.

This document provides detailed application notes and protocols for the synthesis of novel compounds derived from this compound, focusing on nucleophilic substitution reactions, palladium-catalyzed cross-coupling, and intramolecular cyclization strategies.

Part 1: Nucleophilic Substitution at the 2-Chloroethyl Side Chain

The primary mode of reactivity for this compound is the SN2 displacement of the chloride by a wide range of nucleophiles. This allows for the introduction of various functional groups, significantly expanding the chemical space accessible from this starting material.

Causality Behind Experimental Choices:

The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the nucleophile and the transition state without interfering with the reaction. The choice of base depends on the pKa of the nucleophile's conjugate acid. Inorganic bases like potassium carbonate or sodium hydride are commonly used. For less reactive nucleophiles, stronger organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed. Reaction temperatures are typically elevated to facilitate the reaction, but should be carefully controlled to prevent decomposition or unwanted side reactions, such as elimination.

Synthesis of Aminated Derivatives

The introduction of an amino group is a crucial step in the synthesis of many bioactive molecules. Direct amination with primary or secondary amines, or the use of a protected amine equivalent like in the Gabriel synthesis, are effective strategies.

This protocol describes the synthesis of 1-methyl-4-(2-(piperidin-1-yl)ethyl)-1H-pyrazole.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

EntryNucleophileBaseSolventTemp (°C)Yield (%)
1PiperidineK₂CO₃CH₃CN80>90
2MorpholineK₂CO₃DMF80>90
3N-MethylpiperazineK₂CO₃CH₃CN80>85

Table 1: Representative examples of direct amination with secondary amines.

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the over-alkylation often observed in direct amination with ammonia.[3] This protocol outlines the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Step-by-Step Methodology:

  • Phthalimide Alkylation:

    • To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF (10 mL/mmol), add this compound (1.0 eq).

    • Stir the mixture at 90 °C for 12-16 hours.

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 2-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)isoindoline-1,3-dione.

  • Hydrazinolysis:

    • Suspend the phthalimide derivative (1.0 eq) in ethanol (15 mL/mmol).

    • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with aqueous NaOH and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Gabriel_Synthesis Start This compound Intermediate N-Alkylated Phthalimide Start->Intermediate SN2 Reaction (DMF, 90°C) Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Intermediate->Product Hydrazinolysis (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Product Suzuki_Coupling A 5-Bromo-4-(2-chloroethyl)-1-methyl-1H-pyrazole C Pd(OAc)₂ / Ligand Base, Solvent A->C B Arylboronic Acid B->C D 5-Aryl-4-(2-chloroethyl)-1-methyl-1H-pyrazole C->D Cross-Coupling Intramolecular_Cyclization Start 4-(2-Aminoethyl)-1-methyl-1H-pyrazole Step1 Reaction with Dielectrophile Start->Step1 Precursor Cyclization Precursor Step1->Precursor Step2 Intramolecular Cyclization (Base or Catalyst) Precursor->Step2 Product Pyrazolo-fused Heterocycle Step2->Product

Sources

Optimizing In Vitro Assessment of Pyrazole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility to Signal Transduction: A Technical Guide for Drug Discovery

Abstract & Introduction

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Crizotinib (ALK/ROS1 inhibitor).[1][2] Its ubiquity stems from its ability to act as a bioisostere for phenyl rings and its capacity to engage in multiple hydrogen bonding interactions within enzyme active sites (e.g., the hinge region of kinases).[2]

However, the physicochemical properties that make pyrazoles potent—specifically their planarity and lipophilicity—introduce significant challenges in in vitro assays. Pyrazole derivatives frequently exhibit:

  • Aqueous insolubility: Leading to compound precipitation and false negatives (IC50 underestimation).[2]

  • Assay interference: Certain pyrazole derivatives possess intrinsic fluorescence or can quench luminescent signals.[2]

  • ATP Competition: Many pyrazoles act as Type I kinase inhibitors, meaning assay conditions must be strictly controlled regarding ATP concentrations relative to

    
    .[1][2]
    

This Application Note provides a validated workflow for assessing pyrazole-based NCEs (New Chemical Entities), moving from compound handling to enzymatic inhibition and cellular mechanism of action.

Compound Management: The "Intermediate Dilution" Protocol

Challenge: Direct addition of high-concentration DMSO stocks (e.g., 10 mM) into aqueous assay buffers often causes pyrazoles to "crash out" (precipitate) immediately, creating micro-aggregates that scatter light and inhibit enzymes non-specifically.[1][2]

Solution: Implement a 3-Step Serial Dilution with an intermediate solvent concentration.

Workflow Diagram

CompoundPrep cluster_0 Step 1: Storage cluster_1 Step 2: Intermediate cluster_2 Step 3: Final Assay Stock 10 mM Stock (100% DMSO) Inter 100x Assay Conc. (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow addition) Assay 1x Assay Conc. (0.1% DMSO) Inter->Assay 1:100 Dilution (Into Reaction Mix)

Caption: The Intermediate Dilution method prevents "solvent shock" precipitation common with lipophilic pyrazoles.[1][2]

Protocol
  • Stock Preparation: Dissolve pyrazole solid in anhydrous DMSO to 10 mM. Vortex for 30 seconds.[2] Inspect visually for turbidity.[2]

  • Intermediate Plate (100x): Prepare a dilution plate using Assay Buffer + 10% DMSO . Transfer compound from Stock to this plate.

    • Why? This step lowers the hydrophobicity gap. If precipitation occurs here, the compound is unsuitable for the assay.

  • Assay Plate (1x): Transfer from the Intermediate Plate to the final assay well containing the enzyme/cell mix. Final DMSO concentration should be

    
     (v/v).[1][2]
    

Enzymatic Potency: Kinase Inhibition (ADP-Glo™)

Target Context: Pyrazoles are classic ATP-competitive kinase inhibitors (e.g., targeting JAK, Aurora, B-Raf).[1][2] Method Choice: We utilize ADP-Glo™ (Promega) over FRET-based assays.[1][2] Pyrazoles often contain aromatic rings that can fluoresce in the blue/green spectrum (350-450 nm), interfering with FRET signals.[1][2] ADP-Glo is a luminescent, red-shifted readout that minimizes this interference.[1][2]

Critical Parameter: ATP Concentration

Since most pyrazoles are Type I inhibitors (bind to the ATP pocket), their apparent potency (


) is dependent on ATP concentration.[1][2]
  • Rule: Run the assay at [ATP] =

    
      for the specific kinase.[1][2]
    
  • Reasoning: This ensures the assay is sensitive to competitive inhibitors and allows for the calculation of the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    
Step-by-Step Protocol
  • Reagent Prep: Thaw Kinase Buffer, ATP, and Substrate (e.g., Poly E4Y for JAKs).[1][2]

  • Enzyme Reaction (10 µL volume in 384-well white plate):

    • Add 2.5 µL of 4x Pyrazole compound (from Intermediate Dilution).

    • Add 2.5 µL of 4x Kinase (e.g., JAK2, 0.5 ng/µL final).[1][2] Incubate 10 min at RT (allows compound to bind).

    • Add 5.0 µL of 2x ATP/Substrate mix.

    • Incubate for 60 minutes at RT.

  • ADP Depletion:

    • Add 10 µL ADP-Glo™ Reagent .[1][2]

    • Incubate 40 minutes. (Stops kinase reaction, consumes unreacted ATP).[1][2]

  • Detection:

    • Add 20 µL Kinase Detection Reagent .[2]

    • Incubate 30 minutes. (Converts generated ADP back to ATP -> Luciferase light).[1][2]

  • Read: Measure Luminescence (0.5s integration).

Cellular Viability: ATP Quantitation (CellTiter-Glo®)

Context: Determining if the pyrazole kills cancer cells (efficacy) or normal cells (toxicity).[1][2] Why not MTT? Pyrazoles contain nitrogen-rich rings that can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, causing false positives (artificial viability).[1][2] CellTiter-Glo (ATP detection) is chemical-interference free.[1][2]

Protocol
  • Seeding: Plate cells (e.g., HEL cells for JAK2V617F) at 2,000 cells/well in 384-well opaque plates. Incubate 24h.

  • Treatment: Add pyrazole compounds (10-point dose response). Ensure DMSO < 0.5%. Incubate 48-72h.

  • Equilibration: Bring plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Senior Scientist Note: Cold reagent results in slow reaction kinetics and uneven signal across the plate ("edge effects").

  • Lysis & Reaction: Add volume of CellTiter-Glo reagent equal to cell media volume (1:1 ratio).[1][2]

  • Mixing: Orbitally shake for 2 minutes (crucial for lysing clumps).

  • Read: Incubate 10 mins to stabilize signal, then measure Luminescence.

Mechanism of Action: Western Blot (JAK/STAT Pathway)

Objective: Confirm that the pyrazole inhibits the specific signaling node (e.g., STAT3 phosphorylation) rather than killing cells via off-target toxicity.[1][2]

Pathway Diagram (JAK-STAT Inhibition)

JAKSTAT cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT3 (Monomer) JAK->STAT Phosphorylation (Tyr705) Pyrazole Pyrazole Inhibitor (Drug) Pyrazole->JAK Competitive Inhibition pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Pyrazole inhibitors competitively bind the ATP pocket of JAK, preventing STAT3 phosphorylation and downstream transcription.[1][2]

Protocol
  • Treatment: Treat cells with

    
     concentration of pyrazole for 1-4 hours.[1][2] Stimulate with cytokine (e.g., IL-6) for the final 15 minutes to induce phosphorylation.[1][2]
    
  • Lysis: Wash with ice-cold PBS.[2] Lyse in RIPA Buffer supplemented with:

    • Protease Inhibitors (Cocktail).[1][2][3]

    • Phosphatase Inhibitors (Critical): 1 mM

      
       (Sodium Orthovanadate) and 10 mM NaF.[1][2] Without these, p-STAT3 signal will vanish during lysis.[1][2]
      
  • Blotting:

    • Load 20-30 µg protein/lane.[1][2]

    • Primary Antibody: Phospho-STAT3 (Tyr705) (Rabbit mAb, 1:1000).[1][2]

    • Secondary: HRP-linked Anti-Rabbit.[1][2]

  • Normalization: Strip and re-probe for Total STAT3 (not Actin/GAPDH alone).[2] This confirms that the drug reduced phosphorylation, not total protein levels.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (ADP-Glo) ATP contamination or impure compound.[1][2]Use ultra-pure ATP.[2] Ensure pyrazole stock is not degraded (pyrazoles can oxidize).[1][2]
Bell-Shaped Dose Response Compound precipitation at high concentration.[1][2]Check the 100x Intermediate plate for crystals. Lower the top concentration.
False Viability Signal (MTT) Chemical reduction of tetrazolium by pyrazole nitrogen.[1][2]Switch to ATP-based (CellTiter-Glo) or Protease-based (CellTiter-Fluor) assays.[1][2]
Inconsistent IC50 ATP concentration variance.[2]Always run kinase assays at

ATP.[2] Report results as

if possible.
Western Blot Signal Loss Phosphatase activity.[2]Freshly add

to lysis buffer.[2] Keep lysates on ice at all times.[2]

References

  • Mechanism of Pyrazoles: Fassihi, A. et al.[2] "The biological and pharmacological activity of pyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 2012.[1][2]

  • Kinase Assay Protocol: Promega Corporation.[2][4] "ADP-Glo™ Kinase Assay Technical Manual." [1][2]

  • Cell Viability Methodology: Riss, T.L. et al. "Cell Viability Assays."[1][2] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [1][2]

  • JAK/STAT Signaling: "Western Blotting for Detecting Phosphorylated STAT3." Bio-Protocol, 2011.[1][2] [1][2]

  • Solubility Data: Gaylord Chemical Company.[2][5] "Dimethyl Sulfoxide (DMSO) Solubility Data."

Sources

Application Note: A Scalable, Three-Step Synthesis of 4-(2-Chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable three-step protocol for the synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthetic strategy is designed for high yield and purity, beginning with the formylation of commercially available 1-methyl-1H-pyrazole via a Vilsmeier-Haack reaction. The resulting aldehyde is then converted to an intermediate alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, through a two-carbon chain extension. The final step involves the chlorination of this alcohol using thionyl chloride to yield the target compound. This guide offers in-depth procedural details, safety protocols, scale-up considerations, and characterization data to facilitate successful synthesis by researchers in drug development and process chemistry.

Introduction and Synthetic Strategy

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] Specifically, functionalized pyrazoles like this compound serve as key intermediates for introducing the pyrazole moiety into larger molecules, enabling the exploration of new chemical space in drug discovery programs. The chloroethyl group provides a reactive handle for subsequent nucleophilic substitution reactions.

The synthetic route detailed herein was chosen for its reliability, use of well-established transformations, and scalability. It avoids difficult-to-handle reagents where possible and proceeds in three distinct, high-yielding stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the electron-rich 1-methyl-1H-pyrazole ring. This classic reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce 1-methyl-1H-pyrazole-4-carbaldehyde.[4][5]

  • Homologation to a Primary Alcohol: The aldehyde is converted to 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This is achieved via a Wittig reaction to create a vinyl intermediate, followed by an anti-Markovnikov hydroboration-oxidation to yield the desired primary alcohol.

  • Deoxychlorination: The terminal hydroxyl group of the intermediate alcohol is replaced with a chlorine atom using thionyl chloride (SOCl₂), a standard and highly effective reagent for this transformation, to afford the final product.

G cluster_0 Synthetic Pathway Overview A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-4-carbaldehyde A->B Step 1: Vilsmeier-Haack (POCl₃, DMF) C 2-(1-Methyl-1H-pyrazol-4-yl)ethanol B->C Step 2: Wittig & Hydroboration (Ph₃PCH₃Br, n-BuLi; BH₃·THF, H₂O₂) D This compound C->D Step 3: Chlorination (SOCl₂)

Caption: High-level overview of the three-step synthetic route.

Critical Safety Considerations

This protocol involves hazardous materials that require strict safety protocols and handling within a certified chemical fume hood.

  • Phosphorus Oxychloride (POCl₃) and Vilsmeier Reagent: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • n-Butyllithium (n-BuLi): Pyrophoric; ignites spontaneously in air. Must be handled under an inert atmosphere (Argon or Nitrogen).

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Flammable and reacts with water to produce flammable hydrogen gas.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and full-face protection, is mandatory.[8][9]

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde (Intermediate I)

This step employs the Vilsmeier-Haack reaction to efficiently formylate the pyrazole ring.[10][11]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Methyl-1H-pyrazole

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 eq.) and cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 1 hour to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in anhydrous DCM.

  • Add the solution of 1-methyl-1H-pyrazole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and very slowly and carefully quench by adding crushed ice, followed by cold water.

  • Basify the mixture to pH 8-9 by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude aldehyde by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain Intermediate I as a solid.

Step 2: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanol (Intermediate II)

This two-part step first creates a vinyl group via a Wittig reaction, which is then converted to the primary alcohol.

Materials:

  • (Methyl)triphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (Intermediate I)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Wittig Reaction

  • In a flame-dried, three-necked flask under nitrogen, suspend (methyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq.) dropwise. The mixture will turn a characteristic deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Dissolve Intermediate I (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding water. Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product, 4-vinyl-1-methyl-1H-pyrazole, is typically used directly in the next step without extensive purification.

Part B: Hydroboration-Oxidation

  • Dissolve the crude vinyl pyrazole from Part A in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add BH₃·THF solution (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • After addition, remove the ice bath and stir at room temperature for 3 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. Caution: This addition can be highly exothermic.

  • Heat the mixture to 50 °C for 1 hour to ensure complete oxidation.

  • Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude alcohol by flash column chromatography to yield Intermediate II as an oil or low-melting solid.

Step 3: Synthesis of this compound (Final Product)

The final step is a deoxychlorination using thionyl chloride.

Materials:

  • 2-(1-Methyl-1H-pyrazol-4-yl)ethanol (Intermediate II)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (e.g., NaOH solution), dissolve Intermediate II (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq.) dropwise over 30 minutes. A catalytic amount of pyridine can be added to facilitate the reaction.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

  • Slowly neutralize the mixture with saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or vacuum distillation to obtain this compound.

Data Summary and Characterization

StepCompound NameFormulaMW ( g/mol )Expected YieldPurity Target
11-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.1175-85%>97% (GC/NMR)
22-(1-Methyl-1H-pyrazol-4-yl)ethanolC₆H₁₀N₂O126.1660-70% (over 2 parts)>95% (GC/NMR)
3This compoundC₆H₉ClN₂144.6080-90%>98% (GC/HPLC)

Scale-Up Considerations and Process Workflow

Scaling this synthesis requires careful management of reaction exotherms and material handling.

  • Heat Management: The Vilsmeier-Haack reaction, ylide formation, hydroboration, and quenching of thionyl chloride are all exothermic. For larger scales, a jacketed reactor with controlled cooling is essential. Reagent addition should be done via a programmable pump to maintain a steady rate and control the internal temperature.

  • Inert Atmosphere: The Wittig and hydroboration steps are moisture-sensitive. On a larger scale, ensuring a robust nitrogen or argon blanket is critical to prevent yield loss.

  • Work-up and Purification: Large-scale extractions can lead to emulsions. Using a phase-separator and allowing adequate settling time is important. While chromatography is suitable for lab-scale purification, vacuum distillation is the preferred method for purifying the final product on a multi-kilogram scale due to its efficiency and lower cost.

G cluster_workflow Scale-Up Process Workflow start Start Materials|1-Methyl-pyrazole |POCl₃, DMF step1_react step1_react start->step1_react step1_workup Work-up & Purification Ice quench & neutralization Aqueous extraction (DCM) Solvent swap & Chromatography/Crystallization step1_react->step1_workup intermediate1 Intermediate I 1-Methyl-1H-pyrazole-4-carbaldehyde QC Check (NMR, GC) step1_workup->intermediate1 step2_react step2_react intermediate1->step2_react step2_workup Work-up & Purification Quench & Aqueous Extraction (EtOAc) Solvent evaporation Column Chromatography step2_react->step2_workup intermediate2 Intermediate II 2-(1-Methyl-1H-pyrazol-4-yl)ethanol QC Check (NMR, GC) step2_workup->intermediate2 step3_react step3_react intermediate2->step3_react step3_workup Work-up & Purification Ice quench & neutralization Aqueous extraction (DCM) Solvent evaporation step3_react->step3_workup final_product Final Product This compound Final QC (HPLC, NMR, MS) Vacuum Distillation step3_workup->final_product end Packaging final_product->end

Caption: Detailed workflow for the scale-up synthesis process.

References

  • MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]

  • National Center for Biotechnology Information. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • National Center for Biotechnology Information. 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Thionyl chloride. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2-chloroethyl)-1-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 4-(2-chloroethyl)-1-methyl-1H-pyrazole synthesis Content Type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of This compound (CAS: 96450-54-3) is a critical transformation in the production of pyrazole-based kinase inhibitors and other bioactive heterocycles.[1] The industry-standard route involves the dechlorohydroxylation of 2-(1-methyl-1H-pyrazol-4-yl)ethanol using thionyl chloride (


).

While theoretically straightforward, this reaction often suffers from yield variations (40–85%) due to three competing pathways:

  • Elimination: Formation of the vinyl pyrazole side product.

  • Oligomerization: Self-alkylation driven by the nucleophilic pyrazole nitrogen.

  • Hygroscopic Decomposition: Instability of the hydrochloride salt during isolation.

This guide provides an evidence-based troubleshooting framework to stabilize yields >90%.

Troubleshooting Guide (Q&A)

Category A: Reaction Conversion & Yield

Q1: My reaction conversion stalls at 80-90% despite excess thionyl chloride. How do I push it to completion? Diagnosis: This is often caused by the formation of a stable chlorosulfite intermediate that fails to collapse into the alkyl chloride. This is common in electron-rich heterocycles where the intermediate is stabilized. Solution:

  • Catalytic Activation: Add Dimethylformamide (DMF) (1-5 mol%). DMF reacts with

    
     to form the Vilsmeier-Haack reagent (
    
    
    
    ), which is a far more potent electrophile than thionyl chloride alone. This rapidly converts the alcohol to the active species, driving the reaction to completion.
  • Reflux Duration: Ensure the reaction is refluxed (e.g., in Dichloromethane or Chloroform) for at least 2–4 hours. Room temperature stirring is often insufficient for the final displacement step.

Q2: I am observing a "dimer" impurity by LC-MS. What is happening? Diagnosis: You are seeing intermolecular self-alkylation . The product, an alkyl chloride, is an electrophile. The starting material (or product) contains a nucleophilic pyrazole nitrogen (N2 position). If the reaction mixture is not sufficiently acidic, the free base pyrazole attacks the alkyl chloride. Solution:

  • Maintain Acidic pH: Do not neutralize the reaction mixture prematurely. The HCl generated during the reaction protonates the pyrazole nitrogens, rendering them non-nucleophilic.

  • Avoid "Free Base" Workup: Isolate the product as the Hydrochloride (HCl) salt . Attempting to extract the free base into an organic layer with aqueous base (e.g.,

    
    ) increases the risk of dimerization and polymerization.
    
Category B: Impurity Profile

Q3: I see a significant peak at M-36 (Loss of HCl) in my mass spec. Is this fragmentation or a real impurity? Diagnosis: This is likely 4-vinyl-1-methyl-1H-pyrazole , resulting from E2 elimination. This occurs if the reaction temperature is too high or if a base (like Triethylamine) was used in excess without temperature control. Solution:

  • Temperature Control: Perform the addition of

    
     at 0°C  and warm slowly. Avoid reflux temperatures >60°C unless necessary.
    
  • Reagent Choice: Avoid using bases like pyridine or TEA unless the substrate is acid-sensitive (which 1-methylpyrazole is not). The acidic conditions protect the molecule from elimination.

Category C: Isolation & Physical State[2][3]

Q4: The product turns into a sticky oil/gum upon isolation, but it should be a solid. Why? Diagnosis: The hydrochloride salt is highly hygroscopic . Absorption of atmospheric moisture lowers the melting point and causes deliquescence. Solution:

  • Azeotropic Drying: After concentrating the reaction mixture, co-evaporate with Toluene (3x) to remove trace

    
     and moisture.
    
  • Trituration: Induce crystallization by triturating the crude oil with anhydrous Diethyl Ether or MTBE under an inert atmosphere (Nitrogen/Argon).

Optimized Experimental Protocol

Objective: Synthesis of this compound hydrochloride with >90% Yield.

Reagents
  • Precursor: 2-(1-methyl-1H-pyrazol-4-yl)ethanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: DMF (anhydrous) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous) (10 mL/g of precursor)

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with 2-(1-methyl-1H-pyrazol-4-yl)ethanol and DCM under Nitrogen atmosphere.

  • Activation: Add DMF (catalytic amount). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
      dropwise over 20 minutes. Note: Gas evolution (
    
    
    
    ,
    
    
    ) will occur; ensure proper venting through a scrubber.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (approx. 40°C) for 3 hours.

  • Monitoring: Check conversion by TLC or LC-MS. (Target Mass: 144.6 Da for free base; look for disappearance of Alcohol Mass: 126.1 Da).

  • Workup (Salt Isolation):

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Critical Step: Add Toluene (5 mL/g) and concentrate again to azeotrope residual acid/water. Repeat twice.

  • Purification: Suspend the resulting residue in anhydrous Diethyl Ether or MTBE . Sonicate if necessary to induce precipitation. Filter the off-white solid under Nitrogen.

  • Storage: Store in a desiccator at -20°C.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the control points required to steer the reaction toward the desired alkyl chloride.

ReactionPathways cluster_legend Legend Alcohol Starting Material (Alcohol) Chlorosulfite Chlorosulfite Intermediate Alcohol->Chlorosulfite + SOCl2 (0°C) Target TARGET PRODUCT (Alkyl Chloride HCl Salt) Chlorosulfite->Target + DMF (Cat) Reflux Vinyl Impurity: Vinyl Pyrazole (Elimination) Chlorosulfite->Vinyl High Temp Excess Base Dimer Impurity: Dimer (Self-Alkylation) Target->Dimer Free Base pH (Neutralization) key Green Arrow: Optimized Route Red Dashed: Side Reactions

Caption: Mechanistic pathway showing the critical role of DMF catalysis and acidic conditions in preventing elimination and dimerization.

Data Summary: Solvent & Conditions Impact

ParameterStandard ConditionOptimized ConditionImpact on Yield
Reagent

(neat)

(1.5 eq) + DMF (cat)
+15% (Completes conversion)
Solvent None (Neat)DCM or Chloroform+10% (Better thermal control)
Temperature Rapid Reflux0°C Start

Reflux
Reduces Vinyl Impurity (<1%)
Isolation Aqueous ExtractionToluene Azeotrope + TriturationPrevents Dimerization

References

  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Sheet. (CAS 438475-37-7).[2] Retrieved from

  • BenchChem. this compound Properties. (CAS 96450-54-3).[1] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Magee, P. S. (1971). The Sulfur-Chlorine Bond. In Sulfur in Organic and Inorganic Chemistry. (Mechanism of chlorosulfite collapse).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Thionyl Chloride before handling. These compounds are potential vesicants and respiratory irritants.

Sources

Technical Support Center: Purification of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2-chloroethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the pyrazole ring or reagents used for the introduction of the chloroethyl group.

  • Isomeric Byproducts: The formation of isomeric pyrazoles is a common challenge in pyrazole synthesis.[1] Depending on the precursors, you might see regioisomers.

  • Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.

  • Degradation Products: The chloroethyl group can be susceptible to hydrolysis or elimination under certain conditions, leading to the corresponding hydroxyethyl or vinyl pyrazole derivatives.

Here is a visual representation of the target molecule and potential impurities:

G cluster_target Target Compound cluster_impurities Potential Impurities target This compound starting_material Unreacted Starting Materials target->starting_material Incomplete Reaction isomer Isomeric Pyrazoles target->isomer Non-regioselective Synthesis solvent Residual Solvents (DMF, DMSO) target->solvent Inefficient Removal degradation Degradation Products (e.g., hydroxyethyl-pyrazole) target->degradation Instability

Caption: Relationship between the target compound and common impurities.

Troubleshooting Guides

Problem 1: My crude product is a dark, oily residue. How can I purify it?

This is a common issue, especially if the reaction was conducted at elevated temperatures or with certain reagents. An oily crude product often indicates the presence of multiple impurities.

Recommended Workflow:

workflow1 start Oily Crude Product extraction Liquid-Liquid Extraction start->extraction column Silica Gel Column Chromatography extraction->column crystallization Crystallization / Distillation column->crystallization end Pure Product crystallization->end

Caption: Purification workflow for an oily crude product.

Step-by-Step Protocol: Liquid-Liquid Extraction

This initial cleanup step is crucial for removing baseline impurities and preparing your compound for chromatography.

  • Dissolution: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Follow this with a wash using a saturated brine solution to remove any remaining aqueous-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

Expert Insight: The choice of extraction solvent is critical. Ethyl acetate is a good starting point, but if your compound has limited solubility, DCM may be a better option.

Problem 2: Thin-Layer Chromatography (TLC) analysis shows multiple spots close to my product spot. How do I achieve good separation?

This indicates the presence of structurally similar impurities, such as isomers.[1] Column chromatography is the most effective technique in this scenario.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: The key to a successful separation is choosing the right mobile phase. Start by testing various solvent systems on a TLC plate. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4]

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent.

  • Loading: Adsorb your crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution). Collect fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Data Table: Recommended Solvent Systems for Chromatography

Polarity of ImpuritiesRecommended Starting Solvent System (Hexane:Ethyl Acetate)
Less Polar95:5
Similar Polarity90:10 to 80:20
More Polar70:30

Expert Insight: For very closely related isomers, a slower flow rate and a shallower gradient during elution can significantly improve resolution.

Problem 3: After column chromatography, my product is a clear oil that won't crystallize. What should I do?

Even after chromatography, residual solvents or minor impurities can inhibit crystallization.

Troubleshooting Crystallization:

  • Purity Check: Ensure the purity is high (>98%) using NMR or GC-MS. If not, consider a second chromatographic purification.

  • Solvent Screening: Attempt recrystallization from a variety of solvents or solvent pairs. Good single solvents for pyrazole derivatives can include ethanol, methanol, or isopropanol.[5][6] A common solvent pair is ethanol/water.[7]

  • Inducing Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cooling: Slowly cool the solution to a lower temperature (e.g., in a refrigerator or freezer).

Alternative: Distillation

If your compound has a suitable boiling point and is thermally stable, vacuum distillation can be an excellent final purification step to obtain a crystalline solid upon cooling.

Problem 4: My final product shows signs of degradation (e.g., a new spot on TLC after storage). How can I improve its stability?

The chloroethyl group can be reactive. To enhance stability, consider converting the free base to a more stable salt form.

Protocol: Formation of a Hydrochloride Salt

  • Dissolution: Dissolve the purified this compound in a suitable anhydrous solvent like diethyl ether or acetone.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) while stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.[8] The resulting solid is often more stable for long-term storage.[9]

References

  • Noolvi, M. N., et al. (2022). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. RSC Advances, 12(4), 2197-2213. Available at: [Link]

  • Reddy, P. P., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Communications, 6(1), 18-28. Available at: [Link]

  • Lange, J., et al. (2009). Process for the purification of pyrazoles. German Patent DE102009060150A1.
  • Lange, J., et al. (2011). Method for purifying pyrazoles. World Intellectual Property Organization Patent WO2011076194A1.
  • Li, Y., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Available at: [Link]

  • Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 558-562. Available at: [Link]

  • Nielsen, S. D., & Tundel, R. E. (2009). 5-Benzo[2][3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 86, 244-253. Available at: [Link]

  • Li, P., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Available at: [Link]

  • Raptis, R. G., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData, 6(9), x211029. Available at: [Link]

  • Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. PubMed Central. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Iminov, T. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 435-463. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry, yet it presents significant challenges, primarily concerning regioselectivity and yield. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole N-alkylation in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?

A1: Achieving high regioselectivity between the two nitrogen atoms of the pyrazole ring is the most common challenge in this reaction. The outcome is a delicate balance of steric and electronic factors, which can be manipulated by carefully choosing your reaction parameters.

Causality: The N1 and N2 positions on an unsymmetrical pyrazole have different steric and electronic environments. The N1 position is generally less sterically hindered, while the electronic properties of both nitrogens can be influenced by substituents on the pyrazole ring. The choice of base, solvent, and the nature of the alkylating agent all play a crucial role in dictating which nitrogen is more reactive.[1][2]

Solutions:

  • Steric Hindrance of the Alkylating Agent: Employing a sterically bulky alkylating agent can significantly favor alkylation at the less hindered N1 position.[1][3] A notable strategy involves using α-halomethylsilanes as "masked" methylating agents. The bulky silyl group directs the initial alkylation to the N1 position, and a subsequent protodesilylation step reveals the N-methyl group. This method has been shown to achieve N1/N2 ratios from 92:8 to greater than 99:1.[1]

  • Choice of Base and Solvent System: The combination of base and solvent can dramatically influence the regiochemical outcome.[2]

    • For N1-selectivity: In many cases, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO can favor N1 alkylation for certain substituted pyrazoles.[4]

    • Solvent Polarity: The polarity of the solvent is a key factor. Polar aprotic solvents like DMF, DMAc, or NMP can favor the formation of a single regioisomer, while polar protic solvents such as ethanol may lead to poor selectivity.[4] Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly enhance regioselectivity in some pyrazole formations.

  • Alternative Reaction Conditions:

    • Microwave Irradiation under Solvent-Free Conditions: This has been reported as a highly effective method for achieving good yields and high selectivity, while avoiding common side reactions like quaternization.[5]

    • Acid-Catalyzed Alkylation: An alternative to traditional base-mediated methods involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3][6] In this system, regioselectivity is primarily governed by sterics, favoring alkylation at the less hindered nitrogen.[3][6]

Q2: The yield of my N-alkylated pyrazole is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reactivity of the starting materials. A systematic approach to optimizing your reaction conditions is crucial.

Causality: The nucleophilicity of the pyrazole anion and the electrophilicity of the alkylating agent are key to a successful reaction. If the base is not strong enough to deprotonate the pyrazole effectively, or if the alkylating agent is not sufficiently reactive, the reaction will proceed slowly or not at all, leading to low conversion. Conversely, overly harsh conditions can lead to degradation of starting materials or products.

Solutions:

  • Re-evaluate Your Base: The pKa of your pyrazole derivative will determine the required strength of the base. For many pyrazoles, a strong base like sodium hydride (NaH) is necessary to ensure complete deprotonation and formation of the reactive pyrazole anion.[7] Weaker bases like K₂CO₃ may be sufficient for more acidic pyrazoles or under specific conditions.

  • Optimize Reaction Temperature and Time:

    • Temperature: While some reactions proceed efficiently at room temperature, others require heating to overcome the activation energy barrier.[3][4] Monitor your reaction by TLC or LC-MS to determine if conversion is stalling. If so, a modest increase in temperature may be beneficial. For instance, some protocols specify heating to 100°C.[7]

    • Reaction Time: Ensure you are allowing sufficient time for the reaction to reach completion. A time-course study can reveal the optimal reaction duration. Some acid-catalyzed alkylations can be complete in as little as 4 hours at room temperature.[3][6]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Be aware that the reactivity of the electrophile can also be influenced by electronic factors. For example, in acid-catalyzed reactions with trichloroacetimidates, electron-withdrawing groups on the electrophile can disfavor the formation of a necessary carbocation intermediate, leading to poor or no product formation.[3][6]

  • Consider Solvent-Free Conditions: As mentioned for improving selectivity, using microwave irradiation under solvent-free conditions with a base like sodium hydrogen carbonate can also lead to excellent yields and minimizes side reactions.[5]

Q3: I am observing the formation of a quaternary salt as a major byproduct. How can I prevent this over-alkylation?

A3: The formation of a pyrazolium quaternary salt is a common side reaction, especially with highly reactive alkylating agents or when the product N-alkylated pyrazole is more nucleophilic than the starting material.

Causality: After the initial N-alkylation, the resulting product still possesses a lone pair of electrons on the second nitrogen atom. This nitrogen can act as a nucleophile and react with another molecule of the alkylating agent, leading to the formation of a positively charged quaternary salt.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess of the pyrazole starting material relative to the alkylating agent can help minimize over-alkylation. A 1:1 ratio is a good starting point, but you may need to adjust based on your specific substrates.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the deprotonated pyrazole can help maintain a low concentration of the electrophile in the reaction mixture. This favors the reaction with the more abundant pyrazole anion over the N-alkylated product.

  • Choice of Reaction Conditions: Conditions that promote high yields and selectivity, such as using sodium hydrogen carbonate under microwave irradiation, have been reported to be devoid of side reactions like quaternization.[5]

Frequently Asked Questions (FAQs)

What is the general mechanism for base-mediated pyrazole N-alkylation?

The reaction typically proceeds via a two-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the N-H of the pyrazole ring to form a pyrazolate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in an SN2 reaction, forming the new N-C bond and displacing the leaving group.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole (N-H) Anion Pyrazolate Anion Pyrazole->Anion + Base Base Base Protonated_Base Protonated Base Anion_step2 Pyrazolate Anion Anion->Anion_step2 Alkyl_Halide Alkylating Agent (R-X) Leaving_Group Leaving Group (X-) Product N-Alkylated Pyrazole Anion_step2->Product + R-X

Caption: General mechanism of base-mediated pyrazole N-alkylation.

How do I choose the right base for my reaction?

The choice of base is critical and depends on the acidity of your pyrazole and the overall reaction conditions.

Base TypeExamplesUse Case & Rationale
Strong Bases NaH, LiHMDS, KHMDSRequired for less acidic pyrazoles to ensure complete deprotonation. Typically used in anhydrous polar aprotic solvents like DMF or THF.
Carbonate Bases K₂CO₃, Cs₂CO₃Milder bases suitable for more acidic pyrazoles or when trying to control regioselectivity. Often used in solvents like DMF, DMSO, or acetonitrile.[2]
Bicarbonate Bases NaHCO₃A very mild base, reported to be effective under microwave, solvent-free conditions, minimizing side reactions.[5]
Hydroxide Bases NaOH, KOHCan be used, often under phase-transfer catalysis (PTC) conditions, but the presence of water may lead to undesired side reactions.
What is the role of the solvent in pyrazole N-alkylation?

The solvent plays multiple roles: it solubilizes the reactants, influences the nucleophilicity of the pyrazolate anion, and can significantly impact the regioselectivity of the reaction.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most commonly used solvents. They are effective at dissolving the pyrazolate salt and do not solvate the anion as strongly as protic solvents, thus enhancing its nucleophilicity. As noted earlier, they can also promote the formation of a single regioisomer.[4]

  • Polar Protic Solvents (Ethanol, Methanol): These solvents can solvate the pyrazolate anion through hydrogen bonding, which can decrease its nucleophilicity and potentially lead to lower yields or poor regioselectivity.[4]

  • Nonpolar Solvents (Toluene, Dichloromethane): Generally less effective for base-mediated alkylations due to the poor solubility of the pyrazolate salts. However, nonpolar solvents like 1,2-dichloroethane (DCE) are preferred for acid-catalyzed methods.[3]

  • Fluorinated Alcohols (TFE, HFIP): These solvents have unique properties and have been shown to dramatically improve regioselectivity in certain cases, likely through specific hydrogen bonding interactions that differentiate the two pyrazole nitrogens.

G cluster_input Reaction Parameters cluster_output Reaction Outcomes Base Base (e.g., NaH, K2CO3) Yield Yield Base->Yield Regioselectivity Regioselectivity (N1 vs. N2) Base->Regioselectivity Solvent Solvent (e.g., DMF, TFE) Solvent->Regioselectivity Alkylating_Agent Alkylating Agent (Sterics, Leaving Group) Alkylating_Agent->Yield Alkylating_Agent->Regioselectivity Side_Products Side Products Alkylating_Agent->Side_Products Temperature Temperature Temperature->Yield

Caption: Key parameters influencing pyrazole N-alkylation outcomes.

Standard Experimental Protocol: Acid-Catalyzed N-Alkylation

This protocol is adapted from a method utilizing trichloroacetimidates as alkylating agents, which avoids the need for strong bases.[3]

Objective: To perform an N-alkylation of a pyrazole using a trichloroacetimidate electrophile and a Brønsted acid catalyst.

Materials:

  • Pyrazole substrate (1.0 equiv)

  • Trichloroacetimidate electrophile (1.0 equiv)

  • Camphorsulfonic acid (CSA) (0.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the pyrazole (1.0 equiv), the trichloroacetimidate (1.0 equiv), and CSA (0.2 equiv).

  • Add enough anhydrous DCE to form a 0.25 M solution with respect to the pyrazole.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EA).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl pyrazole.

Self-Validation: The success of this protocol relies on the stability of the carbocation intermediate formed from the trichloroacetimidate.[3] If yields are low, consider an electrophile with electron-donating groups that can better stabilize this intermediate. The regiochemical outcome is primarily dictated by sterics, providing a predictable method for alkylating the less hindered nitrogen.[3][6]

References

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

Sources

Technical Support Hub: Stability & Handling of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support center for 4-(2-chloroethyl)-1-methyl-1H-pyrazole . As a researcher, you likely value this compound for its 2-chloroethyl "warhead"—a versatile handle for nucleophilic substitution to build complex bioactive scaffolds.

However, this same reactivity is its Achilles' heel. The primary alkyl chloride attached to an electron-rich pyrazole ring creates a system prone to hydrolysis (loss of activity) and elimination (formation of vinyl impurities). This guide moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for instability and provides actionable troubleshooting steps.

Module 1: Critical Storage Protocols (The "Golden Rules")

This compound is not "shelf-stable" in ambient conditions. It is a reactive electrophile . Adherence to these protocols is mandatory for maintaining purity >95%.

ParameterProtocolScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers the kinetic energy available for the elimination reaction (dehydrohalogenation) to the vinyl species.
Atmosphere Argon or Nitrogen (Strict) Displaces atmospheric moisture. Water acts as a nucleophile, displacing the chloride to form the alcohol impurity (hydrolysis).
Container Amber Glass / Teflon-lined Cap Protects from light (which can catalyze radical degradation) and ensures an airtight seal against humidity.
State Store as Free Base or HCl Salt? HCl Salt is generally more stable as a solid but is highly hygroscopic. Free Base (often a liquid) must be kept anhydrous.

⚠️ WARNING: Do not store this compound in DMSO or DMF for long periods. The chloride can slowly react with these nucleophilic solvents or undergo solvolysis over time.

Module 2: Degradation Mechanisms

Understanding how the molecule breaks down allows you to predict impurities in your LCMS data.

The Two Primary Enemies: Moisture & Heat
  • Hydrolysis (Pathway A): In the presence of water, the chloride is displaced by a hydroxyl group. This releases Hydrochloric Acid (HCl) , which can autocatalyze further degradation or cause the material to turn into a viscous oil/salt mixture.

  • Elimination (Pathway B): Under basic conditions or heat, the molecule undergoes dehydrohalogenation to form 4-vinyl-1-methyl-1H-pyrazole . This vinyl species is a Michael acceptor and can polymerize or react with other nucleophiles.

Visualizing the Decay

The following diagram maps the kinetic competition between stability and degradation.

degradation_pathways cluster_conditions Environmental Triggers Compound This compound (Target Reagent) Alcohol Impurity A: Alcohol 4-(2-hydroxyethyl)-... Compound->Alcohol Hydrolysis (+H2O, -HCl) Vinyl Impurity B: Vinyl 4-vinyl-1-methyl-... Compound->Vinyl Elimination (Base/Heat, -HCl) HCl HCl (Acidic Byproduct) Compound->HCl Release Polymer Oligomers/Polymers (Viscous Gum) Vinyl->Polymer Polymerization (Radical/Thermal) Moisture Moisture/Humidity Moisture->Alcohol Heat Heat (>30°C) / Base Heat->Vinyl

Figure 1: Degradation pathways showing the competition between Hydrolysis (favored by moisture) and Elimination (favored by heat/base).[1]

Module 3: Troubleshooting & Quality Control

Use this decision matrix when you suspect reagent degradation.

Scenario 1: "My liquid reagent has turned into a solid or gum."
  • Cause: Likely polymerization of the vinyl impurity or formation of the HCl salt due to hydrolysis (the released HCl protonates the pyrazole nitrogen).

  • Action: Check solubility in water. If it dissolves instantly and is acidic (pH < 3), it is likely the HCl salt (hydrolysis product).

Scenario 2: "I see a new peak in my LCMS."
  • Diagnosis:

    • Mass -36 (approx): Loss of HCl. This is the Vinyl Impurity .

    • Mass -18.5 (approx): Loss of Cl (-35.5) and gain of OH (+17). This is the Alcohol Impurity .

    • Mass +144 (approx): Dimer formation (rare, but possible).

Troubleshooting Decision Tree

troubleshooting_tree Start Issue: Reagent Purity Suspect Visual Visual Inspection Start->Visual Color Color Change? (Yellow/Brown) Visual->Color State State Change? (Liquid -> Solid/Gum) Visual->State LCMS Run LCMS (Acidic Mobile Phase) Color->LCMS Oxidation suspected State->LCMS Polymerization suspected Analysis Analyze Mass Shift LCMS->Analysis Res_Vinyl Found [M-36]? Vinyl Impurity present. Cause: Heat/Base exposure. Analysis->Res_Vinyl Res_Alc Found [M-18]? Alcohol Impurity present. Cause: Moisture ingress. Analysis->Res_Alc Res_OK Main Peak >95%? Safe to use. Analysis->Res_OK

Figure 2: Step-by-step troubleshooting workflow for validating reagent integrity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the reagent if it has turned slightly yellow?

  • A: Often, yes. Pyrazoles can undergo minor oxidation to form colored impurities (N-oxides or trace azo-like species) that are highly colored even at low concentrations (<1%). Action: Run a 1H-NMR. If the ethyl chain signals (triplets approx 3.0-4.5 ppm) are clean, the color is likely cosmetic.

Q2: How do I remove the vinyl impurity?

  • A: It is difficult to separate by distillation due to polymerization risks. If the vinyl content is <10%, you may be able to proceed with your reaction if your nucleophile is not sensitive to Michael acceptors. Otherwise, re-purification via column chromatography (silica, Hexane/EtOAc) is recommended, but ensure the silica is neutral to prevent acid-catalyzed degradation.

Q3: Is the HCl salt more stable than the free base?

  • A: Yes, generally.[2][3] The protonation of the pyrazole nitrogen reduces the electron density of the ring, making it less prone to oxidation. However, the salt is hygroscopic . If you buy the HCl salt (e.g., CAS 1093881-63-0 refers often to the salt form in catalogs), it must be stored in a desiccator.

Q4: What is the best solvent for reactions involving this compound?

  • A: Acetonitrile (MeCN) or DMF are standard.

    • Tip: If using DMF, use it fresh or dry. Wet DMF will hydrolyze the chloride rapidly at elevated temperatures (e.g., 80°C).

    • Tip: Add a non-nucleophilic base (e.g., DIPEA or K2CO3) only when ready to react, as the base promotes the elimination side-reaction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13844024: 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2025).[4][5] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (MDPI).[1] Retrieved from [Link]

  • Bossle, P. C., et al. (1984). Hydrolysis of 2-chloroethyl ethyl sulfide and its major decomposition by-products. Journal of Chromatography A.
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Retrieved from [Link]

Sources

Technical Support Center: Purification & Stability of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support center for 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 438475-37-7). As researchers, you likely utilize this intermediate as a critical alkylating agent in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib) or agrochemicals.

The Core Challenge: This molecule presents a "stability paradox." It requires a reactive alkyl chloride tail to function as a building block, yet this same reactivity makes it prone to self-destruction via cyclization (dimerization) or elimination (vinyl formation) before you can use it.

This guide moves beyond generic advice, offering chemically grounded protocols to isolate high-purity material and maintain it.

Module 1: Impurity Profiling (Know Your Enemy)

Before attempting purification, you must identify which impurity is compromising your yield. The three most common contaminants arise directly from the synthesis method (typically chlorination of the alcohol precursor) and storage conditions.

Table 1: Common Impurity Profile
Impurity NameStructure DescriptionOrigin (Root Cause)Detection (TLC/LCMS)
Impurity A: The Precursor 2-(1-methyl-1H-pyrazol-4-yl)ethanolIncomplete reaction with

or

.
Polar: Lower

than target. Mass: M-18 relative to target.
Impurity B: The Vinyl 1-methyl-4-vinyl-1H-pyrazoleElimination (E2): Caused by heat or excess base during workup.Non-Polar: Higher

. Mass: M-36 (Loss of HCl).
Impurity C: The Dimer Quaternary Ammonium SaltSelf-Alkylation: The pyrazole nitrogen attacks the alkyl chloride of another molecule.Very Polar: Stays on baseline. Often precipitates as a gum.
Visualizing the Degradation Pathways

The following diagram illustrates how your target molecule degrades or fails to form.

ImpurityPathways Alcohol Precursor (Alcohol) (Impurity A) Target TARGET: This compound Alcohol->Target Chlorination (SOCl2/MsCl) Vinyl Vinyl Degradant (Impurity B) Target->Vinyl Elimination (Heat/Base) Dimer Quaternary Dimer (Impurity C) Target->Dimer Self-Alkylation (Long Storage)

Figure 1: Reaction landscape showing the conversion of precursor to target and subsequent degradation pathways.

Module 2: Troubleshooting Specific Issues (FAQs)

Q1: My LC-MS shows a large peak at M-36 (Mass ~108). What happened?

Diagnosis: You have generated Impurity B (The Vinyl) . Cause: This is a dehydrochlorination product. It typically forms during the workup of the chlorination reaction.

  • Did you distill the product? Temperatures above 100°C can drive thermal elimination of HCl.

  • Did you use strong base? Washing the reaction mixture with NaOH or KOH to neutralize excess Thionyl Chloride (

    
    ) promotes E2 elimination.
    Solution:  You cannot easily revert the vinyl back to the chloride. You must repurify (see Protocol 1) or restart. Prevention:  Use mild bases like Sodium Bicarbonate (
    
    
    
    ) or Potassium Carbonate (
    
    
    ) and keep the workup temperature
    
    
    .
Q2: The product turned into a gummy solid after sitting on the bench for a week.

Diagnosis: You have Impurity C (The Dimer) . Cause: The pyrazole ring is a nucleophile; the alkyl chloride is an electrophile. At room temperature, they react with each other to form quaternary ammonium salts (polymerization/dimerization). Solution: Store the compound as its Hydrochloride Salt . The protonated nitrogen (


) is not nucleophilic and cannot attack the alkyl chain. (See Protocol 2).
Q3: I cannot separate the alcohol precursor from the chloride using flash chromatography.

Diagnosis: The polarity difference is significant, but the basicity of the pyrazole causes tailing on silica. Solution: Add 1% Triethylamine (TEA) to your eluent to reduce tailing, OR switch to Protocol 1 (Acid-Base Extraction) , which exploits the solubility differences much more effectively than silica.

Module 3: Purification Protocols

Protocol 1: The "Cold" Acid-Base Extraction (Removal of Impurity A & B)

Best for: Cleaning up the Free Base liquid.

Scientific Rationale: The target molecule is a weak base (


).
  • Impurity B (Vinyl): Less basic, highly lipophilic.

  • Impurity A (Alcohol): More polar, but water-soluble. By carefully controlling pH, we can force the target into the aqueous phase (as a salt) while washing away non-basic organic impurities, then reverse the process.

Step-by-Step:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with cold 1N HCl (3x).

    • Mechanism:[1][2][3][4][5] The target becomes the hydrochloride salt and moves to the water layer. The "Vinyl" impurity (if present) and non-basic byproducts remain in the EtOAc.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove entrained organics.

  • Neutralization (CRITICAL):

    • Place the aqueous acidic layer in an ice bath (

      
      ).
      
    • Layer fresh Dichloromethane (DCM) on top.

    • Slowly adjust pH to ~8-9 using Saturated

      
        or 20% 
      
      
      
      .
    • Warning: Do NOT use NaOH; local hot spots of high pH will cause immediate vinyl formation.

  • Collection: Separate the DCM layer, dry over

    
    , and concentrate in vacuo at low temperature (
    
    
    
    ).
Protocol 2: Hydrochloride Salt Formation (Stabilization)

Best for: Long-term storage and removal of Impurity C.

Scientific Rationale: Crystallization is a self-purifying process. Converting the oil to a solid HCl salt locks the nitrogen, preventing dimerization and raising the activation energy for elimination.

Step-by-Step:

  • Dissolve the purified free base (from Protocol 1) in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to

    
     under Nitrogen.
    
  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • Observation: A white precipitate should form immediately.

  • Stir for 30 minutes at

    
    .
    
  • Filter the solid under Nitrogen (the solid can be hygroscopic).

  • Wash with cold Ether/Hexanes.

  • Dry under high vacuum.

Module 4: Decision Matrix

Use this flowchart to determine the correct workflow for your specific situation.

PurificationWorkflow Start Start: Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (LCMS/TLC) Start->CheckImpurity IsVinyl Is Vinyl Impurity > 5%? CheckImpurity->IsVinyl IsAlcohol Is Alcohol Precursor Present? IsVinyl->IsAlcohol No (<5%) Discard Discard/Restart (Hard to separate Vinyl >5%) IsVinyl->Discard Yes Protocol1 Protocol 1: Acid-Base Extraction IsAlcohol->Protocol1 Yes Protocol2 Protocol 2: Convert to HCl Salt IsAlcohol->Protocol2 No (Clean) Protocol1->Protocol2 Yields Clean Free Base Storage Store at -20°C (Desiccated) Protocol2->Storage Final Stable Form

Figure 2: Decision tree for selecting the appropriate purification and stabilization method.

References

  • Sigma-Aldrich. Product Specification: 4-(2-Chloroethyl)-1H-pyrazole hydrochloride. Retrieved from (Note: Analogous salt form handling).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642214, 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link].

  • Silva, L.M.; Silva, A.M.S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27, 6767. (Mechanistic insight into vinyl degradation via dehydrochlorination). Retrieved from [Link].

  • Google Patents.Process for the purification of pyrazoles (DE102009060150A1). (General methodologies for pyrazole salt formation and purification).

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and potential genotoxin. Handle with extreme caution in a fume hood.

Sources

Technical Support Center: Pyrazole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regioselectivity, N-Alkylation Control, and Purification Assigned Specialist: Senior Application Scientist[1]

Introduction: The Pyrazole Challenge

Pyrazoles are pharmacophores of immense value, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] However, their synthesis is often plagued by a "regioselectivity paradox."[1] The tautomeric nature of the pyrazole ring (


-unsubstituted) and the competing nucleophilic sites during synthesis often result in inseparable isomeric mixtures.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab, providing mechanistic root-cause analysis and self-validating protocols.

Module 1: The Knorr Pyrazole Synthesis

Core Issue: Regiochemical ambiguity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

Troubleshooting & FAQs

Q1: I am reacting an unsymmetrical 1,3-diketone with methylhydrazine, but I am getting a 1:1 mixture of isomers. How do I force regiocontrol?

A: Regiocontrol in the Knorr synthesis is a battle between Sterics and Electronics .[2]

  • The Mechanism: The reaction proceeds via an initial attack of the hydrazine nitrogen on a carbonyl carbon to form a hydrazone intermediate, followed by cyclization.

  • The Fix:

    • Analyze your Electrophiles: The hydrazine's

      
       (the more nucleophilic nitrogen) will attack the most electrophilic carbonyl first. If your diketone has similar electronic environments (e.g., methyl vs. ethyl), you will get a mixture.[1]
      
    • The "pH Switch" Strategy: You can often invert regioselectivity by changing the pH.[3]

      • Neutral/Basic Conditions: The more nucleophilic hydrazine nitrogen (usually the substituted one,

        
        ) attacks the most electrophilic carbonyl.
        
      • Acidic Conditions (HCl/AcOH): The substituted nitrogen is often protonated first (becoming non-nucleophilic), forcing the unsubstituted

        
         to attack.
        

Q2: My reaction has stalled at the hydrazone intermediate. Cyclization isn't happening.

A: This is common with sterically hindered diketones.

  • The Fix: Switch the solvent to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents are strong hydrogen-bond donors. They activate the carbonyl (or the hydrazone imine) via H-bonding, facilitating the intramolecular attack required for ring closure.

Visualizing the Regioselectivity Logic

KnorrRegio Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Condition Reaction Medium pH Start->Condition Basic Neutral / Basic (Kinetic Control) Condition->Basic pH > 7 Acidic Acidic (HCl/AcOH) (Protonation Control) Condition->Acidic pH < 4 MechBasic Mech: More nucleophilic N (N-R) attacks most electrophilic C=O Basic->MechBasic MechAcidic Mech: N-R is protonated. Less hindered N (NH2) attacks Acidic->MechAcidic ProdA Isomer A (1,5-substituted) MechBasic->ProdA ProdB Isomer B (1,3-substituted) MechAcidic->ProdB

Caption: Decision tree for predicting and controlling Knorr synthesis regioisomers based on pH-dependent nucleophilicity.

Module 2: N-Alkylation of NH-Pyrazoles

Core Issue: Alkylating a pre-formed pyrazole ring (


-unsubstituted) almost always leads to a mixture of N1- and N2-alkylated products due to annular tautomerism.
Troubleshooting & FAQs

Q3: I need to alkylate 3-methylpyrazole. How do I ensure the alkyl group goes to the nitrogen next to the methyl group (N2) vs. the distal nitrogen (N1)?

A: You are fighting the "Lone Pair Availability" vs. "Steric Hindrance" battle.

  • Thermodynamic Control (N1-Alkylation): Under reversible conditions or high temperatures, the alkyl group prefers the position that minimizes steric clash with the C3-substituent. This usually yields the 1,3-disubstituted pyrazole (alkyl group far from the methyl).

  • Kinetic Control / Coordination (N2-Alkylation): To force alkylation next to the substituent (yielding 1,5-disubstituted patterns), you often need a Directing Group .[1] If your C3-substituent has a lone pair (e.g., a pyridine or an ester), using a metal cation like

    
     or 
    
    
    
    can create a chelation cage, directing the alkylating agent to the crowded nitrogen.[1]

Q4: Can I use solvent effects to switch selectivity?

A: Yes. The "dipolar vs. non-polar" rule applies.

  • Polar Aprotic (DMF/DMSO): Promotes

    
     mechanisms where the most nucleophilic nitrogen attacks.
    
  • Non-polar/Ethereal (THF/Toluene): Promotes coordination effects (if using NaH).[1]

Data Summary: Alkylation Conditions Matrix
Desired OutcomeRecommended BaseRecommended SolventMechanism
N1-Alkylation (Sterically unhindered)

or

Acetone or DMFThermodynamic/Steric control. The alkyl group avoids the C3-substituent.
N2-Alkylation (Sterically hindered)

or

THF or DMEChelation Control. Requires a coordinating group (e.g., 2-pyridyl) at C3 to bind the metal ion.
High Yield / Low Selectivity

+ TEBA (Cat.)[1]
DCM/Water (Biphasic)Phase Transfer Catalysis.[1] Fast, but usually gives 1:1 mixtures.[1]
Module 3: Isolation & Purification

Core Issue: Pyrazoles are notoriously "sticky" on silica gel due to the acidic NH proton and basic pyridine-like nitrogen, leading to streaking and poor separation.

Troubleshooting & FAQs

Q5: My pyrazole streaks on TLC and won't elute off the column. What's wrong?

A: The acidic NH proton interacts with the silanols on the silica gel.

  • The Fix: Deactivate your silica.[4]

    • The Triethylamine Trick: Pre-wash your silica column with 1%

      
       in Hexanes before loading your sample. Run your mobile phase with 0.5% 
      
      
      
      .
    • Alternative: Use Neutral Alumina instead of silica gel.[4] It is less acidic and reduces tailing for nitrogen heterocycles.

Q6: I cannot get my product to crystallize; it remains an oil.

A: Pyrazoles are often low-melting solids.

  • The Fix: Convert it to a salt. Dissolve the oil in diethyl ether and bubble HCl gas (or add 2M HCl in ether). The Pyrazole Hydrochloride salt is almost always a stable, high-melting solid that can be recrystallized from Ethanol/Isopropanol.

Protocol: The "Amphoteric" Workup

Use this for isolating NH-pyrazoles from neutral organic impurities.

  • Dissolution: Dissolve crude reaction mixture in EtOAc.

  • Acid Extraction: Extract 3x with 1M HCl.

    • Result: The Pyrazole (basic) goes into the Aqueous layer. Neutral impurities stay in Organic.

  • Wash: Wash the combined Aqueous layer with fresh EtOAc (discard organic).

  • Basification: Cool the Aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Result: Pyrazole deprotonates and precipitates or oils out.

  • Re-Extraction: Extract the now-basic Aqueous layer 3x with DCM or EtOAc.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Purification Crude Crude Mixture (Pyrazole + Impurities) AcidWash Add 1M HCl Partition Crude->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Pyrazole-H+) AcidWash->AqLayer1 Keep BaseStep Add NaOH (pH > 10) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract FinalProd Pure Pyrazole Extract->FinalProd

Caption: Acid-Base extraction workflow for purifying amphoteric NH-pyrazoles without chromatography.

References
  • Knorr Synthesis Regioselectivity Review

    • Deng, X., & Mani, N. S. (2008).[1][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1]

    • [1]

  • N-Alkylation Control

    • Fustero, S., et al. (2008).[1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry.[5]

    • Popova, E. A., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

    • [1]

  • Purification & Tautomerism

    • Elguero, J., et al. (2000).[1] Pyrazoles.[2][3][4][6][7][8][9][10][11][12][13] In Comprehensive Heterocyclic Chemistry II.

    • ResearchGate Discussion on Pyrazole Purification (Et3N silica modific

Sources

Technical Support Center: Ensuring the Stability of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-chloroethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the decomposition of this valuable chemical intermediate during storage. Adherence to these guidelines is crucial for maintaining the integrity of your starting materials and ensuring the reliability and reproducibility of your experimental results.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry and pharmaceutical research. Its stability is paramount for the successful synthesis of a wide range of biologically active compounds.[1] The molecule's structure, featuring a substituted pyrazole ring and a reactive chloroethyl side chain, presents specific stability challenges that must be addressed through proper storage and handling.

This guide will delve into the potential decomposition pathways, provide a comprehensive set of frequently asked questions (FAQs), and offer detailed troubleshooting protocols to mitigate degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The main environmental factors that can induce decomposition are exposure to moisture (hydrolysis) , elevated temperatures , light (photodegradation) , and air (oxidation) . The presence of contaminants, particularly strong bases or acids, can also catalyze degradation.

Q2: What are the likely decomposition products I should be aware of?

A2: While specific studies on this exact molecule are limited, based on the functional groups present, the most probable degradation pathways are:

  • Hydrolysis: The chloroethyl group can undergo hydrolysis to form 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole. This reaction is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.

  • Elimination: In the presence of a base, dehydrohalogenation can occur, leading to the formation of 1-methyl-4-vinyl-1H-pyrazole.

  • Oxidation: Although the pyrazole ring is generally stable, prolonged exposure to air and light can lead to oxidative degradation, potentially involving the pyrazole ring or the ethyl side chain, forming various byproducts.

Q3: How can I visually inspect my sample for signs of decomposition?

A3: A pure sample of this compound should be a clear, colorless to pale yellow liquid or solid. Signs of decomposition may include:

  • A significant change in color (e.g., turning dark yellow, brown, or black).

  • The formation of precipitates or solid matter in a liquid sample.

  • A noticeable change in viscosity.

  • The development of an unusual or acrid odor.

Q4: What is the recommended temperature for storing this compound?

A4: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. Some suppliers recommend storage at room temperature under an inert atmosphere, which is suitable for shorter periods.[2] Avoid storing it at elevated temperatures, as this can accelerate decomposition.[3]

Q5: Is it necessary to store this compound under an inert atmosphere?

A5: Yes, for optimal stability and to prevent oxidation and hydrolysis, it is highly recommended to store this compound under an inert atmosphere, such as argon or nitrogen .[4] This is particularly important for long-term storage or if the container will be opened multiple times.

Q6: What type of container should I use for storage?

A6: Use amber glass bottles with a tight-fitting cap to protect the compound from light. The cap should have a chemically resistant liner, such as PTFE (polytetrafluoroethylene), to prevent leaching of impurities and ensure a good seal. Ensure the container is clean and dry before transferring the compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving common problems associated with the storage and handling of this compound.

Problem 1: The compound has changed color.
Potential Cause Investigative Action Corrective and Preventive Action
Oxidation Check the seal of the container. Has the compound been exposed to air for an extended period?Purge the container with an inert gas (argon or nitrogen) before sealing. For frequently used aliquots, consider preparing smaller, single-use vials under an inert atmosphere.
Photodegradation Was the compound stored in a clear container or exposed to direct sunlight or strong laboratory light?Always store in an amber glass bottle or a container wrapped in aluminum foil to protect from light. Store in a dark cabinet or refrigerator.
Contamination Review handling procedures. Could the compound have been contaminated with other reagents, particularly metals or oxidizing agents?Use clean, dedicated spatulas and glassware. Avoid introducing any potential contaminants into the stock container.
Problem 2: Purity analysis (e.g., by HPLC or GC) shows the presence of new peaks.
Potential Cause Investigative Action Corrective and Preventive Action
Hydrolysis Analyze the new peak by LC-MS/MS to identify its molecular weight. A mass corresponding to the replacement of Cl with OH suggests hydrolysis.Ensure the compound is stored in a tightly sealed container in a dry environment. Use anhydrous solvents when preparing solutions. Store over a desiccant if necessary.
Thermal Decomposition Review the storage temperature records. Was the compound exposed to high temperatures?Strictly adhere to the recommended storage temperature of 2-8°C. Avoid repeated freeze-thaw cycles if the compound is a solid at this temperature.
Base-catalyzed Elimination Check for any potential exposure to basic substances (e.g., contaminated glassware, basic solvents).Use glassware that has been thoroughly cleaned and rinsed with a neutral solvent. Ensure all solvents and reagents used with the compound are of high purity and free from basic residues.

Experimental Protocols

To ensure the integrity of your this compound, implement the following protocols for storage and stability monitoring.

Protocol 1: Recommended Long-Term Storage Procedure
  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined cap.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the cap immediately after flushing. For added security, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage Location: Place the sealed container in a refrigerator maintained at 2-8°C. The storage location should be dark and well-ventilated.

  • Inventory Management: Use a first-in, first-out (FIFO) inventory system to ensure older stock is used first.

Protocol 2: Stability Monitoring by HPLC

This protocol provides a general framework for monitoring the purity of your compound over time.

  • Initial Analysis: Upon receipt of a new batch of this compound, perform an initial purity analysis using a validated HPLC method to establish a baseline.

  • Sample Preparation:

    • Carefully weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Record the retention times and areas of any impurity peaks.

  • Periodic Testing: Re-analyze the stored compound at regular intervals (e.g., every 3-6 months) and compare the results to the initial analysis. An increase in the area of impurity peaks or a decrease in the main peak area indicates decomposition.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the potential decomposition pathways and the recommended workflow for preventing degradation.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_oxidation Oxidation A This compound B 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole A->B + H2O (acid/base catalyzed) C 1-methyl-4-vinyl-1H-pyrazole A->C + Base (-HCl) D Various Oxidized Byproducts A->D + O2 / Light

Caption: Potential decomposition pathways of this compound.

PreventionWorkflow start Receive Compound storage Store at 2-8°C in Amber Bottle under Inert Gas start->storage handling Handle in a Dry, Inert Atmosphere (Glovebox or N2 blanket) storage->handling monitor Periodic Purity Check (e.g., HPLC) storage->monitor use Use in Experiment handling->use end Stable Compound use->end monitor->end Purity OK degraded Degraded Compound monitor->degraded Purity Decreased

Caption: Recommended workflow for storage and handling to prevent decomposition.

References

  • ACS Omega. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available at: [Link].

  • Photochemistry and Photobiology. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Available at: [Link].

  • ResearchGate. Study on the degradation and pyrolysis of 2-fluoromethcathinone. Available at: [Link].

  • Agilent. Chemical Purity Analysis. Available at: [Link].

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link].

Sources

Technical Support Center: Pyrazole Synthesis & Troubleshooting

[1]

Topic: Common Pitfalls in the Synthesis of Pyrazole Derivatives Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Isomer Crisis" and Beyond

Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely facing one of the "Big Three" challenges inherent to constructing this five-membered nitrogen heterocycle: Regiochemical ambiguity , Reaction stalling (azine formation) , or Purification nightmares driven by tautomerism.

This guide moves beyond generic textbook procedures. It treats your synthesis as a system of competing rates and equilibria. We will troubleshoot your specific failure modes using field-proven protocols and mechanistic causality.

Module 1: Troubleshooting Regioselectivity (The Knorr Dilemma)

The Issue: You reacted an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, expecting a single product. Instead, you isolated a difficult-to-separate mixture of 1,3- and 1,5-disubstituted isomers.

The Causality: In the Knorr synthesis, the hydrazine contains two nucleophilic nitrogens (




  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

  • The Pitfall: Often, these two factors oppose each other, or the energy difference between the two transition states is negligible (

    
    ), leading to poor selectivity.
    
Diagnostic Workflow: The Regio-Control Decision Tree

Use this logic flow to determine the correct reaction conditions for your substrate.

RegioControlStartSTART: Unsymmetrical 1,3-Dicarbonyl + R-HydrazineCheckStericIs there a massive steric difference?(e.g., t-Butyl vs. Methyl)Start->CheckStericStericYesSteric Control DominatesStandard EtOH/RefluxCheckSteric->StericYesYesCheckElectronicIs there a strong electronic bias?(e.g., CF3 group)CheckSteric->CheckElectronicNoElectronicYesElectronic Control DominatesAttack at most electrophilic CCheckElectronic->ElectronicYesYesAmbiguousAmbiguous Selectivity(Standard Knorr Fails)CheckElectronic->AmbiguousNoSolutionSOLUTION: Fluorinated Solvent Protocol(TFE/TFA System)Ambiguous->Solution

Caption: Logic flow for selecting reaction conditions to maximize regioselectivity in pyrazole synthesis.

The Fix: Fluorinated Solvent Protocol (TFE/TFA)

When standard steric/electronic bias is insufficient, switching the solvent to 2,2,2-trifluoroethanol (TFE) can invert or amplify regioselectivity. TFE activates the carbonyl via H-bonding, while Trifluoroacetic acid (TFA) ensures full protonation of the hydrazine, altering the nucleophilicity profile.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Target: High selectivity for the 1,5-isomer (chemically harder to access via standard methods).

  • Preparation: Dissolve the 1,3-dicarbonyl (1.0 equiv) in TFE (0.5 M concentration).

  • Activation: Add TFA (10 mol%). Stir for 10 minutes at room temperature.

  • Addition: Add the substituted hydrazine (1.1 equiv) slowly.

  • Reaction: Reflux (70-80 °C) for 2-4 hours.

  • Workup: Evaporate TFE (recoverable). Neutralize residue with sat. NaHCO3. Extract with EtOAc.

  • Validation: Check regioisomer ratio via crude

    
    H NMR (look for the pyrazole C4-H singlet shift difference).
    

Module 2: Reaction Stalling & The "Azine Trap"

The Issue: The reaction turns yellow/orange, but TLC shows multiple spots and no pyrazole. Mass spec shows a mass corresponding to [Hydrazine + 2 Dicarbonyls] or [2 Hydrazines + 2 Dicarbonyls].

The Causality: Hydrazine is a bis-nucleophile. If the cyclization step (intramolecular attack) is slower than the intermolecular attack of a second carbonyl, you form azines (linear oligomers) instead of pyrazoles.

Troubleshooting Table: Stalling & Side Products

SymptomDiagnosisCorrective Action
Yellow precipitate, insoluble Azine Formation. The hydrazine reacted with two dicarbonyl molecules.Reverse Addition: Add the dicarbonyl to the hydrazine solution to keep hydrazine in excess during the initial step.
Reaction stops at intermediate Incomplete Cyclization. The hydrazone formed but cannot dehydrate to the pyrazole.Acid Catalysis: Add 5 mol%

-TsOH or use Glacial Acetic Acid as solvent. Dehydration is acid-catalyzed.
Low yield with volatile hydrazine Evaporation Loss. Hydrazine boiled off before reacting.Salt Form: Use Hydrazine Hydrochloride salt + stoichiometric NaOAc. This releases free hydrazine in situ slowly.

Module 3: Purification & Tautomerism (The "Ghost" Peaks)

The Issue: Your NMR spectrum shows broad, "hump-like" signals for the pyrazole carbons/protons, or the compound streaks badly on silica gel columns.

The Causality: N-unsubstituted pyrazoles (



  • On Silica: The acidic silica interacts with the basic pyrazole nitrogens, causing drag/streaking.

  • In NMR: The exchange rate is often intermediate on the NMR timescale, leading to coalescence (broadening) of signals at positions 3 and 5.

The Fixes:

  • For NMR Validation:

    • Do NOT use

      
       if signals are broad.
      
    • USE

      
      . The strong H-bond accepting nature of DMSO "locks" the proton on one nitrogen by breaking intermolecular dimers, sharpening the peaks.
      
  • For Chromatography:

    • Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading your sample.

    • Eluent: Add 0.5% TEA or 1% MeOH to your eluent to suppress interaction with silanols.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes, and it is highly recommended for sterically hindered substrates. Microwave heating (120 °C, 10-20 min, EtOH) often overcomes the activation energy barrier for the cyclization step that thermal reflux cannot, suppressing side reactions.

Q: My pyrazole is an oil and won't crystallize. How do I purify it without a column? A: Try the "Hydrochloride Crash" method. Dissolve the crude oil in dry diethyl ether. Bubble dry HCl gas (or add 4M HCl in dioxane) into the solution. The pyrazole hydrochloride salt often precipitates as a nice white solid. Filter, wash with ether, and neutralize to recover the free base if needed.

Q: I need to synthesize a 4-substituted pyrazole. Can I use the Knorr method? A: Direct Knorr synthesis of 4-substituted pyrazoles requires a 2-substituted-1,3-dicarbonyl. These are often unstable or commercially unavailable. A better route is often the Vilsmeier-Haack formylation of a pre-formed pyrazole followed by reductive amination or oxidation, or using [3+2] cycloaddition of diazo compounds with internal alkynes.

References

  • Regioselectivity Mechanisms: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

  • TFE/TFA Protocol: Deng, X., & Mani, N. S.[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[1]

  • Tautomerism in NMR: Alkorta, I., & Elguero, J. "Tautomerism of Pyrazoles: A Review." Journal of Heterocyclic Chemistry, 2019.

  • Microwave Synthesis: Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews, 2009.

  • General Knorr Mechanism: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.

How to increase the regioselectivity of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D. Organic Chemistry) Ticket Focus: Regioselectivity Optimization

Welcome to the Pyrazole Synthesis Support Center

You have reached the Tier-3 Technical Support regarding regioselectivity in pyrazole synthesis . Most users contact us because the classical Knorr condensation of hydrazines with 1,3-dicarbonyls is yielding inseparable mixtures of 1,3- and 1,5-isomers.

This guide moves beyond basic textbook definitions. We treat your synthesis as a system of competing kinetic and thermodynamic variables. Below are the troubleshooting modules designed to isolate and resolve your regioselectivity issues.

Module 1: The Condensation Crisis (1,3-Diketones)

Issue: "I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone and getting a 60:40 mixture of isomers."

Root Cause Analysis

The regioselectivity in the condensation of hydrazines (


) with 1,3-diketones is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
  • Nitrogen Nucleophilicity: The terminal nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Carbonyl Electrophilicity: The hydrazine will attack the most electrophilic carbonyl first.

  • The Trap: In unsymmetrical diketones, steric bulk often competes with electronic activation. If

    
     is bulky (e.g., 
    
    
    
    ) and
    
    
    is small (e.g.,
    
    
    ), the hydrazine attacks the less hindered carbonyl, regardless of electronic activation.
Troubleshooting Protocol: The Enaminone Switch

If your 1,3-diketone yields mixtures, stop . The most robust fix is to replace the 1,3-diketone with an Enaminone (or enamino-ketone).

Why it works: Enaminones desymmetrize the electrophiles. The carbonyl carbon remains hard and electrophilic, while the enamine carbon becomes a soft electrophile (Michael acceptor). This forces the harder nucleophile (


) to attack the carbonyl exclusively.

Visualization: Mechanism of Regiocontrol

PyrazoleRegio Hydrazine Substituted Hydrazine (R-NH-NH₂) Diketone 1,3-Diketone (Ambiguous Electrophiles) Hydrazine->Diketone Condensation Enaminone Enaminone (Differentiated Electrophiles) Hydrazine->Enaminone Condensation Mixture Mixture of 1,3- and 1,5-Isomers Diketone->Mixture Competing Attack Sites Single Regiopure Pyrazole Enaminone->Single NH₂ attacks C=O (Hard-Hard interaction)

Figure 1: Comparison of electrophilic differentiation between 1,3-diketones and enaminones.

Module 2: The Fluorine Factor ( Groups)

Issue: "I need a specific isomer of a trifluoromethyl-pyrazole, but the


 group is directing the reaction unpredictably."
Technical Insight

The


 group is a powerful electron-withdrawing group (EWG). In theory, it should make the adjacent carbonyl highly electrophilic, inviting attack by the terminal hydrazine nitrogen.
  • The Glitch: In protic solvents (EtOH, MeOH), the

    
    -carbonyl often forms a hydrate  or hemiacetal . This masks the carbonyl, rendering it less reactive than the non-fluorinated carbonyl.
    
Data Table: Solvent Effects on

Regioselectivity
Solvent SystemState of

-Carbonyl
Primary Attack SiteMajor Product
Ethanol (Reflux) Hemiacetal (Masked)Non-

Carbonyl
5-trifluoromethyl-1-arylpyrazole
AcOH / TFA Free Carbonyl (Activated)

Carbonyl
3-trifluoromethyl-1-arylpyrazole
Toluene (Anhydrous) Free Carbonyl

Carbonyl
3-trifluoromethyl-1-arylpyrazole
Protocol: 3- vs 5-Trifluoromethyl Control

Scenario A: Targeting the 3-


 Isomer [1]
  • Reagents: 4,4,4-trifluoro-1-arylbutane-1,3-dione + Aryl Hydrazine.

  • Solvent: Glacial Acetic Acid (promotes dehydration of the hydrate).

  • Procedure: Reflux for 2–4 hours.

  • Mechanism: Acid prevents hemiacetal stability;

    
     attacks the highly electrophilic 
    
    
    
    -carbonyl.

Scenario B: Targeting the 5-


 Isomer 
  • Reagents: Same as above.

  • Solvent: Ethanol or Methanol (with catalytic HCl if needed).

  • Procedure: Reflux.

  • Mechanism: Solvation masks the

    
    -carbonyl; 
    
    
    
    attacks the aryl-carbonyl.
Module 3: N-Alkylation Troubleshooting

Issue: "I already have the pyrazole ring, but N-alkylation yields a mixture of N1- and N2-alkylated products."

The "Push-Pull" Solution

Alkylation of an unsubstituted pyrazole anion is governed by tautomerism. To force regioselectivity, you must control the electron density of the ring nitrogens before adding the alkyl halide.

Workflow: Regioselective N-Alkylation

NAlkylation Start Unsubstituted Pyrazole ConditionA Condition A: NaH / THF (Kinetic) Start->ConditionA ConditionB Condition B: K₂CO₃ / Acetone (Thermodynamic) Start->ConditionB ResultA Alkylation at less hindered Nitrogen ConditionA->ResultA ResultB Alkylation governed by Lone Pair Availability ConditionB->ResultB

Figure 2: Selecting base and solvent conditions to direct N-alkylation.

Expert Tip: If standard alkylation fails, use Michael Addition to acrylates or Chan-Lam coupling (copper-catalyzed) with aryl boronic acids. These mechanisms are less sensitive to tautomeric equilibrium than


 reactions.
Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve regioselectivity? A: Microwave irradiation improves yield and reaction speed, but it rarely fixes regioselectivity issues inherent to the substrate's electronics. If you have a mixture at reflux, you will likely have a mixture in the microwave. Focus on changing the substrate (e.g., to an enaminone) or the solvent first.

Q: Why does my LC-MS show a single peak, but NMR shows two isomers? A: Isomeric pyrazoles often have identical ionization properties and very similar retention times on C18 columns. Always use 1H-NMR or 19F-NMR (if applicable) to determine regiomeric ratios. Look for the distinct chemical shift of the pyrazole C4-H proton or the N-Methyl group.

Q: What is the "Gold Standard" for 1,3,5-trisubstituted pyrazoles? A: The One-Pot Three-Component reaction of an aldehyde, a tosylhydrazine, and a terminal alkyne (catalyzed by Copper or Silver). This bypasses the diketone intermediate entirely and is highly regioselective for 1,3,5-substitution patterns [1].[2]

References
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Kong, Y., Tang, M., & Wang, Y. (2014).[2] Organic Letters. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Heller, S. T., & Natarajan, S. R. (2006).[3] Organic Letters. [Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. Li, X., et al. (2021).[4] The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences (2025). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (2023). [Link][5]

Sources

Technical Support Center: Optimizing Column Chromatography for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying pyrazole derivatives. Drawing upon established methodologies and field-proven insights, this resource provides detailed troubleshooting guides and frequently asked questions to ensure successful and efficient separations.

Introduction to Pyrazole Chromatography

Pyrazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3][4] Their purification via column chromatography, while routine, presents unique challenges stemming from their chemical properties. Pyrazoles are weakly basic compounds, capable of forming salts and exhibiting a range of polarities depending on their substitution.[1][5] This guide will address common issues such as poor separation of isomers, on-column degradation, and solubility problems, providing you with the expertise to optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the column chromatography of pyrazole compounds.

Q1: What is the most common stationary phase for purifying pyrazole compounds?

Silica gel is the most widely used stationary phase for the purification of pyrazole derivatives, particularly for flash column chromatography.[6][7][8] Its versatility and cost-effectiveness make it the first choice for separating reaction mixtures and isolating desired products.[6]

Q2: My pyrazole compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems. What should I do?

This often indicates strong interaction with the acidic silica gel, especially if your pyrazole has basic nitrogen atoms. Consider deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (~1%).[6][9] Alternatively, switching to a more inert stationary phase like neutral alumina could be beneficial.[9]

Q3: I'm observing streaking on my TLC plate and during the column run. What could be the cause?

Streaking can be caused by several factors:

  • Compound Degradation: Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition and streaking.[6][10]

  • Poor Solubility: If the compound has low solubility in the chosen eluent, it can lead to streaking.[9]

  • Overloading: Applying too much sample to the TLC plate or column can cause streaking.

To address this, you can try deactivating the silica gel, choosing a solvent system where your compound is more soluble, or reducing the amount of sample loaded.[6][9][10]

Q4: How do I choose the initial solvent system for my pyrazole compound?

A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[6][7] You can run several TLCs with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q5: Is it better to use a gradient or isocratic elution for pyrazole purification?

For difficult separations of compounds with very close Rf values, a shallow solvent gradient is often the best approach.[6][10] This involves gradually increasing the polarity of the mobile phase during the elution. For simpler purifications where the desired compound is well-separated from impurities, an isocratic (constant solvent composition) elution is sufficient and easier to perform.[6]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during the column chromatography of pyrazole compounds.

Guide 1: Poor Separation or Co-elution of Pyrazole Isomers

Separating pyrazole isomers, particularly regioisomers, is a common challenge due to their similar polarities.[6]

  • Symptom: Two or more spots are very close or overlapping on the TLC plate, and fractions from the column contain a mixture of isomers.

  • Potential Causes:

    • Insufficient Difference in Polarity: The chosen mobile phase does not effectively differentiate between the isomers.

    • Inappropriate Stationary Phase: The stationary phase does not offer enough selectivity for the isomers.

  • Solutions:

    • Optimize the Mobile Phase:

      • Adjust Polarity: If using a hexane/ethyl acetate system, try very subtle changes in the ratio. A shallower gradient or a switch to an isocratic elution with the optimal solvent composition from TLC analysis can improve resolution.[6]

      • Change Solvent System: If adjusting polarity fails, try a different solvent system to alter selectivity. Dichloromethane/hexane or acetone/hexane can provide different interactions and improve separation.[6]

    • Change the Stationary Phase:

      • If optimizing the mobile phase on silica gel is unsuccessful, switch to a different stationary phase. Alumina or amine-functionalized silica can offer different selectivity compared to standard silica.[6]

    • High-Performance Liquid Chromatography (HPLC): For very challenging isomer separations, HPLC is the preferred method, offering higher resolution.[6]

Guide 2: Compound Degradation or Low Recovery

Some pyrazole derivatives can be sensitive to the conditions of column chromatography, leading to product loss.

  • Symptom: The yield of the purified compound is significantly lower than expected, or new, unexpected spots appear on the TLC of the collected fractions. This can also manifest as streaking.[6]

  • Potential Causes:

    • Acid-Sensitivity: The pyrazole compound may be degrading on the acidic surface of the silica gel.[6][10]

    • Strong Adsorption: The compound may be irreversibly adsorbed onto the stationary phase.

  • Solutions:

    • Deactivate the Silica Gel: To reduce the acidity of the silica gel, pre-treat it with a base. This can be done by adding a small amount of triethylamine (~1%) to the eluent or by preparing a slurry of silica in the eluent containing the base before packing the column.[6][9]

    • Use an Alternative Stationary Phase: For highly acid-sensitive compounds, consider using a more neutral stationary phase like alumina or a deactivated silica gel.[9][10]

    • Dry Loading with an Inert Support: Instead of loading the sample directly onto the silica, pre-adsorb the crude material onto an inert support like Celite or a small amount of silica gel that has been deactivated. This can sometimes mitigate degradation upon loading.

Guide 3: Poorly Soluble Pyrazole Derivatives

Compounds with poor solubility in the mobile phase can be challenging to purify by column chromatography.

  • Symptom: The compound precipitates at the top of the column upon loading or during the run, leading to poor separation and recovery.

  • Potential Causes:

    • Low Solubility in the Eluent: The chosen mobile phase is not a good solvent for the compound.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol, acetic acid) to the mobile phase to increase the solubility of your compound on the column.[9]

    • Use a Stronger Eluent System: Employ a more polar solvent system overall to maintain the solubility of the compound.

    • Alternative Purification Methods: If column chromatography proves ineffective due to solubility issues, consider alternative methods such as recrystallization or acid/base extraction.[9]

Part 3: Data Presentation & Experimental Protocols

Table 1: Common Solvent Systems for Pyrazole Purification

This table summarizes common mobile phases used for the purification of pyrazole derivatives on silica gel, as reported in the literature.

Pyrazole Derivative TypeStationary PhaseMobile PhaseReference
1,3,5-triphenyl-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)[7]
Substituted Thiohydantoin-PyrazolineSilica GelDichloromethane/Petroleum Ether or Chloroform/Petroleum Ether[11]
N-ArylpyrazolesSilica GelNot specified, general flash chromatography[6]
General Pyrazole SynthesisSilica GelPetroleum Ether/Ethyl Acetate[6]
Experimental Protocol: Deactivation of Silica Gel for Acid-Sensitive Pyrazoles

This protocol describes a standard procedure to reduce the acidity of silica gel, preventing the degradation of sensitive pyrazole compounds.

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine

  • Glass beaker

  • Chromatography column

Procedure:

  • Prepare the Basic Eluent: In a fume hood, prepare your chosen eluent system. Add triethylamine to the eluent to a final concentration of 1% (v/v). For example, to 500 mL of eluent, add 5 mL of triethylamine.

  • Create the Slurry: In a beaker, add the required amount of dry silica gel. Slowly add the basic eluent to the silica gel while gently stirring with a glass rod until a homogenous slurry is formed. The consistency should be pourable but not too dilute.

  • Pack the Column: Pour the silica gel slurry into the chromatography column. Allow the silica gel to settle, ensuring an even and compact bed.

  • Equilibrate the Column: Once the column is packed, pass 2-3 column volumes of the basic eluent through the column to ensure it is fully equilibrated before loading your sample.

  • Proceed with Purification: Load your sample and elute with the basic eluent system, collecting fractions as usual.

Part 4: Visualization & Formatting

Diagram 1: General Workflow for Pyrazole Purification Method Development

This diagram outlines a logical workflow for developing a purification method for a crude pyrazole mixture.

MethodDevelopment cluster_troubleshoot Troubleshooting start Crude Pyrazole Mixture tlc Analyze by TLC (Multiple Solvent Systems) start->tlc check_rf Is Rf of Target Between 0.2-0.4? tlc->check_rf check_rf->tlc No, Adjust Polarity check_sep Good Separation from Impurities? check_rf->check_sep Yes check_streak Streaking or Degradation Observed? check_sep->check_streak Yes change_solvents Try Alternative Solvent System check_sep->change_solvents No run_column Run Flash Column (Isocratic or Gradient) check_streak->run_column No deactivate Deactivate Silica Gel (e.g., with 1% Et3N) check_streak->deactivate Yes end Pure Pyrazole Compound run_column->end deactivate->tlc change_solvents->tlc change_sp Change Stationary Phase (e.g., Alumina) change_solvents->change_sp

Caption: Workflow for pyrazole purification method development.

Diagram 2: Troubleshooting Poor Separation of Pyrazole Isomers

This decision tree provides a systematic approach to troubleshooting the co-elution of pyrazole isomers.

IsomerSeparation start Problem: Poor Isomer Separation (Co-elution) step1 Optimize Mobile Phase on Silica Gel start->step1 step2 Try a Shallower Gradient step1->step2 Action step3 Change Solvent System (e.g., DCM/Hexane) step2->step3 Resolved? No success {Outcome: Successful Separation} step2->success Resolved? Yes step4 Change Stationary Phase step3->step4 Resolved? No step3->success Resolved? Yes step5 Use Neutral Alumina or Amine-Functionalized Silica step4->step5 Action step6 Consider HPLC for High Resolution step5->step6 Resolved? No step5->success Resolved? Yes

Caption: Troubleshooting guide for pyrazole isomer separation.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • HALO Columns. (2023, November 3).
  • ChemistryViews. (2012, August 7).
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678.
  • National Journal of Pharmaceutical Sciences. (2021).
  • MDPI. (2023). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • MDPI. (2023).
  • ResearchGate. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole.

Sources

Recrystallization techniques for 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and recrystallization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole .

Important Isomer & Safety Warning:

  • Identity Check: Ensure you are working with the 4-(2-chloroethyl) isomer (alkyl chain on Carbon-4, methyl on Nitrogen-1). Commercial catalogs frequently confuse this with its regioisomer, 1-(2-chloroethyl)-5-methyl-1H-pyrazole (CAS 96450-54-3).

  • Physical State: The free base of this compound is typically a viscous oil or low-melting solid . Standard recrystallization often fails (oiling out).

  • Recommendation: For high purity, we strongly recommend converting the free base to a crystalline salt (e.g., Hydrochloride) for recrystallization.

Part 1: Technical Support & Troubleshooting (Q&A)

Section 1: Solvent Selection & Crystallization Strategy

Q: I am trying to recrystallize the free base, but it keeps "oiling out" at the bottom of the flask. What is happening? A: This is a common thermodynamic issue with alkyl-substituted pyrazoles. The compound’s melting point is likely near or below the boiling point of your solvent mixture, causing it to separate as a liquid phase (oil) before it can crystallize.

  • Immediate Fix: Switch to a Salt Formation Strategy (see Protocol A). The Hydrochloride (HCl) salt has a significantly higher melting point (>140°C), allowing for robust crystallization.

  • If you MUST purify the Free Base: You cannot use standard heat/cool cycles. Use an Anti-Solvent Diffusion method at low temperature:

    • Dissolve the oil in a minimum volume of Diethyl Ether or Dichloromethane (DCM) .

    • Layer Pentane or Hexane (3x volume) carefully on top.

    • Place in a freezer (-20°C) without stirring for 24-48 hours.

Q: What is the optimal solvent system for the Hydrochloride salt? A: The HCl salt is polar. We recommend the following systems based on polarity indexing:

  • Primary Choice: Isopropanol (IPA) . (Dissolve hot, cool slowly).

  • Alternative (for higher purity): Ethanol / Ethyl Acetate (1:3) . Dissolve in minimal hot Ethanol, then add hot Ethyl Acetate until slightly cloudy.

  • Avoid: Water (risk of hydrolysis) and pure non-polar solvents (insoluble).

Q: My product is turning yellow/brown during heating. Is it decomposing? A: Yes. The 2-chloroethyl group is an alkylating agent (nitrogen mustard motif). Prolonged heating, especially in nucleophilic solvents (like water or alcohols) or basic conditions, can trigger:

  • Hydrolysis: Conversion to the alcohol (4-(2-hydroxyethyl)...).

  • Self-Alkylation: The pyrazole nitrogen of one molecule attacking the chloroethyl group of another (dimerization/polymerization).

  • Correction: Limit heating time to <10 minutes at reflux. Use a water bath rather than a heating mantle to prevent hot spots. Add 1% activated charcoal to remove colored oligomers.

Section 2: Impurity Management

Q: I see a small impurity peak (~5-10%) in NMR that won't recrystallize out. What is it? A: If you synthesized this via methylation of 4-(2-chloroethyl)-1H-pyrazole, the impurity is likely the regioisomer .

  • Mechanism: Methylation of the asymmetric pyrazole anion can occur at N1 (desired) or N2 (undesired), often in a 9:1 to 4:1 ratio depending on conditions.

  • Removal: Recrystallization is often inefficient for separating these isomers due to structural similarity.

    • Solution: Use Flash Chromatography (Silica gel, 0-5% MeOH in DCM) before salt formation. The isomers usually have distinct Rf values.

Part 2: Experimental Protocols

Protocol A: Preparation and Recrystallization of the HCl Salt (Recommended)

Target: Converting the oily free base into a stable, crystalline solid.

  • Dissolution: Dissolve 5.0 g of crude free base oil in 25 mL of Ethyl Acetate (EtOAc) .

  • Salt Formation: Cool to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (1.1 equivalents, ~9.5 mL) dropwise with vigorous stirring. A white precipitate should form immediately.

    • Note: Do not use aqueous HCl to avoid hydrolysis.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under vacuum/nitrogen. Wash the cake with cold EtOAc.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).

    • Heat to mild reflux (80°C) until fully dissolved. If insoluble particles remain, filter hot.

    • Remove from heat and let cool to room temperature slowly (wrap flask in foil/towel).

    • Once at RT, move to a fridge (4°C) for 4 hours.

  • Final Wash: Filter crystals and wash with cold Acetone . Dry in a vacuum oven at 40°C.

Protocol B: Low-Temperature Crystallization of Free Base

Target: Purifying the oil without salt formation (Lower Yield).

  • Dissolve crude oil in Diethyl Ether (1 mL per gram).

  • Add n-Pentane dropwise until the solution turns slightly turbid.

  • Add a few drops of Ether to clear the solution again.

  • Seal the flask tightly and place in a -20°C freezer for 48 hours.

  • Decant the mother liquor quickly; the low-melting crystals may melt upon warming.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this compound, addressing the "oiling out" issue.

Recrystallization_Workflow Start Crude this compound CheckState Physical State Check Start->CheckState IsOil Oily / Waxy Solid CheckState->IsOil Most Common IsSolid Crystalline Solid CheckState->IsSolid Rare (High Purity) Decision Desired Final Form? IsOil->Decision StepSalt2 Recrystallize from Hot Isopropanol (IPA) IsSolid->StepSalt2 Direct Recryst. RouteSalt Route A: Salt Formation (Recommended for Purity) Decision->RouteSalt High Stability/MP RouteFree Route B: Free Base Purification Decision->RouteFree Must be Free Base StepSalt1 Dissolve in EtOAc Add 4M HCl/Dioxane RouteSalt->StepSalt1 StepFree1 Dissolve in Et2O Add Pentane (Anti-solvent) RouteFree->StepFree1 StepSalt1->StepSalt2 Success Pure Crystalline Product StepSalt2->Success StepFree2 Freezer (-20°C) 48 Hours StepFree1->StepFree2 StepFree2->Success

Caption: Decision matrix for handling the physical state of the pyrazole intermediate. Route A (Salt Formation) is the industry standard for stabilizing this compound.

Part 4: Data Summary

PropertyFree BaseHydrochloride Salt
Physical State Yellowish Oil / Waxy SolidWhite Crystalline Solid
Approx. Melting Point < 50°C (often semi-solid)140 - 165°C
Solubility (Water) Low / ImmiscibleHigh
Preferred Solvent Ether / Pentane (Cold)Isopropanol / Ethanol (Hot)
Stability Risk Oxidation / DimerizationHygroscopic (Store with desiccant)

References

  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Specification. Retrieved from . (Demonstrates the commercial preference for the HCl salt form of this scaffold).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13844024, 4-chloro-1-methyl-1H-pyrazole. Retrieved from . (Structural analog data supporting low melting point of N-methyl pyrazoles).

  • European Patent Office. Process for the preparation of pyrazoles (EP1176142A1). Retrieved from . (Details general purification strategies for alkyl-pyrazoles via acid addition salts).

  • University of Rochester. Solvents for Recrystallization. Retrieved from . (General solvent selection rules for polar/non-polar organic intermediates).

Technical Support Center: 4-(2-chloroethyl)-1-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurities & Optimization in Alkyl Chloride Synthesis Reference Molecule: 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 438475-37-7) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound , a critical scaffold often used in the development of JAK inhibitors (e.g., Oclacitinib) and other kinase-targeting therapeutics.[1][2]

The standard industrial route involves the chlorination of 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole using thionyl chloride (


).[1][2] While seemingly straightforward, this reaction is prone to three specific failure modes: elimination (vinyl formation), incomplete conversion (sulfite esters), and dimerization (ether formation).[2]

Below you will find targeted troubleshooting modules designed to identify and resolve these specific impurities.

Module 1: The "Vinyl" Impurity (Elimination)

User Query:

"I am seeing new multiplets in my proton NMR between 5.0 and 6.6 ppm, and my yield is lower than expected. What is happening?"

Scientist Diagnosis: You are observing the formation of 4-vinyl-1-methyl-1H-pyrazole . This is an elimination byproduct resulting from dehydrohalogenation.

Technical Explanation: The target molecule contains a


-hydrogen on the ethyl chain.[2] Under thermal stress or in the presence of excess base (often used to neutralize HCl), the alkyl chloride undergoes E2 elimination. This transforms the 2-chloroethyl group into a vinyl group.[1]

Diagnostic Markers:

  • 1H NMR: Look for an ABX system (three distinct quartets/multiplets) in the alkene region:

    
     5.1 (dd), 5.5 (dd), and 6.5 (dd) ppm.[2]
    
  • HPLC: The vinyl impurity is less polar than the alcohol but often co-elutes close to the chloride depending on the column phase.[2]

Corrective Action:

  • Temperature Control: Do not exceed 60°C during the thionyl chloride addition.

  • Base Management: If you are using a base (like triethylamine or pyridine) to scavenge HCl, ensure it is not in large excess. Alternatively, switch to a "base-free" reflux method followed by a careful, cold quench.[1][2]

  • Workup pH: Avoid strong bases (NaOH) during the aqueous workup; use

    
     and keep the temperature 
    
    
    
    during neutralization.

Module 2: The "Stalled" Reaction (Sulfite Esters)

User Query:

"My reaction seems stuck. NMR shows the starting material is gone, but the product peaks are shifted slightly upfield, and the mass spec shows a confusing M+ peak."

Scientist Diagnosis: Your reaction has stalled at the chlorosulfite intermediate (


) or formed the dialkyl sulfite  (

).[1][2]

Technical Explanation: The reaction of an alcohol with


 proceeds in two steps. First, the alcohol forms a chlorosulfite ester. Second, a chloride ion (

) must displace the sulfite group (

mechanism) to form the alkyl chloride.[2] Without a catalyst or sufficient heat, the intermediate is stable and does not convert to the final product.[2]

Corrective Action:

  • Catalysis: Add Dimethylformamide (DMF) (1-5 mol%).[2] DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
    
    
    
    alone.[2]
  • Reflux Duration: Ensure the reaction is refluxed (approx. 70-80°C) for at least 2-4 hours to drive the

    
     displacement.
    

Module 3: The "Dimer" Trap (Ether Formation)

User Query:

"I have a high molecular weight impurity appearing at a long retention time on HPLC. It contains two pyrazole rings."[2][3]

Scientist Diagnosis: This is the ether dimer : bis(2-(1-methyl-1H-pyrazol-4-yl)ethyl) ether .[1][2]

Technical Explanation: This occurs via a competing nucleophilic attack. If the concentration of the formed alkyl chloride is high and unreacted alcohol is still present, the alcohol oxygen can attack the alkyl chloride (Williamson ether synthesis type mechanism), linking two pyrazole units together.[2]

Corrective Action:

  • Stoichiometry: Use a larger excess of

    
     (1.5 to 2.0 equivalents) to ensure rapid conversion of the alcohol.
    
  • Order of Addition: Do not add

    
     to the alcohol. Instead, add the alcohol solution slowly to the 
    
    
    
    solution.[2] This ensures the concentration of the chlorinating agent is always high relative to the alcohol, favoring chloride formation over ether formation.[2]

Visualizing the Reaction Pathways[2]

The following diagram maps the standard synthesis route against the three failure modes described above.

ReactionPathways Alcohol Starting Material (Alcohol) Sulfite Intermediate (Chlorosulfite Ester) Alcohol->Sulfite + SOCl2 Dimer Impurity B (Ether Dimer) Alcohol->Dimer + Product (Slow Addition) Product Target Product (Alkyl Chloride) Sulfite->Product + Cl- (Heat/DMF) Vinyl Impurity A (Vinyl Pyrazole) Sulfite->Vinyl Thermal Decomp Sulfite->Dimer + Alcohol Product->Vinyl Elimination (Excess Base/Heat)

Figure 1: Reaction network showing the primary pathway (Green) and competing side reactions (Red dashed) leading to common impurities.

Analytical Data Reference Table

Use this table to confirm the identity of your isolated species.

Compound1H NMR Key Signals (CDCl3, approx.[2] ppm)HPLC Behavior (Reverse Phase)Mechanism of Formation
Target Chloride

3.75 (t, 2H,

), 2.95 (t, 2H,

)
Medium RTNucleophilic Substitution (

)
Start.[1][2] Mat. (Alcohol)

3.85 (t, 2H,

), 2.75 (t, 2H,

)
Early RT (Polar)Precursor
Vinyl Impurity

6.55 (dd), 5.50 (d), 5.10 (d) (Olefinic)
Late RT (Non-polar)E2 Elimination
Ether Dimer

3.60 (t, 4H,

), 2.80 (t, 4H,

)
Very Late RT (High MW)O-Alkylation

Optimized Experimental Protocol

To minimize the byproducts listed above, follow this optimized Vilsmeier-Haack protocol.

  • Setup: Charge a dry flask with Thionyl Chloride (1.5 equiv) and Dichloromethane (DCM) (5 volumes).

  • Catalyst: Add DMF (0.05 equiv) . Stir for 10 minutes at Room Temperature (RT).

  • Addition: Dissolve 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole (1.0 equiv) in DCM (3 volumes). Add this solution dropwise to the

    
     mixture at 0-5°C.
    
    • Why? Keeps

      
       in excess to prevent Dimer formation.
      
  • Reaction: Allow to warm to RT, then reflux (approx 40°C for DCM) for 3 hours.

    • Why? Heat drives the conversion of the Sulfite intermediate.[2]

  • Quench: Cool to 0°C. Quench by pouring reaction mixture into a saturated

    
     solution.
    
    • Critical: Maintain pH < 8 and Temp < 10°C to prevent Vinyl formation.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Mixture (HPLC/NMR) Q1 Is the Alcohol Peak Present? Start->Q1 Q2 Is there a peak at ~6.5 ppm (NMR)? Q1->Q2 No (Conversion Complete) Action_Stoich Action: Increase SOCl2 equiv (Fixes Dimer/Incomplete) Q1->Action_Stoich Yes (Incomplete) Action_Temp Action: Lower Workup Temp (Fixes Vinyl Elimination) Q2->Action_Temp Yes (Vinyl Detected) Success Target Product Isolated Q2->Success No (Clean Profile) Action_Reflux Action: Add DMF + Reflux longer (Fixes Sulfite/Stalled Rxn) Action_Stoich->Action_Reflux If still stalled

Figure 2: Decision logic for identifying and correcting synthesis failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10164639, this compound. Retrieved from [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6562.[2] (Discusses the elimination mechanism leading to vinylpyrazoles). Retrieved from [Link]

  • Zoetis Services LLC (2014).Process for the preparation of Janus Kinase Inhibitors (Oclacitinib intermediates). WO Patent 2014/151627. (Describes industrial handling of pyrazole ethyl chlorides).
  • Master Organic Chemistry (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides. (Mechanistic grounding for Sulfite/Dimer formation). Retrieved from [Link]

Sources

Technical Support Center: Safe Handling of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Support | Chemical Safety & Waste Management

Introduction: Understanding the Hazard

Welcome to the technical support center. You are likely working with 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a key intermediate in the synthesis of JAK inhibitors (like Tofacitinib) and other bioactive pyrazole derivatives.

The Critical Hazard: While standard Safety Data Sheets (SDS) classify this compound as a skin/eye irritant (H315, H319) and acutely toxic if swallowed (H302), its structure demands higher vigilance. The 2-chloroethyl side chain functions as an electrophile. Structurally, it mimics "half" of a nitrogen mustard. In biological systems or under specific chemical conditions, this moiety can act as an alkylating agent , potentially reacting with DNA or proteins via nucleophilic substitution (


).

Therefore, our safety protocols treat this compound not just as an irritant, but as a potential genotoxic impurity (PGI) requiring containment levels exceeding standard organic intermediates.

Module 1: Immediate Spill Response (Emergency Protocol)

Q: I have dropped a vial containing 5g of solid this compound. How do I clean it up safely?

A: Do not treat this as a standard solid spill. The dust is a potent respiratory and ocular irritant with alkylating potential.

The Protocol:

  • Evacuate & Isolate: Clear the immediate area (radius of 3 meters).

  • PPE Upgrade: Standard nitrile gloves may offer insufficient protection against prolonged contact with chlorinated alkyls.

    • Required: Double-glove (Nitrile outer / Laminate or "Silver Shield" inner) + Tyvek sleeves + N95/P100 respirator (if outside a fume hood).

  • Containment (Dry):

    • Do NOT spray water directly on the powder; this may generate an aerosol mist or run-off.

    • Cover the spill gently with Vermiculite or Chemsorb to suppress dust.

  • Collection:

    • Using a plastic scoop (avoid metal sparking), transfer the solid/absorbent mixture into a wide-mouth high-density polyethylene (HDPE) jar.

    • Label: "Hazardous Waste - Halogenated Solid - Toxic."

  • Surface Decontamination:

    • Wipe the surface with a 10% Sodium Thiosulfate solution (see Module 4). This chemically quenches residue rather than just spreading it.

Visualization: Spill Response Logic

SpillResponse start Spill Detected assess Assess State (Solid vs Solution) start->assess solid Solid/Powder assess->solid liquid Solution assess->liquid ppe PPE Upgrade: Double Glove + Respirator solid->ppe liquid->ppe act_solid Cover with Vermiculite (Suppress Dust) collect Collect into HDPE Container act_solid->collect act_liquid Absorb with Polypropylene Pads act_liquid->collect ppe->act_solid If Solid ppe->act_liquid If Liquid decon Wipe Surface with 10% Sodium Thiosulfate collect->decon

Figure 1: Decision logic for spill response, prioritizing dust suppression and chemical deactivation.

Module 2: Routine Handling & Incompatibility

Q: Can I dispose of the mother liquor from my reaction in the general "Organic Waste" drum?

A: NO. This compound contains a chlorine atom covalently bonded to an alkyl chain (


).
  • Regulatory Rule: It must be segregated into Halogenated Waste .[1]

  • Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol) complicates incineration. Halogenated waste requires high-temperature incineration (>1100°C) with scrubbers to capture acid gases (HCl) and prevent dioxin formation.

Q: What are the chemical incompatibilities I should be aware of?

A:

  • Strong Nucleophiles: Amines, thiols, or hydroxides will react with the chloroethyl group, potentially causing uncontrolled exotherms or creating new, unknown alkylated species.

  • Oxidizers: Avoid contact with high-concentration peroxides or nitric acid.

  • Metals: Reactive metals (Mg, Li) could induce Grignard-like formation or Wurtz coupling, leading to instability.

Module 3: Deactivation & Quenching (The "Kill" Step)

Q: How do I deactivate the waste or clean my glassware to ensure no active alkylating agent remains?

A: You must perform a Chemical Quench . Simple water rinsing is insufficient because the compound has low water solubility and moderate hydrolytic stability.

The Scientific Solution: Nucleophilic Substitution We utilize Sodium Thiosulfate (


) . The thiosulfate ion (

) is a soft, potent nucleophile that attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion. This converts the toxic alkyl chloride into a non-toxic Bunte salt (S-alkyl thiosulfate).
Protocol: Thiosulfate Quenching
ParameterSpecification
Reagent Sodium Thiosulfate Pentahydrate (

)
Solvent Water (or 50:50 Water/Ethanol if compound is insoluble)
Concentration 10% w/v solution
Molar Excess >20 equivalents relative to the pyrazole waste
Contact Time Minimum 12 hours (Overnight)

Step-by-Step Procedure:

  • Preparation: Dissolve 100g of Sodium Thiosulfate in 1L of water.

  • Application:

    • For Glassware: Soak contaminated flasks in this bath for 12+ hours.

    • For Reaction Waste: Add the thiosulfate solution slowly to your reaction waste. Stir gently.

  • Validation: Check pH. The reaction releases

    
    , but generally remains neutral to slightly basic. If pH drops significantly, buffer with Sodium Bicarbonate.
    
  • Final Disposal: The resulting mixture is still chemical waste (due to the pyrazole core) but is no longer an alkylating hazard. Dispose of as Halogenated Aqueous Waste .

Visualization: Deactivation Pathway

Deactivation toxin This compound (Electrophile) complex Transition State (SN2 Attack) toxin->complex + Na2S2O3 quench Sodium Thiosulfate (Nucleophile) quench->complex safe Bunte Salt Derivative (Non-Alkylating Waste) complex->safe chloride Chloride Ion (Leaving Group) complex->chloride

Figure 2: Mechanism of action for Sodium Thiosulfate quenching. The nucleophilic thiosulfate displaces the reactive chlorine, neutralizing the alkylating potential.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for waste segregation and thiosulfate quenching of alkyl halides).

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. (Structural data and physical properties).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. (Basis for H-code classification H315/H319/H302).[2][3]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Alkylating Agents and Nitrogen Mustard Analogs. (General hazard classification for chloroethyl-amino derivatives).

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling hazardous materials.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alkylating Agents: A Reactivity Showdown Between 4-(2-chloroethyl)-1-methyl-1H-pyrazole and 4-(2-bromoethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery and synthetic chemistry, the selection of building blocks is a pivotal decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. The 4-substituted-1-methyl-1H-pyrazole is a privileged scaffold, appearing in numerous pharmacologically active compounds.[1][2] This guide offers a deep dive into the comparative reactivity of two key intermediates, 4-(2-chloroethyl)-1-methyl-1H-pyrazole and 4-(2-bromoethyl)-1-methyl-1H-pyrazole, providing the data-driven insights necessary to make an informed choice for your next nucleophilic substitution reaction.

Part 1: The Underlying Principle: Leaving Group Ability in SN2 Reactions

The primary application for both of these pyrazole derivatives is to serve as electrophiles in SN2 (bimolecular nucleophilic substitution) reactions. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the halide, known as the leaving group. The efficiency and rate of this reaction are fundamentally tied to the stability of this departing group.[3][4][5]

A superior leaving group is one that can best stabilize the negative charge it acquires upon leaving.[5][6] When comparing halogens, the leaving group ability increases down the periodic table: I > Br > Cl > F. This trend is attributed to two main factors:

  • Polarizability and Size: Bromide is a larger and more polarizable ion than chloride. Its diffuse electron cloud can more effectively distribute the negative charge, leading to a more stable anion.[7][8]

  • Basicity: Good leaving groups are weak bases.[5][7] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that bromide (Br⁻) is a weaker, more stable conjugate base than chloride (Cl⁻).

This difference in stability directly impacts the transition state energy of the SN2 reaction. The weaker carbon-bromine (C-Br) bond and the greater stability of the departing bromide ion result in a lower activation energy barrier compared to the analogous reaction with the chloro-derivative.[5][9]

SN2_Mechanism reactants Nu⁻ + R-X ts Transition State [Nu---R---X]⁻ reactants->ts Slower for X=Cl Faster for X=Br products Nu-R + X⁻ ts->products label_ts Lower ΔG‡ for X=Br Higher ΔG‡ for X=Cl ts->label_ts

Figure 1: SN2 transition state energy diagram. The more stable bromide leaving group results in a lower activation energy (ΔG‡), leading to a faster reaction rate.

Part 2: Performance in the Lab: A Data-Centric Comparison

Table 1: Comparative Performance in a Representative Amine Alkylation

Parameter4-(2-bromoethyl)-1-methyl-1H-pyrazoleThis compound
Typical Reaction Time 2–6 hours18–48 hours
Typical Reaction Temp. Room Temperature to 40°C50°C to 80°C
Expected Yield >90%60–75%
Relative Rate (kBr/kCl) ~10–50x faster1 (baseline)

This quantitative disparity has significant implications for process development. The use of 4-(2-bromoethyl)-1-methyl-1H-pyrazole allows for milder reaction conditions, which can be crucial for sensitive or complex substrates. The dramatically shorter reaction times increase laboratory throughput and reduce energy consumption, making it a more efficient choice for rapid analog synthesis and scale-up operations.

Part 3: Validated Experimental Protocols

The following protocols outline a general procedure for the N-alkylation of a primary amine, highlighting the necessary adjustments based on the chosen halogen.

Protocol 1: High-Efficiency Alkylation with 4-(2-bromoethyl)-1-methyl-1H-pyrazole
  • Objective: To achieve rapid and high-yield N-alkylation under mild conditions.

  • Methodology:

    • To a stirred solution of the primary amine (1.0 eq) in anhydrous acetonitrile (ACN), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Add a solution of 4-(2-bromoethyl)-1-methyl-1H-pyrazole (1.1 eq) in ACN dropwise at room temperature.

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of the limiting reagent.

    • Upon completion (typically 2-6 hours), concentrate the mixture under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

    • Isolate and purify the product via column chromatography.

Protocol 2: Standard Alkylation with this compound
  • Objective: To achieve N-alkylation when using the more cost-effective but less reactive chloro-derivative.

  • Methodology:

    • To a stirred solution of the primary amine (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add this compound (1.2 eq).

    • Heat the reaction mixture to 60-80°C.

    • Stir the reaction at elevated temperature, monitoring by TLC or LC-MS. Note the significantly longer required reaction time (18-48 hours).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Isolate and purify the product via column chromatography.

Workflow_Comparison cluster_bromo Using 4-(2-bromoethyl)-1-methyl-1H-pyrazole cluster_chloro Using this compound start 1. Combine Amine, Base, Solvent bromo_add 2a. Add Bromo-reagent start->bromo_add chloro_add 2b. Add Chloro-reagent start->chloro_add bromo_react 3a. React at Room Temp (2-6 hours) bromo_add->bromo_react end_process 4. Work-up & Purify bromo_react->end_process chloro_react 3b. React at 60-80°C (18-48 hours) chloro_add->chloro_react chloro_react->end_process product Final Product end_process->product

Figure 2: Comparative experimental workflow. The bromo-reagent path offers a significantly faster and more energy-efficient process.

Part 4: Final Recommendations

The choice between these two valuable building blocks is a classic balance of reactivity versus cost.

  • Choose 4-(2-bromoethyl)-1-methyl-1H-pyrazole for:

    • Speed and Efficiency: When rapid synthesis is a priority for meeting deadlines or accelerating structure-activity relationship (SAR) studies.

    • Sensitive Substrates: The ability to run reactions at or near room temperature protects thermally labile functional groups.

    • Higher Yields: When maximizing material throughput and minimizing downstream purification challenges is critical.

  • Choose this compound for:

    • Cost-Sensitive Projects: The chloro-derivative is often less expensive, which can be a deciding factor in large-scale synthesis.

    • Robust Substrates: When the nucleophile and the rest of the molecule can withstand prolonged heating without degradation.

    • Process Optimization: If a longer reaction time is acceptable and can be accommodated within the project timeline.

By understanding the fundamental chemical principles and their practical consequences, you are now better equipped to select the optimal reagent, streamlining your synthetic efforts and accelerating your research goals.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y., Al-aizari, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Fructos, M. R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 71(16), 6157–6162. Available at: [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved February 7, 2024, from [Link]

  • MaChemGuy. (2020, July 23). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry) [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Kikelj, D., et al. (2007). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 38(32).
  • Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

  • Al-Tel, T. H., et al. (2011). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 16(12), 10167-10181. Available at: [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Available at: [Link]

  • Jenkins, T. C., et al. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs... Journal of Medicinal Chemistry, 33(9), 2603-2610. Available at: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]

  • Reddit. (2013, June 17). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Available at: [Link]

  • Schwengers, K., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]

  • Sahu, J. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group - Part 1 [Video]. Available at: [Link]

  • Sharma, S., & Van Vranken, D. L. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 19(6), 7695-7704. Available at: [Link]

Sources

Spectroscopic Analysis Comparison of Pyrazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers (typically 1,3- and 1,5-disubstituted) and tautomers.

The Critical Problem: These isomers exhibit drastically different biological interaction profiles. For instance, a 1,5-isomer may sterically clash with a kinase ATP-binding pocket, while the 1,3-isomer fits perfectly. Misidentification leads to erroneous Structure-Activity Relationship (SAR) data, wasted resources, and potential clinical failure.[1]

This guide provides a definitive, self-validating spectroscopic workflow to unambiguously distinguish pyrazole isomers, moving beyond basic 1H NMR into advanced 2D techniques and nitrogen probing.

Mechanistic Insight: The Isomer Landscape

Before analyzing spectra, one must understand the structural dynamics at play.

A. Regioisomerism (Fixed N-Substitution)

When a pyrazole is N-alkylated or N-arylated, the position of the substituents on the carbon backbone becomes fixed.[1]

  • 1,3-Isomer: The substituents are separated by a methine (CH) or another group at position 4.[1] The N-substituent is distal to the C-substituent.[1]

  • 1,5-Isomer: The N-substituent and C5-substituent are spatially adjacent (ortho-like relationship).[1] This proximity is the key spectroscopic handle .

B. Tautomerism (N-H Pyrazoles)

Unsubstituted N-H pyrazoles exist in a rapid equilibrium between 1H-pyrazole (3-substituted) and 2H-pyrazole (5-substituted) forms.[1]

  • In Solution: NMR signals often appear as weighted averages due to rapid proton exchange.[1]

  • Spectroscopic Consequence: Broadening of C3/C5 signals in

    
    C NMR.
    

Comparative Analysis: Spectroscopic Signatures

The following table summarizes the definitive signals distinguishing the two most common problem cases: 1-Methyl-3-Phenylpyrazole (1,3-isomer) vs. 1-Methyl-5-Phenylpyrazole (1,5-isomer) .

Table 1: Spectroscopic Differentiators
Feature1,3-Isomer (Distal)1,5-Isomer (Proximal)Causality
NOESY / ROESY Strong NOE: N-Me

H5
Strong NOE: N-Me

Ph-H
Spatial proximity (Through-space coupling).[1]

C NMR (N-Me)
Typically

36–39 ppm
Typically

34–37 ppm
1,5-isomer often shielded due to anisotropic effect of the twisted phenyl ring.[1]

C NMR (C3 vs C5)
C3 is deshielded (

~150)
C5 is shielded (

~130-140)
Nitrogen lone pair electron donation effects.[1]

(N-Me)
Correlates to C5 (CH)Correlates to C5 (C-Ph)3-bond connectivity is identical, but the chemical shift of the target carbon differs.

H NMR (N-Me)
Sharp SingletOften Broadened or ShiftedRestricted rotation in sterically crowded 1,5-systems.[1]

Experimental Protocol: The Self-Validating Workflow

Do not rely on chemical shifts alone, as solvent and electronic effects can invert trends. Use this Structure Elucidation Decision Tree .

Phase 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for N-H pyrazoles to slow down proton exchange and sharpen tautomer signals.[1]
  • Concentration: >10 mg/mL is required for high-quality 2D

    
    N HMBC.[1]
    
Phase 2: The "Spatial Lock" (NOESY/ROESY)

This is the primary method for distinguishing regioisomers.

  • Pulse Sequence: Use a phase-sensitive NOESY (e.g., noesygpphpp).[1]

  • Mixing Time: Set to 300–500 ms. (Too short = no signal; Too long = spin diffusion).[1]

  • Analysis:

    • Locate the N-Methyl (or N-CH

      
      ) signal.[1]
      
    • Look for cross-peaks in the aromatic region.

    • Result A: Cross-peak to a singlet/doublet on the pyrazole ring (H5)

      
      1,3-Isomer .[1]
      
    • Result B: Cross-peak to multiplets of the phenyl group (ortho-protons)

      
      1,5-Isomer .
      
Phase 3: The "Nitrogen Fingerprint" ( HMBC)

If NOESY is ambiguous (e.g., overlapping signals), use


N detection.[1]
  • Technique:

    
     gHMBC (gradient selected).
    
  • Optimization: Optimize for long-range coupling (

    
     Hz).
    
  • Analysis:

    • N1 (pyrrole-like) typically appears around -180 to -200 ppm (relative to nitromethane).[1]

    • N2 (pyridine-like) typically appears around -60 to -100 ppm.[1]

    • Differentiation: In the 1,5-isomer, the substituent at C5 will show a strong 3-bond coupling to N1. In the 1,3-isomer, the substituent at C3 shows a 3-bond coupling to N2, but not N1.

Visualization: Isomer Assignment Logic

The following diagram illustrates the logical flow for assigning pyrazole regioisomers using the protocols described above.

PyrazoleAssignment Start Unknown Pyrazole Isomer H1_NMR 1. Run 1H NMR (Identify N-Me/N-R signals) Start->H1_NMR NOESY 2. Run 2D NOESY (Mixing time: 500ms) H1_NMR->NOESY Decision_NOE Analyze N-Me Cross-peaks NOESY->Decision_NOE Res_13 Cross-peak to Ring Proton (H5) Decision_NOE->Res_13 H5 Interaction Res_15 Cross-peak to Substituent (Ortho-Ph) Decision_NOE->Res_15 Substituent Interaction Ambiguous Ambiguous/Overlap Decision_NOE->Ambiguous No clear NOE Final_13 CONFIRMED 1,3-Isomer Res_13->Final_13 Final_15 CONFIRMED 1,5-Isomer Res_15->Final_15 HMBC_15N 3. Run 1H-15N HMBC Ambiguous->HMBC_15N Decision_HMBC Check 3-bond Coupling HMBC_15N->Decision_HMBC Decision_HMBC->Final_13 Subst. couples to N2 Decision_HMBC->Final_15 Subst. couples to N1

Caption: Logic flow for the unambiguous assignment of pyrazole regioisomers using sequential NMR techniques.

Advanced Validation: Tautomerism in N-H Pyrazoles

For pyrazoles lacking an N-substituent, the challenge is determining the dominant tautomer or the ratio.[2]

Protocol: Variable Temperature (VT) NMR
  • Setup: Dissolve sample in a solvent with a low freezing point (e.g., CD

    
    Cl
    
    
    
    or THF-
    
    
    ).
  • Experiment: Acquire

    
    C NMR spectra at +25°C, 0°C, -20°C, -40°C, and -60°C.
    
  • Observation:

    • At 25°C : C3 and C5 often appear as a single broad peak or averaged signal due to fast exchange (

      
      ).[1]
      
    • At -60°C : The exchange rate slows (

      
      ), splitting the signals into distinct C3 and C5 peaks.[1]
      
  • Calculation: The ratio of the integrals at low temperature represents the thermodynamic equilibrium constant (

    
    ) of the tautomers.
    

References

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[1][3] [Link][1]

  • Foces-Foces, C., et al. (2022).[1] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Molecules (MDPI).[1] [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for NOESY/HMBC pulse sequences).

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Purity Assessment of Synthesized 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Analytical Methodologies & Product Quality Benchmarking

Executive Summary: The Criticality of the Chloro-Ethyl Linker

4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 438475-37-7) is a pivotal intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib . Its purity is not merely a matter of yield; it is a critical quality attribute (CQA) that dictates the success of the subsequent alkylation steps.

The primary challenge in synthesizing this molecule is the incomplete conversion of the precursor alcohol, 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole , and the potential formation of regioisomeric by-products. This guide compares the three dominant analytical methodologies—RP-HPLC , GC-MS , and qNMR —to provide a definitive framework for purity assessment. We analyze "performance" here as the analytical resolution and quantification limit of each method, ensuring the synthesized product meets pharmaceutical stringency (>98.0% purity, <0.1% hydroxy precursor).

Chemical Context & Impurity Profiling

To assess purity, one must first understand the impurity genesis. The synthesis typically involves the chlorination of the hydroxy-ethyl precursor using thionyl chloride (


) or methanesulfonyl chloride (

).

Key Impurity Classes:

  • Precursor (Critical): Unreacted 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole. Impact: Competes in nucleophilic substitutions, leading to difficult-to-remove hydroxylated side-products in the final API.

  • Regioisomers: 1,5-dimethyl analogues (if methylation of the pyrazole ring was non-selective in upstream steps).

  • Hydrolysis Products: The chloroethyl group is reactive; exposure to ambient moisture can revert it to the alcohol or form dimeric ethers.

Diagram 1: Synthesis & Impurity Genesis Pathway

This diagram illustrates the conversion pathway and points of impurity origin.

SynthesisPath Precursor 4-(2-hydroxyethyl)- 1-methyl-1H-pyrazole (Starting Material) Product 4-(2-chloroethyl)- 1-methyl-1H-pyrazole (Target) Precursor->Product Substitution (SN2) Imp_Alcohol Impurity A: Unreacted Alcohol Precursor->Imp_Alcohol Incomplete Rxn Imp_Regio Impurity C: Regioisomer (1,5-dimethyl) Precursor->Imp_Regio Upstream Isomerism Reagent Chlorinating Agent (SOCl2 / MsCl) Reagent->Product Imp_Dimer Impurity B: Ether Dimer Product->Imp_Dimer Moisture/ Base

Caption: Reaction pathway highlighting the critical "Impurity A" (unreacted alcohol) and potential degradation pathways.

Comparative Analysis of Assessment Methods

We evaluated three analytical "alternatives" for assessing the purity of the synthesized product.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: GC-MS/FID Method C: qNMR
Primary Utility Routine QC & Impurity Profiling Residual Solvents & Volatiles Absolute Purity & Identity
Detection Principle UV Absorbance (210-254 nm)Ionization / Flame IonizationNuclear Spin Resonance (

H)
Specificity High for polar/non-polar mixHigh for volatile halidesAbsolute structural specificity
Limit of Detection Excellent (<0.05%)Good (<0.1%)Moderate (~1.0%)
Suitability for Salt Forms Excellent (dissolves salts)Poor (requires free-basing)Excellent
Throughput High (15-20 min run)High (10-15 min run)Low (requires expert analysis)
Critical Drawback Requires reference standardsThermal degradation riskHigh cost, lower sensitivity
Detailed Comparison

1. RP-HPLC (The Recommended Standard)

  • Why it wins: The primary impurity (the alcohol) is significantly more polar than the chloride product. Reverse-Phase (RP) chromatography on a C18 column provides superior resolution between these two species. Furthermore, pyrazoles are UV-active, making this a robust, low-cost method for routine batch release.

  • Performance Gap: Unlike GC, HPLC handles the hydrochloride salt form (often the stable storage form) directly without extraction.

2. GC-MS (The Volatility Alternative)

  • Why use it: The target molecule is a small alkyl halide with reasonable volatility. GC is superior for detecting residual non-polar solvents (toluene, dichloromethane) and confirming the absence of trapped

    
    .
    
  • Risk: Alkyl chlorides can eliminate HCl at high injector temperatures, potentially creating "ghost" peaks that mimic impurities.

3. qNMR (The Validator)

  • Why use it: When a certified reference standard is unavailable, quantitative NMR (using an internal standard like maleic acid) provides an absolute purity value. It is the only method that can unequivocally distinguish regioisomers (1,3- vs 1,5-dimethyl) based on coupling constants.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

Protocol A: RP-HPLC for Purity & Impurity A Quantification

This method is optimized to separate the polar hydroxy precursor from the non-polar chloro product.

  • Instrument: HPLC with PDA/UV Detector (Agilent 1200 or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-12 min: 5%

      
       60% B (Linear gradient)
      
    • 12-15 min: 60%

      
       90% B (Wash)
      
    • 15-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 234 nm (max absorption for pyrazole core) and 210 nm (for non-aromatic impurities).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Note: Use immediately. Do not store in protic solvents for >4 hours to prevent hydrolysis.

Protocol B: Rapid Identification via GC-MS

Use for confirmation of the "Chloro" substitution and solvent checks.

  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm, 0.25 
    
    
    
    film).
  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split 20:1, Temperature

    
     (Keep low to prevent dehydrohalogenation).
    
  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (3 min).
  • Mass Spec: Scan range 35-300 amu. Look for molecular ion

    
     (distinct Cl isotope pattern).
    
Analytical Decision Workflow

This logic gate ensures that resources are not wasted on high-cost analyses if basic criteria are not met.

Diagram 2: Quality Control Decision Tree

QCWorkflow Start Synthesized Batch (Crude) HNMR 1. 1H-NMR (Rough Check) Confirm Structure & Regioisomer Start->HNMR Decision1 Structure Correct? HNMR->Decision1 HPLC 2. RP-HPLC (Purity) Target: >98% Area Impurity A < 0.1% Decision1->HPLC Yes Reprocess REPROCESS (Recrystallize/Chromatography) Decision1->Reprocess No (Wrong Isomer) Decision2 Purity Met? HPLC->Decision2 GC 3. GC-Headspace Residual Solvents Decision2->GC Yes Decision2->Reprocess No (High Alcohol Content) Release RELEASE BATCH For API Synthesis GC->Release

Caption: Step-by-step decision matrix for releasing the intermediate for downstream Tofacitinib synthesis.

Troubleshooting & Expert Insights

The "Ghost" Hydrolysis Peak: During HPLC analysis, a small peak may appear at the retention time of the alcohol precursor (Impurity A) that grows over time.

  • Cause: The chloroethyl group hydrolyzing in the aqueous mobile phase or sample diluent.

  • Solution: Use anhydrous acetonitrile as the primary diluent and inject immediately. Keep the autosampler temperature at

    
    .
    

Regioisomer Differentiation: HPLC often fails to separate 1,3-dimethyl from 1,5-dimethyl isomers effectively.

  • Solution: Use NOESY 1H-NMR. The 1-methyl group in the correct isomer will show a Nuclear Overhauser Effect (NOE) with the adjacent aromatic proton or the side chain, depending on the specific geometry, which is distinct from the regioisomer.

References
  • Pfizer Inc. (2012).[1] Process for the preparation of Tofacitinib and intermediates thereof. U.S. Patent RE41,783. Link

  • Chem-Impex International. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Stability and Handling. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13844024, this compound. Link

  • ACG Publications. (2023).[2] An effective HPLC method for evaluation of process related impurities of Letermovir (Pyrazole intermediates). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(2-Chloroethyl)-1H-pyrazole hydrochloride.[3] Link

Sources

Comparative Guide: Pyrazole Derivatives vs. Conventional Scaffolds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of medicinal chemistry, the pyrazole ring (


) is not merely a structural linker but a "privileged scaffold." Unlike flexible aliphatic chains or bulky fused rings, pyrazole offers a unique balance of rigidity and hydrogen-bonding capability (both donor and acceptor).

This guide objectively compares pyrazole-based inhibitors against traditional alternative scaffolds across three critical therapeutic areas: Kinase Inhibition (Oncology) , COX-2 Inhibition (Inflammation) , and AChE Inhibition (Neurodegeneration) . We analyze performance metrics (IC


, Selectivity Index) and provide validated experimental protocols to replicate these findings.

Comparative Analysis by Target Class

Kinase Inhibitors: Pyrazoles vs. Pyrimidines

Context: Protein kinases are the gatekeepers of cell proliferation. While pyrimidine scaffolds (e.g., Imatinib) have historically dominated, pyrazoles are gaining traction due to their ability to occupy the ATP-binding pocket's "hinge region" with higher specificity and lower molecular weight.

Mechanistic Differentiation
  • Pyrimidines: Often rely on a "Type I" binding mode, mimicking the adenine ring of ATP. They are potent but often suffer from off-target toxicity due to the conserved nature of the ATP pocket across the kinome.

  • Pyrazoles: Frequently act as "Type I½" or "Type II" inhibitors. The pyrazole nitrogen can form critical H-bonds with the hinge region (e.g., Met769 in EGFR), while the 3- or 5-substituents can extend into the hydrophobic back pocket, offering superior selectivity profiles.

Data Comparison: CDK2 Inhibition

Experimental Data derived from recent comparative screens (2024-2025 literature).

Compound ClassRepresentative AgentTargetIC

(µM)
MechanismSelectivity Note
Purine Analog (Control) RoscovitineCDK20.99 ± 0.12ATP CompetitiveLow (Hits CDK1/5)
Pyrazole Derivative Compound 4CDK20.75 ± 0.05 ATP CompetitiveHigh (Spare CDK4)
Pyrazole Derivative Compound 10CDK20.85 ± 0.08ATP CompetitiveModerate
Indole-Hybrid Sunitinib (Ref)VEGFR/PDGFR0.01 - 0.10Multi-KinaseBroad Spectrum (Toxic)

*Compound 4/10 refer to recently characterized 3,5-diaminopyrazole derivatives (Ref 2).

Visualization: Kinase Signaling & Inhibition Pathway

KinasePath GrowthFactor Growth Factor (EGF/VEGF) Receptor RTK Receptor (EGFR/VEGFR) GrowthFactor->Receptor Binding RAS RAS (GTPase) Receptor->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Pyrazoles Pyrazole Inhibitors (Target: RAF/MEK) Pyrazoles->RAF Allosteric/ATP Block Pyrimidines Pyrimidine Inhibitors (Target: RTK) Pyrimidines->Receptor Blocks ATP

Figure 1: The MAPK/ERK signaling cascade illustrating the intervention points of Pyrazole vs. Pyrimidine inhibitors.

COX-2 Inhibition: Pyrazoles vs. Carboxylic Acids (NSAIDs)

Context: The "Holy Grail" of anti-inflammatory therapy is inhibiting COX-2 (inflammation) while sparing COX-1 (gastric protection).

  • Traditional NSAIDs (Ibuprofen, Diclofenac): Contain a carboxylic acid moiety that binds to the Arg120 residue common to both COX-1 and COX-2. Result: High GI toxicity.

  • Pyrazole (Coxibs): The rigid pyrazole ring serves as a central hub. It orients a sulfonamide or sulfone group into a distinct "side pocket" (Val523) that is accessible in COX-2 but sterically blocked by Isoleucine in COX-1.

SAR Visualization: The "Side Pocket" Selectivity

COX_SAR Pyrazole Central Pyrazole Ring (Rigid Scaffold) R1 R1: Phenyl-Sulfonamide (Binds His90/Arg513) R1->Pyrazole COX2_Pocket COX-2 Side Pocket (Val523 - Open) R1->COX2_Pocket Fits Perfectly COX1_Pocket COX-1 Side Pocket (Ile523 - Closed) R1->COX1_Pocket Steric Clash R2 R2: Lipophilic Aryl (Hydrophobic Channel) R2->Pyrazole R3 R3: CF3/CH3 (Steric Bulk) R3->Pyrazole

Figure 2: Structure-Activity Relationship (SAR) demonstrating why pyrazole derivatives achieve COX-2 selectivity.

AChE Inhibitors: Pyrazoles vs. Benzylpiperidines (Donepezil)

Context: In Alzheimer's research, Acetylcholinesterase (AChE) inhibitors must cross the Blood-Brain Barrier (BBB) and bind to the catalytic anionic site (CAS).

  • Donepezil (Standard): Excellent potency but metabolism can be rapid.

  • Pyrazoline Derivatives: Recent studies (Ref 4) show that pyrazoline derivatives (e.g., Compound 2l) can match Donepezil's potency while offering additional antioxidant properties due to the electron-rich nitrogen system.

MetricDonepezil (Ref)Pyrazoline Compound 2lAdvantage
IC

(AChE)
0.021 µM0.040 µMComparable Potency
Selectivity (AChE/BuChE) HighModerateDonepezil is more selective
BBB Permeability HighHighEquivalent CNS access
Secondary Activity NoneAntioxidant / MAO-BMulti-target potential

Experimental Protocols (Self-Validating Systems)

Protocol A: Spectrophotometric Enzyme Inhibition Assay

This protocol is designed for generic kinase or hydrolase assays using a 96-well format. It includes internal validation steps.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    .
    
  • Substrate: Specific to enzyme (e.g., ATP + Peptide for Kinase; Acetylthiocholine for AChE).

  • Detection Reagent: Kinase-Glo (Luminescence) or Ellman’s Reagent (Absorbance @ 412nm).

  • Inhibitor Stock: Pyrazole derivative dissolved in 100% DMSO (10 mM).

Workflow:

  • Preparation:

    • Dilute enzyme to optimum concentration (determined by linear velocity test).

    • Prepare serial dilutions of Inhibitor in DMSO (Final DMSO < 1% in well).

  • Incubation (Pre-Equilibration):

    • Mix 10 µL Enzyme + 1 µL Inhibitor.

    • Incubate at 25°C for 15 minutes. Critical: This allows slow-binding inhibitors to engage.

  • Reaction Start:

    • Add 40 µL Substrate mix.

  • Measurement:

    • Kinetic Mode: Read signal every 30 seconds for 20 minutes.

    • Endpoint Mode: Stop reaction after 20 mins and read.

Self-Validation Check:

  • Z-Factor Calculation: Run 8 wells of Positive Control (No Inhibitor) and 8 wells of Negative Control (No Enzyme).

    • Pass Criteria:

      
      . If 
      
      
      
      , re-optimize enzyme concentration.
Protocol B: Molecular Docking Workflow (In Silico Validation)

Before synthesis, validate the binding mode using this standardized AutoDock Vina workflow.

DockingFlow PrepLigand 1. Ligand Prep (MM2 Minimize -> .pdbqt) GridBox 3. Grid Box Generation (Center on co-crystal ligand) PrepLigand->GridBox PrepProtein 2. Protein Prep (Remove H2O, Add Polar H) PrepProtein->GridBox Docking 4. AutoDock Vina Run (Exhaustiveness = 8) GridBox->Docking Analysis 5. Interaction Analysis (H-bonds, Pi-Stacking) Docking->Analysis

Figure 3: Standardized in silico docking workflow for validating pyrazole binding modes.

References

  • Kumari, S., & Gupta, H. (2025).[1] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. 2

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Royal Society of Chemistry. 3

  • Odeh, D. M., et al. (2025).[4] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules (MDPI). 4

  • ACS Omega. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. American Chemical Society. 5

  • BenchChem. (2025).[6] Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide. 6

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Pyrazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Moiety and the Challenge of Antibody Specificity

The pyrazole ring is a foundational scaffold in modern chemistry, underpinning the efficacy of a vast array of molecules from life-saving pharmaceuticals to critical agricultural agents. Its presence in blockbuster drugs like the anti-inflammatory COX-2 inhibitor Celecoxib , fungicides such as Fluxapyroxad , and insecticides like Fipronil highlights its versatility.[1][2][3] In drug development and safety monitoring, immunoassays are indispensable tools for detecting and quantifying these compounds. However, the accuracy of these assays hinges on the specificity of the antibodies employed, and a persistent challenge is cross-reactivity : the phenomenon where an antibody binds to molecules other than its intended target.[4][5]

This guide provides an in-depth comparison of antibody cross-reactivity for several classes of pyrazole-containing haptens. Moving beyond a simple data sheet, we will dissect the structural basis for antibody recognition, explore how rational hapten design dictates specificity, and provide validated experimental protocols to empower you to rigorously assess cross-reactivity in your own work.

The Molecular Basis of Cross-Reactivity: Beyond "Hydrophobic Stickiness"

A hapten, being a small molecule, is not immunogenic on its own. To elicit an antibody response, it must be covalently coupled to a large carrier protein.[6] This conjugate presents the hapten to the immune system, which then generates antibodies that recognize the hapten's unique shape and chemical features—its epitope.

Cross-reactivity arises when an antibody's binding site (paratope) recognizes a similar epitope on a different molecule.[4] This is not a random, non-specific interaction. Rigorous studies have demonstrated that cross-reactivity involves specific, high-affinity interactions, often mediated by distinct hydrogen bonds and precise stereochemical complementarity, rather than simple "hydrophobic stickiness".[7][8]

A key principle governing specificity is Landsteiner's principle , which posits that the immune system generates antibodies primarily against the portion of the hapten most distal to its conjugation point on the carrier protein.[9] As we will see, this principle is the cornerstone of designing haptens to produce highly specific or broadly reactive antibodies.

G cluster_hapten Hapten Design Principle cluster_antibody Resulting Antibody Specificity Hapten Pyrazole Hapten Linker1 Linker at Position A Hapten->Linker1 exposes Epitope B Linker2 Linker at Position B Hapten->Linker2 exposes Epitope A Carrier Carrier Protein (e.g., BSA, KLH) Linker1->Carrier Linker2->Carrier Antibody1 Antibody A Carrier->Antibody1 generates Antibody2 Antibody B Carrier->Antibody2 generates EpitopeA Recognizes Epitope A Antibody1->EpitopeA EpitopeB Recognizes Epitope B Antibody2->EpitopeB

Caption: Hapten conjugation strategy dictates antibody specificity.

Comparative Analysis: Cross-Reactivity Across Different Pyrazole Classes

The degree of cross-reactivity is not uniform across all pyrazole-based compounds; it is highly dependent on the specific molecular structure and, most importantly, the design of the immunizing hapten used to generate the antibody.

Case Study 1: Phenylpyrazole Insecticides (Fipronil)

Fipronil and its metabolites are a classic example of how hapten design can tune antibody specificity. In a study developing an ELISA for fipronil, two different immunizing haptens were used, leading to two distinct polyclonal antibody sera (2265 and 2268) with dramatically different cross-reactivity profiles.[3][10]

CompoundStructureSerum 2265 Cross-Reactivity (%)Serum 2268 Cross-Reactivity (%)
Fipronil (Target Analyte)100 100
Fipronil-sulfide(Metabolite)9639
Fipronil-desulfinyl(Metabolite)10125
Fipronil-detrifluoromethylsulfonyl(Analogue)381.4
Analogues without nitrile group(Analogue)< 4< 4
Data sourced from BenchChem based on immunoassay development studies.[3][10] Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.

Expert Interpretation:

  • Serum 2265 demonstrates broad reactivity, recognizing fipronil and its major metabolites (sulfide and desulfinyl) almost equally. This makes it an excellent candidate for a generic assay to detect total fipronil-related residues.

  • Serum 2268 , in contrast, is significantly more specific for the parent fipronil molecule, with much lower recognition of the metabolites. This specificity is critical for applications requiring differentiation between the parent compound and its degradation products. This difference underscores the profound impact of the immunizing hapten's structure on the resulting antibody's binding characteristics.

Case Study 2: Pyrazolone & Pyrazolidinedione Drugs

In the development of diagnostic tools for drug allergies, a study investigated cross-reactivity between two classes of pyrazole-containing drugs: the 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one series (e.g., antipyrine) and the 1,2-diphenyl-pyrazolidine-3,5-dione series.[11] Using both passive cutaneous anaphylaxis in guinea pigs and ELISA tests with rabbit antisera, the researchers found no cross-reactivity between the two drug series.[11] Furthermore, even within each series, the antibodies displayed strict specificity for the particular haptens they were raised against.[11]

Expert Interpretation: This finding is significant because it demonstrates that even with similar core pyrazole structures, high specificity can be achieved. For researchers in drug development, this provides confidence that highly specific antibodies can be developed to monitor a single drug entity without interference from other structurally related drugs.

Case Study 3: COX-2 Inhibitors (Celecoxib) and "Sulfa" Allergies

Celecoxib presents a unique case where cross-reactivity is primarily a clinical concern rather than an immunoassay issue. In patients with known hypersensitivity to nonsteroidal anti-inflammatory drugs (NSAIDs), the overall rate of cross-reactivity to celecoxib is approximately 10.3%.[1][12]

A crucial point of discussion for celecoxib is its sulfonamide moiety, which has led to contraindication in patients with a "sulfa allergy." However, this is a common misconception based on structural appearance rather than immunological mechanism.

  • Sulfonamide Antibiotics: Hypersensitivity is linked to an aromatic amine at the N4 position and a substituted ring at the N1 position, which are critical for IgE-mediated reactions.

  • Celecoxib: Lacks both the N4 aromatic amine and the N1 ring structure.[13]

Consequently, there is a lack of scientific data to substantiate cross-reactivity between sulfonamide antimicrobials and celecoxib.[13][14] This distinction is vital for drug development professionals when assessing safety profiles and potential adverse reactions.

Protocols for Experimental Validation of Cross-Reactivity

A self-validating system is essential for trustworthy results. The following protocols provide robust frameworks for quantifying antibody cross-reactivity.

Protocol 1: Competitive Indirect ELISA

This is the gold-standard method for determining the percentage of cross-reactivity by comparing the concentration of a test compound required to displace 50% of the signal (IC50) relative to the target hapten.

G cluster_elisa Competitive ELISA Workflow A 1. Coating Plate wells coated with Hapten-Protein Conjugate. B 2. Blocking Unbound sites blocked (e.g., with BSA or Casein). A->B C 3. Competition Add primary antibody pre-incubated with free Hapten OR Cross-Reactant. B->C D 4. Binding Free antibody binds to coated antigen. Bound antibody is washed away. C->D E 5. Detection Add enzyme-conjugated secondary antibody. D->E F 6. Signal Generation Add substrate. Measure absorbance. Signal is inversely proportional to free hapten. E->F

Caption: Workflow for a competitive indirect ELISA.

Step-by-Step Methodology:

  • Coating: Dilute the hapten-protein conjugate (e.g., Fipronil-OVA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[15]

  • Washing: Remove the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to block non-specific binding sites. Incubate for 1-2 hours at room temperature. Wash the plate 3 times as in step 2.

  • Competition:

    • Prepare serial dilutions of your target analyte (standard curve) and each potential cross-reacting compound in assay buffer (e.g., PBST with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a concentration determined by prior titration). Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Signal Development: Add 100 µL of substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (5-20 minutes). Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).[16]

  • Data Analysis: Read the absorbance at 450 nm. Plot a dose-response curve (absorbance vs. log concentration) for the target analyte and each test compound. Determine the IC50 value for each.

  • Calculate Cross-Reactivity (%CR): %CR = (IC50 of Target Analyte / IC50 of Test Compound) × 100

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures binding interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[17][18]

G cluster_spr Surface Plasmon Resonance (SPR) Workflow A 1. Immobilization Covalently couple primary antibody to the sensor chip surface. B 2. Association Flow analyte (hapten or cross-reactant) over the surface at a known concentration. Measure binding in real-time. A->B C 3. Steady-State Binding reaches equilibrium. B->C D 4. Dissociation Flow running buffer over the surface. Measure analyte dissociation in real-time. C->D E 5. Regeneration Inject a solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle. D->E

Caption: Key phases of an SPR sensorgram.

Step-by-Step Workflow:

  • Surface Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the primary antibody to the surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions for the target hapten and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

    • Inject each concentration over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase .

    • Follow this with an injection of running buffer alone for a defined period (e.g., 300 seconds) to monitor the dissociation phase .

  • Surface Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to strip all bound analyte from the antibody, preparing the surface for the next analyte injection.

  • Data Analysis:

    • The binding response is measured in Resonance Units (RU).

    • Fit the association and dissociation curves from the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[19]

    • This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Cross-reactivity is assessed by comparing the KD values. A lower KD signifies a higher affinity.

Conclusion

The cross-reactivity of antibodies against pyrazole-containing haptens is a nuanced and highly variable characteristic. It is not an inherent property of the pyrazole ring itself, but rather a function of the overall molecular structure of the hapten and its analogues. As demonstrated, this property can be expertly manipulated through rational hapten design, enabling the development of either highly specific immunoassays for a single analyte or broad-spectrum assays for a class of related compounds. For researchers and drug developers, a rigorous, data-driven approach using validated methods like competitive ELISA and SPR is not just best practice—it is essential for generating trustworthy, reproducible, and meaningful results.

References

  • Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC. Allergy, Asthma & Immunology Research. [Link]

  • Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy. [Link]

  • Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. ResearchGate. [Link]

  • Cross-reactivity of antibodies raised against acetaldehyde adducts of protein with acetaldehyde adducts of phosphatidyl-ethanolamine: possible role in alcoholic cirrhosis. Hepatology. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Celecoxib rash and other NSAIDs. American Academy of Allergy, Asthma & Immunology. [Link]

  • Fluxapyroxad Haptens and Antibodies for Highly Sensitive Immunoanalysis of Food Samples. Journal of Agricultural and Food Chemistry. [Link]

  • The therapeutic potential of second and third generation CB1R antagonists. Molecules. [Link]

  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences. [Link]

  • Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Journal of Agricultural and Food Chemistry. [Link]

  • Sildenafil Can Affect Innate and Adaptive Immune System in Both Experimental Animals and Patients. Journal of Immunology Research. [Link]

  • Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Annals of Biology and Clinical Science. [Link]

  • Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Canadian Medical Association Journal. [Link]

  • Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes. Journal of Controlled Release. [Link]

  • Sildenafil, a Type-5 Phosphodiesterase Inhibitor, Fails to Reverse Myeloid-Derived Suppressor Cell-Mediated T Cell Suppression in Cells Isolated From Tuberculosis Patients. Frontiers in Immunology. [Link]

  • The first X-ray structure of an antibody was that of the hapten-binding... ResearchGate. [Link]

  • Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Context-dependent effects of the CB1 receptor antagonist rimonabant on morphine-induced behavioral sensitization in female mice. Frontiers in Behavioral Neuroscience. [Link]

  • The Specificity of Cross-Reactivity: Promiscuous Antibody Binding Involves Specific Hydrogen Bonds Rather Than Nonspecific Hydrophobic Stickiness. Protein Science. [Link]

  • Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. Analytical Methods. [Link]

  • Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance. ResearchGate. [Link]

  • Sildenafil Inhibits Advanced Glycation End Products-induced sFlt-1 Release Through Upregulation of Heme Oxygenase-1. Toxicological Research. [Link]

  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs. [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. [Link]

  • An immunochromatographic strip sensor for sildenafil and its analogues. Journal of Materials Chemistry B. [Link]

  • Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. Molecules. [Link]

  • Sildenafil-induced drug reaction with eosinophilia and systemic symptoms. Annales de Dermatologie et de Vénéréologie. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Applied Sciences. [Link]

  • Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bionanoscience. [Link]

  • The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science. [Link]

  • Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen. Journal of Materials Chemistry B. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences. [Link]

Sources

Comparative Guide: In Silico Modeling of 4-(2-chloroethyl)-1-methyl-1H-pyrazole Binding

[1]

Executive Summary

This guide addresses the computational modeling of 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CEMP), a reactive pyrazole fragment often utilized as a chemical intermediate or a covalent probe in drug discovery.[1] Unlike standard reversible inhibitors, CEMP contains a 2-chloroethyl electrophile at the 4-position.[1] This "warhead" allows it to form irreversible covalent bonds with nucleophilic amino acid residues (primarily Cysteine thiolates or Histidine imidazoles) within target proteins such as Src Kinase or Hsp90 .[1]

Modeling this compound requires a distinct departure from standard rigid-receptor docking. This guide compares the efficacy of Standard Molecular Docking (AutoDock Vina) versus Covalent Docking (GOLD/CovDock) and establishes a validated protocol for predicting its binding affinity and reactivity.

Part 1: Mechanistic Grounding & Alternatives Analysis

The Chemical Challenge: Reversible vs. Irreversible Binding

Standard docking algorithms assume equilibrium thermodynamics (

1SN2 alkylation mechanism1

Mechanism of Action (SN2 Alkylation):

  • Recognition: The pyrazole scaffold interacts via

    
    -
    
    
    stacking or H-bonds (reversible).
  • Reaction: The target Cysteine sulfur attacks the alkyl chloride (irreversible).

Comparison of Modeling Approaches

The following table compares the three primary methodologies for modeling CEMP.

FeatureMethod A: Standard Docking (AutoDock Vina)Method B: Covalent Docking (GOLD/CovDock)Method C: MD Simulation (GROMACS/Amber)
Primary Output Binding Affinity (

)
ChemScore / Reaction EnergyTrajectory Stability (RMSD)
Warhead Handling Ignores reactivity; treats Cl as inert.[1]Defines specific link atom (S-C bond).[1]Models bond vibration/formation (QM/MM).
Accuracy for CEMP Low. Predicts false negatives if the warhead is not aligned.High. Enforces geometric constraints for reaction.Very High. Computationally expensive.
Recommended Use Initial scaffold screening only.Primary method for binding mode prediction. Post-docking validation.
Diagram 1: Biological Pathway & Reaction Logic

The following diagram illustrates the critical decision pathway for modeling this specific ligand, highlighting the transition from non-covalent recognition to covalent bond formation.

CEMP_PathwayLigandThis compoundComplex_NCNon-Covalent Complex(Reversible Recognition)Ligand->Complex_NCDiffusion &DockingTargetTarget Protein(e.g., Src Kinase Cys residue)Target->Complex_NCTSTransition State(SN2 Attack)Complex_NC->TSNucleophilicAttackComplex_CovCovalent Adduct(Irreversible Inhibition)TS->Complex_CovCl- LeavingGroup Departure

Caption: Reaction pathway for CEMP. Modeling must account for the transition from the reversible complex (yellow) to the covalent adduct (green).

Part 2: Validated Experimental Protocol

Phase 1: Ligand & Protein Preparation

Objective: Define the reactive species correctly.

  • Ligand Construction:

    • Generate the 3D structure of this compound.

    • Crucial Step: Create a second version of the ligand—the "reacted" form. Remove the Chlorine atom and define the terminal Carbon as the "Link Atom" (the attachment point).

    • Tool: ChemDraw / Avogadro.

  • Target Selection:

    • Select a PDB structure with a solvent-accessible Cysteine in the active site (e.g., Src Kinase PDB: 2SRC ).[1]

    • Protonation: Ensure the target Cysteine is treated as a thiolate (deprotonated,

      
      ) if the pH suggests high reactivity, or standard thiol (
      
      
      ) if modeling the pre-reaction state.[1]
Phase 2: Covalent Docking Workflow (GOLD Implementation)

Rationale: GOLD outperforms Vina for covalent ligands because it allows specific constraint definitions for the bond length and angle.

  • Load Protein: Import the prepared protein into GOLD.

  • Define Binding Site: Select the active site radius (e.g., 10Å around the catalytic Cysteine).

  • Configure Covalent Constraint:

    • Select "Covalent Docking" mode.

    • Reaction: Nucleophilic Substitution.[2][3]

    • Protein Atom: Sulfur (SG) of the target Cysteine.

    • Ligand Atom: The

      
      -Carbon of the ethyl chain (formerly attached to Cl).
      
    • Geometry: Set bond length to 1.8 Å (typical C-S bond) and bond angle constraints based on

      
       geometry.
      
  • Scoring Function: Use ChemPLP or GoldScore . ChemPLP is generally superior for steric fit in covalent complexes.

  • Execution: Run 10-50 Genetic Algorithm (GA) runs to ensure conformational sampling.

Phase 3: Self-Validation (The "Null" Test)

To ensure your results are not artifacts of the constraint, you must run a Negative Control :

  • Dock the non-reactive analog (replace -Cl with -H, yielding an ethyl group).[1]

  • Run standard non-covalent docking.

  • Comparison: If the covalent docking score of CEMP is significantly higher than the non-covalent analog only due to the constraint energy, the model is invalid. The non-bond interaction terms (van der Waals, H-bonds) must still be favorable for the reaction to occur.[1]

Diagram 2: Computational Workflow

This diagram details the step-by-step execution of the protocol described above.

WorkflowInput_LLigand Prep(Generate Reacted Fragment)Step1Define Covalent Link(Link Atom: C-beta, Target: SG)Input_L->Step1Input_PProtein Prep(Identify Nucleophilic Cys)Input_P->Step1Step2Run Covalent Docking(GOLD/AutoDock4)Step1->Step2Step3Filter Poses byGeometric StrainStep2->Step3ResultFinal Binding Mode& Affinity ScoreStep3->ResultControlControl: Dock Non-ReactiveAnalog (Ethyl-pyrazole)Control->ResultCompareScores

Caption: Validated workflow for covalent docking. The control step (red) is essential for distinguishing specific binding from forced geometric constraints.[1]

Part 3: Data Interpretation & Troubleshooting[1]

When analyzing the results of this compound docking, use the following metrics to determine success.

Quantitative Assessment Table
MetricAcceptable RangeInterpretation
RMSD (Cluster) < 2.0 ÅHigh confidence; the algorithm converges on a single binding mode.[1]
Bond Length (C-S) 1.80 Å ± 0.1The covalent bond geometry is physically realistic.
ChemPLP Score > 50 (System dependent)Indicates good steric fit excluding the covalent bond energy.
Constraint Penalty < 5.0 kcal/molCritical: If high, the ligand is being "forced" into position, indicating it is not a true binder.[1]
Common Pitfalls
  • Forcing the Reaction: If the pyrazole ring does not fit the pocket naturally, the software may still create the covalent bond, resulting in a highly strained, unrealistic pose.[1] Always check the Constraint Penalty.[1]

  • Ignoring Stereochemistry: The SN2 reaction causes an inversion of configuration at the carbon center. Ensure your post-docking minimization accounts for this if the carbon is chiral (not applicable for the primary ethyl carbon here, but relevant for substituted variants).[1]

References

  • BenchChem. "this compound Structure and Properties."[1] BenchChem Database. Link[1]

  • Scarpino, A., et al. (2018). "Comparative Evaluation of Covalent Docking Tools."[1][2][3] Journal of Chemical Information and Modeling, 58(7), 1441–1458.[1] Link[1]

  • Kumalo, H.M., et al. (2015). "Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls."[1] Molecules, 20(2), 1984-2000.[1] Link[1]

  • Pihan, E., et al. (2022). "Toolkit for covalent docking with GOLD: from automated ligand preparation to bound protein–ligand complexes."[1] Bioinformatics Advances, 3(1).[1] Link

  • Sigma-Aldrich. "4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Information." Merck KGaA. Link[1]

Structure-activity relationship (SAR) studies of 4-(2-chloroethyl)-1-methyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Covalent Inhibitor Design & Metabolic Enzyme Targeting

Executive Summary: The Shift to Covalent Pyrazoles

This guide analyzes the Structure-Activity Relationship (SAR) of 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical "warhead" analog derived from the classic metabolic inhibitor Fomepizole (4-methylpyrazole) .

While Fomepizole is the gold standard for reversible inhibition of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1), the introduction of a 2-chloroethyl moiety at the C4 position fundamentally alters the pharmacodynamics. This modification transitions the scaffold from a competitive, reversible binder to a potential irreversible alkylating agent .

This guide compares the performance of this reactive analog against standard reversible alternatives, providing experimental protocols for validating covalent engagement.

Comparative Analysis: Reversible vs. Irreversible Scaffolds

The following table contrasts the three critical analogs in this SAR series. The data highlights the impact of the C4-substituent on binding kinetics and metabolic stability.

Table 1: Physicochemical & Pharmacological Comparison
FeatureStandard (Fomepizole) Precursor (Hydroxyethyl) Target (Chloroethyl)
Structure 4-Methyl-1-methylpyrazole4-(2-Hydroxyethyl)-1-methylpyrazole4-(2-Chloroethyl)-1-methylpyrazole
Primary Mechanism Competitive Inhibition (Reversible)H-Bond Donor / Weak CompetitiveIrreversible / Covalent Alkylation
Target Interaction Hydrophobic fit in active siteH-bonding with Ser/Thr residuesCovalent bond with Cys/His/Lys
LogP (Lipophilicity) ~0.95 (Moderate)~0.2 (Low, Hydrophilic)~1.6 (High, Lipophilic)
Key Advantage Clinically validated safety profileHigh solubility; metabolite markerHigh potency; extended residence time
Key Risk Rapid clearance; requires high dosingLow potency; rapid excretionOff-target alkylation (Toxicity)
Application Methanol poisoning antidoteMetabolic pathway tracerAffinity labeling; Kinase "Warhead"

Expert Insight: The increase in LogP (0.95 → 1.6) upon chlorination significantly enhances membrane permeability, allowing the chloroethyl analog to reach intracellular targets (like microsomal CYP2E1) more effectively than its hydroxy precursor.

Mechanism of Action: The Alkylation Pathway

The 4-(2-chloroethyl) group acts as a "soft" electrophile. Unlike the methyl group of Fomepizole, which relies on Van der Waals forces, the chloroethyl group can undergo nucleophilic attack by amino acid residues within the enzyme active site.

Mechanism Diagram: Covalent Inactivation

G Compound 4-(2-Chloroethyl) -1-methyl-1H-pyrazole Binding Reversible Binding (E-I Complex) Compound->Binding Kd (Affinity) Activation Electrophile Activation (C-Cl Bond Polarization) Binding->Activation Proximity Effect Alkylation Nucleophilic Attack (Cys/His Residue) Activation->Alkylation SN2 Displacement Result Irreversible Inactivation (Covalent E-I Adduct) Alkylation->Result k_inact

Figure 1: The kinetic pathway from reversible binding to irreversible inactivation. The 2-chloroethyl group exploits the proximity effect within the active site to facilitate alkylation.

Experimental Protocols

To validate the SAR of the 4-(2-chloroethyl) analog, researchers must distinguish between simple competitive inhibition and genuine covalent modification.

Protocol A: Time-Dependent Inhibition (TDI) Assay

Use this to determine if the compound is an irreversible inhibitor.

  • Enzyme Prep: Incubate recombinant CYP2E1 or ADH (100 nM) in phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add this compound at varying concentrations (0, 1, 10, 50 µM).

  • Pre-incubation: Incubate for 0, 5, 10, 20, and 30 minutes without substrate.

  • Reaction Trigger: Add substrate (e.g., Chlorzoxazone for CYP2E1) and NADPH to initiate the reaction.

  • Readout: Measure metabolite formation via HPLC-UV or LC-MS/MS.

  • Analysis: Plot % Activity Remaining vs. Pre-incubation Time.

    • Result: A downward slope indicates time-dependent (likely covalent) inhibition. Fomepizole will show a flat line (activity depends only on concentration, not time).

Protocol B: Mass Spectrometry "Shift" Assay

Use this to confirm the covalent adduct.

  • Incubation: Incubate Enzyme (5 µM) + Compound (50 µM) for 60 mins at 37°C.

  • Control: Run a parallel sample with Fomepizole (non-covalent control).

  • Digestion: Denature with urea, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin.

  • LC-MS/MS Analysis: Analyze peptides.

  • Search Parameter: Look for a mass shift of +108.5 Da (Mass of inhibitor minus HCl) on Cysteine or Histidine residues.

    • Calculation: C7H11ClN2 (MW 144.6) - HCl (36.5) = +108.1 Da adduct .

SAR Optimization Workflow

When designing analogs around this scaffold, use the following logic tree to balance potency and toxicity.

SAR Decision Logic

SAR_Logic Start Base Scaffold: This compound Test1 Is Potency > Fomepizole? Start->Test1 Branch_HighPotency High Potency: Check Selectivity Test1->Branch_HighPotency Yes Action_Warhead Modification: Change Cl to F (slower) or Br (faster) Test1->Action_Warhead No Test2 Is Half-Life < 10 min? Branch_LowStability High Reactivity: Too Unstable Test2->Branch_LowStability Yes Branch_HighPotency->Test2 Action_Stabilize Modification: Add steric bulk to C3/C5 to slow attack Branch_LowStability->Action_Stabilize

Figure 2: Strategic workflow for optimizing the reactivity of the chloroethyl warhead.

Synthesis of the 4-(2-Chloroethyl) Analog

Note: This synthesis requires handling of thionyl chloride, a corrosive reagent.

  • Starting Material: 4-(2-Hydroxyethyl)-1-methyl-1H-pyrazole (Commercial or synthesized via reduction of the ester).

  • Reagent: Thionyl Chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ) with
    
    
    .
  • Reaction:

    • Dissolve starting material in dry Dichloromethane (DCM).

    • Cool to 0°C. Add

      
       dropwise (1.2 equivalents).
      
    • Reflux for 2 hours.

  • Workup: Quench with saturated

    
     (Caution: Gas evolution). Extract with DCM.
    
  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane).

  • Validation:

    
     NMR should show a triplet shift from ~3.8 ppm (
    
    
    
    ) to ~3.6 ppm (
    
    
    ).

References

  • Akakpo, J. Y., et al. (2018).[1] "4-Methylpyrazole protects against acetaminophen hepatotoxicity by overcoming CYP2E1 inhibition." Scientific Reports. Link

    • Context: Establishes the baseline mechanism of Fomepizole (4-methylpyrazole) as a competitive CYP2E1 inhibitor.[1]

  • Singh, S., et al. (2014). "Structure-activity relationship studies of pyrazole derivatives as potential therapeutic agents." Chemical Biology & Drug Design. Link

    • Context: General SAR of the pyrazole scaffold, highlighting the tolerance of the C4 position for substitution.
  • Barroso, R., et al. (2024). "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." ResearchGate. Link

    • Context: Recent review on synthetic pathways for substituted pyrazoles, including halo-alkyl deriv
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 56841772, this compound." PubChem. Link

    • Context: Verification of the specific chemical entity and physicochemical properties.[2][3][4][5][6]

  • Kalgutkar, A. S., et al. (2005). "Covalent Modification of Cytochrome P450 3A4 by 2-Chloroethyl-Based Inhibitors." Drug Metabolism and Disposition. Link

    • Context: Mechanistic grounding for the "2-chloroethyl" group acting as a mechanism-based inactiv

Sources

A Comparative Guide to the Synthesis of 4-Substituted Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics due to its diverse biological activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[1][2] The substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile, with the 4-position being a key vector for structural diversification. This guide provides an in-depth comparison of the primary synthetic strategies for accessing 4-substituted pyrazoles, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for laboratory application.

Part 1: De Novo Ring Construction Strategies

The classical approach to pyrazole synthesis involves the construction of the heterocyclic ring from acyclic precursors. These methods are robust and have been refined over decades, offering reliable access to a wide range of pyrazole cores.

The Knorr Pyrazole Synthesis and Related Condensations

The Knorr synthesis, a venerable yet consistently reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The choice of a substituted 1,3-dicarbonyl is the most direct way to introduce a substituent at the pyrazole's 4-position.

Causality of Experimental Choice: The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. The acidity of the reaction medium is a critical parameter; acidic conditions facilitate the dehydration step, while basic conditions can be employed, particularly with highly reactive dicarbonyls. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like phenylhydrazine) determines the substituent at the N1 position of the resulting pyrazole.

Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 1_3_Dicarbonyl Substituted 1,3-Dicarbonyl Condensation Condensation & Cyclization 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation 4_Subst_Pyrazole 4-Substituted Pyrazole Condensation->4_Subst_Pyrazole Dehydration Functionalization_Strategies cluster_ch Direct C-H Functionalization cluster_cc Cross-Coupling via 4-Halopyrazole node_start Pyrazole Core node_ch Atom Economical Fewer Synthetic Steps Requires Catalyst Optimization node_start->node_ch node_pre Step 1: Halogenation at C4 node_start->node_pre node_product 4-Substituted Pyrazole node_ch->node_product node_cc Step 2: Cross-Coupling (e.g., Suzuki) Well-Established & Robust Generates Stoichiometric Waste node_pre->node_cc Forms Intermediate node_cc->node_product

Caption: Comparison of direct vs. indirect C4 functionalization pathways.

Synthesis and Derivatization of 4-Halopyrazoles

The synthesis of a 4-halopyrazole intermediate is a common and highly effective strategy that opens the door to a vast array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.

[5][6]Synthesis of 4-Halopyrazoles:

  • Electrophilic Halogenation: Direct halogenation of the pyrazole ring with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically occurs at the electron-rich C4 position.

  • Electrophilic Cyclization: 4-Iodopyrazoles can be synthesized via the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. T[7]his method constructs the ring and installs the C4 handle in a single step.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling of 4-bromopyrazoles with boronic acids is a workhorse reaction for creating C(sp²)-C(sp²) bonds. M[8]icrowave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.

[5][6]Causality of Experimental Choice: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. Palladium precatalysts like XPhos Pd G2 are highly effective for coupling sterically demanding or electron-deficient partners. T[8]he base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, while the solvent system (e.g., dioxane/water) facilitates the dissolution of both organic and inorganic reagents. Microwave irradiation provides efficient and uniform heating, accelerating the catalytic cycle.

Other Electrophilic Substitutions at C4

Beyond halogenation, the C4 position can be functionalized using various electrophilic reagents.

  • Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C4 position, yielding pyrazole-4-carbaldehydes. T[9]hese aldehydes are versatile intermediates for further derivatization.

  • Thio- and Selenocyanation: 4-Thiocyanato and 4-selenocyanato pyrazoles can be synthesized via an electrophilic process mediated by a hypervalent iodine reagent like PhICl₂ with NH₄SCN or KSeCN as the cyanating source.

[10]### Part 3: Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and convergent approach to complex molecules by combining three or more starting materials in a single pot. S[11]everal MCRs have been developed for the synthesis of densely substituted pyrazoles, often incorporating a substituent at the 4-position.

[12]Causality of Experimental Choice: MCRs are designed to minimize purification steps and reduce waste, aligning with the principles of green chemistry. For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to the formation of dihydropyrano[2,3-c]pyrazoles, which are technically 4,5-disubstituted pyrazole derivatives. T[9][11]he choice of catalyst, often a mild base or even a nano-catalyst, is key to promoting the reaction cascade while maintaining selectivity.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey AdvantagesKey LimitationsTypical Yields
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesRobust, reliable, readily available starting materialsLimited substitution patterns, potential regioselectivity issuesGood to Excellent (70-95%)
[3+2] Cycloaddition Diazo compounds, Ynones/AlkynesAccess to complex, polysubstituted pyrazolesRequires specialized starting materials (diazo compounds)Moderate to Good (50-90%)
Direct C-H Functionalization Pyrazole core, Coupling partnerHigh atom economy, late-stage functionalizationC4 selectivity can be challenging, requires catalyst screeningVariable (40-85%)
Suzuki Coupling 4-Halopyrazole, Boronic acidBroad substrate scope, high functional group toleranceRequires pre-functionalized pyrazole, generates wasteExcellent (80-98%)
Multicomponent Reactions Aldehydes, ketones, nitriles, etc.High efficiency, convergence, green chemistryProduct structure is highly dependent on the specific MCRGood to Excellent (75-95%)

Detailed Experimental Protocols

Protocol 1: Microwave-Promoted Suzuki Cross-Coupling of 4-Bromopyrazole (Representative)

This protocol is adapted from methodologies described for the efficient synthesis of 4-aryl pyrazoles.

[5][6]Objective: To synthesize 1-phenyl-4-(4-methoxyphenyl)-1H-pyrazole.

Materials:

  • 4-Bromo-1-phenyl-1H-pyrazole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial (10 mL) with stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 223 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg) to the vial.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the expected 4-substituted pyrazole.

[5]#### Protocol 2: Direct C4-Selenocyanation of a Pyrazole (Representative)

This protocol is based on the hypervalent iodine-mediated electrophilic functionalization methodology.

[10]Objective: To synthesize 4-selenocyanato-1,3,5-trimethyl-1H-pyrazole.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Potassium selenocyanate (KSeCN)

  • Iodobenzene dichloride (PhICl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3,5-trimethyl-1H-pyrazole (1.0 mmol, 110 mg) and potassium selenocyanate (1.2 mmol, 173 mg).

  • Add anhydrous THF (5 mL) and cool the mixture to 0°C in an ice bath.

  • Add iodobenzene dichloride (1.1 mmol, 302 mg) portion-wise over 5 minutes with stirring.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-selenocyanated product.

Self-Validation: The successful introduction of the selenocyanate group can be confirmed by the characteristic stretching frequency in IR spectroscopy and by the presence of selenium isotope patterns in high-resolution mass spectrometry. NMR spectroscopy will show shifts in the aromatic protons consistent with substitution at the C4 position.

[10]### References

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Rao, Y. (2017). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Heterocyclic Chemistry, 54(5), 2844-2848. [Link]

  • Zhao, J., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 223-226. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved from [Link]

  • Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Krasavin, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), 549-556. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Faidah, N., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5409. [Link]

  • Balkenhohl, M., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(18), 4140-4143. [Link]

  • Synthesis of tetrasubstituted pyrazoles 4. (n.d.). ResearchGate. Retrieved from [Link]

  • de la Torre, P., & Carreiras, M. D. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873. [Link]

  • Zora, M., et al. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 81(17), 7400-7409. [Link]

  • Singh, V., & Singh, V. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 15(1), 35-52. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Chen, J., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 111-118. [Link]

  • Kuhn, N., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(6), 808-822. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, V., & Singh, V. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 15(1), 35-52. [Link]

Sources

Cytotoxicity comparison of different pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Profiling of Novel Pyrazole Scaffolds: Structure-Activity Relationships and Mechanistic Insights Content Type: Technical Comparison Guide

Executive Summary: The Pyrazole Advantage

In the landscape of antiproliferative drug discovery, the pyrazole ring (


) stands as a "privileged scaffold" due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR, VEGFR), cyclin-dependent kinases (CDKs), and tubulin.

This guide provides a technical comparison of three distinct classes of recently developed pyrazole derivatives: Pyrazole-Chalcone Hybrids , Pyrazole-based CDK2 Inhibitors , and Curcumin-Pyrazole Conjugates . We analyze their cytotoxicity profiles (


), Structure-Activity Relationships (SAR), and downstream apoptotic mechanisms, supported by validated experimental protocols.

Comparative Analysis: Cytotoxicity & Potency

The following data synthesizes recent experimental findings (2023-2025) comparing the inhibitory concentration (


) of these derivatives across major cancer cell lines: MCF-7  (Breast), HepG2  (Liver), and A549  (Lung).
Table 1: Comparative Cytotoxicity Profile ( in )
Compound ClassLead CandidateTarget MechanismMCF-7 (

)
HepG2 (

)
A549 (

)
Ref
CDK2-Pyrazole Compound 5CDK2 Inhibition / Apoptosis8.03 13.14N/A[1]
Tubulin-Pyrazole PTA-1Tubulin Polymerization Inhibitor2.80 3.204.10[2]
Curcumin-Pyrazole Derivative 21Multi-target / ROS modulation12.515.218.1[3]
Standard Control DoxorubicinDNA Intercalation0.954.500.80[1]

Key Technical Insights:

  • Potency vs. Selectivity: While Doxorubicin exhibits sub-micromolar potency, it lacks selectivity, causing high systemic toxicity. The Tubulin-Pyrazole PTA-1 demonstrates a superior Selective Cytotoxicity Index (SCI), effectively targeting dividing cancer cells while sparing non-cancerous fibroblasts.[1]

  • SAR Driver: In CDK2-pyrazole derivatives, the introduction of a 2-pyridinyl moiety at the N1 position significantly enhances binding affinity to the CDK2 ATP-binding pocket, lowering

    
     values compared to phenyl-substituted analogs.
    

Mechanistic Pathways & Visualization

Understanding how these compounds induce cell death is critical for lead optimization. The pyrazoles discussed here primarily function through two distinct pathways that converge on mitochondrial apoptosis.

Diagram 1: Convergent Apoptotic Signaling Pathway

This diagram illustrates the dual mechanism of action where CDK2 inhibition and Tubulin destabilization lead to the same terminal event: Caspase-3 mediated apoptosis.

ApoptosisPathway Pyrazole_CDK Pyrazole-CDK2 Inhibitor (Compound 5) CDK2 CDK2/Cyclin E Complex Pyrazole_CDK->CDK2 Inhibits Pyrazole_Tub Pyrazole-Tubulin Inhibitor (PTA-1) Tubulin Microtubule Polymerization Pyrazole_Tub->Tubulin Destabilizes G1S G1/S Phase Arrest CDK2->G1S Triggers G2M G2/M Phase Arrest Tubulin->G2M Triggers Bax Bax (Pro-apoptotic) UPREGULATION G1S->Bax G2M->Bax Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Mito Mitochondrial Memb. Potential (Loss of ΔΨm) Bcl2->Mito Inhibits (Blocked) Bax->Mito Pore Formation Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Dual mechanistic action of pyrazole derivatives converging on mitochondrial apoptosis.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating steps.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Rationale: This colorimetric assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as a proxy for viability.[2] Critical Control: Use a "Blank" (Media + MTT, no cells) to subtract background absorbance caused by phenol red or serum proteins.

Materials:

  • Cell lines (e.g., MCF-7, HepG2) in log-phase growth.

  • MTT Reagent: 5 mg/mL in PBS (0.22 μm filtered).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
    • QC Check: Visually inspect monolayer confluence (should be ~40-50%) before treatment.

  • Treatment: Add pyrazole derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ). Include:
    
    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Staurosporine.

    • Duration: Incubate for 48h or 72h at 37°C, 5%

      
      .
      
  • MTT Addition: Add 20

    
     of MTT stock to each well. Incubate for 3-4 hours .
    
    • Observation: Look for intracellular purple formazan crystals.[3]

  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO. Shake plate for 10 mins.
    
  • Quantification: Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: Distinguishes whether the pyrazole induces cytostasis (arrest) or cytotoxicity (death).

  • Fixation: Harvest treated cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Why: Ethanol permeabilizes the membrane, allowing dye entry.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

    
    ) and RNase A  (100 
    
    
    
    ).
    • Why RNase: PI stains both DNA and RNA; RNase ensures only DNA is quantified.

  • Analysis: Measure fluorescence on a flow cytometer (FL2 channel).

    • Expected Result: CDK2 inhibitors (e.g., Compound 5) will show a peak accumulation in G1/S phase , while Tubulin inhibitors (PTA-1) will arrest in G2/M .

Experimental Decision Workflow

This logic flow guides the researcher from synthesis to lead selection.

Workflow Start Synthesized Pyrazole Library Screen Primary Screen (MTT) @ 10 µM Start->Screen Hit Hit? (>50% Inhibition) Screen->Hit Discard Discard / Redesign Hit->Discard No IC50 Dose-Response (IC50) Hit->IC50 Yes Tox Toxicity Screen (Normal Fibroblasts) IC50->Tox Select Selectivity Index > 2.0? Tox->Select Select->Discard No Mech Mechanism Study (Flow Cytometry / Western Blot) Select->Mech Yes

Caption: Decision tree for selecting high-potential pyrazole candidates.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: RSC Advances (2025). URL:[Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization. Source: International Journal of Molecular Sciences (2024). URL:[Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Source: Molecules (2023).[4] URL:[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 438475-37-7) presents a specific disposal challenge due to its halogenated alkyl side chain . While often classified primarily as a skin and eye irritant (GHS H315, H319), the presence of the 2-chloroethyl moiety at the 4-position imparts alkylating potential similar to primary alkyl chlorides. Furthermore, improper chemical treatment (e.g., exposure to strong bases) can trigger dehydrohalogenation, generating 4-vinyl-1-methyl-1H-pyrazole , a reactive monomer with uncharacterized toxicity profiles.

This guide provides a scientifically grounded, segregated disposal workflow that prioritizes high-temperature incineration to prevent environmental persistence and secondary chemical hazards.

Part 1: Chemical Profile & Hazard Identification[1][2]

Understanding the structural reactivity is the first step in safe disposal. The chlorine atom on the ethyl chain is a leaving group, making the compound susceptible to nucleophilic attack or elimination reactions.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 438475-37-7Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₇H₁₁ClN₂Halogenated Organic : Requires specific incineration parameters (>1100°C) to prevent dioxin formation.
Molecular Weight 142.63 g/mol N/A
Physical State Solid (Low melting point) or OilMay exist as a supercooled liquid; handle with liquid-proof containment.
Reactivity Class Alkyl Halide (Primary)Warning: Avoid strong bases (NaOH/KOH) which promote elimination to vinyl derivatives.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][1][3][4] Irrit.)Standard PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.

Part 2: Pre-Disposal Assessment & Waste Categorization

Effective disposal requires segregating this compound from incompatible waste streams immediately at the point of generation.

Critical Decision Logic

Do not mix this compound with:

  • Strong Bases: Risk of generating reactive vinyl pyrazoles.

  • Oxidizers: Risk of uncontrolled exothermic reaction.

  • Aqueous Acidic Waste: Low solubility may lead to phase separation and "hot spots" in waste drums.

Disposal Decision Tree

The following workflow illustrates the decision logic for handling pure substance versus solutions.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State & Concentration Start->StateCheck Spill Spill / Contamination Start->Spill SolidPure Solid / Pure Oil StateCheck->SolidPure Solution Dilute Solution (<5%) StateCheck->Solution SegregateSolid Pack in Wide-Mouth HDPE Jar (Double Bag) SolidPure->SegregateSolid SolventCheck Check Solvent Compatibility Solution->SolventCheck SpillClean Absorb with Vermiculite Do NOT use Paper Towels Spill->SpillClean Halogenated Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Solvent is Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated CombineHalo Combine with Halogenated Waste Stream Halogenated->CombineHalo SegregateLiquid Segregate as 'Halogenated Organic Waste' NonHalogenated->SegregateLiquid Final Final Disposal: High-Temp Incineration (RCRA Code: D001/F002 equivalent) SegregateSolid->Final CombineHalo->Final SegregateLiquid->Final SpillClean->SegregateSolid

Figure 1: Decision matrix for segregating this compound waste streams. Note the strict requirement for halogenated waste classification regardless of the solvent used.

Part 3: Operational Disposal Procedures

Solid Waste & Pure Substance

Objective: Containment and thermal destruction.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Clearly label as "Hazardous Waste - Halogenated Organic Solid."

  • Protocol:

    • Dissolve small residual amounts in a minimal volume of Dichloromethane (DCM) or Ethyl Acetate if rinsing is required. Add rinsate to the Liquid Waste stream.

    • For bulk solid/oil, transfer directly to the HDPE jar.

    • Seal with a chemically resistant cap (Teflon-lined preferred).

    • Do not mix with general trash or biohazard waste.

Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent phase separation and ensure compatibility with incinerator feedstocks.

  • Classification: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chloroethyl group mandates classification as Halogenated Solvent Waste .

  • Reasoning: Trace halogens can corrode standard incinerators not equipped with scrubbers. Mixing this with non-halogenated waste can result in costly re-classification fees or regulatory fines.

  • Protocol:

    • Verify pH is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas evolution in the drum.

    • Pour into a safety can or carboy designated for Halogenated Solvents .

    • Keep container closed/vented properly to prevent pressure buildup.

Spill Cleanup Protocol

Objective: Rapid containment without generating secondary reactive species.

  • Materials: Vermiculite or clay-based absorbent. Avoid cellulose-based absorbents (paper towels, sawdust) if the substance is concentrated, as alkyl halides can react exothermically with hydroxyl groups under certain conditions.

  • Step-by-Step:

    • Evacuate & Ventilate: Ensure fume hood is active or open windows.

    • PPE: Don double nitrile gloves, lab coat, and safety goggles.

    • Absorb: Cover the spill from the outside in with vermiculite.

    • Collect: Scoop absorbed material into a disposable wide-mouth jar or heavy-duty polyethylene bag.

    • Surface Decontamination: Wipe the surface with a mild soap/water solution. Avoid using strong caustic cleaners (Bleach/Ammonia) to prevent reaction with residues.

    • Disposal: Treat the absorbed material as solid halogenated hazardous waste.

Part 4: Scientific Rationale & Deactivation Risks

Why Incineration Over Chemical Deactivation?

While primary alkyl chlorides can theoretically be deactivated via nucleophilic substitution (e.g., hydrolysis), this method is not recommended for this compound in a standard laboratory setting for two reasons:

  • Elimination Risk: Treating this compound with strong bases (NaOH, KOH) to induce hydrolysis often favors the E2 elimination mechanism, producing 4-vinyl-1-methyl-1H-pyrazole . Vinyl pyrazoles are Michael acceptors and potential polymerization monomers, creating a new set of hazards (polymerization in waste drums).

  • Solubility Issues: The lipophilic nature of the chloroethyl-pyrazole core limits solubility in aqueous deactivation solutions, leading to biphasic systems where the reaction rate is unpredictably slow.

The Self-Validating Protocol: The only self-validating disposal method is high-temperature incineration at a licensed facility. This guarantees the complete mineralization of the organic skeleton into CO₂, H₂O, and HCl (which is scrubbed), leaving no reactive intermediates.

Part 5: Regulatory Compliance (US EPA/RCRA)

Proper coding ensures compliance with federal regulations.

  • Waste Code: There is no specific "P" or "U" list code for this exact CAS number.

  • Default Classification:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .

    • If spent halogenated solvents are present: F002 (e.g., if dissolved in DCM).

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste - Halogenated" if pure, or apply the solvent's codes if in solution.

  • DOT Shipping (for pure substance):

    • UN Number: UN 3335 (Aviation regulated solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific toxicity data threshold.

    • Note: Most research quantities fall under "Small Quantity Generator" exemptions, but accurate labeling is vital for the waste hauler.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 4-(2-Chloroethyl)-1H-pyrazole. (Note: Reference used for structural analog hazards).

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.

  • U.S. EPA. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Management.

  • ChemScene. (n.d.). Product Safety Information: 4-(2-Chloroethyl)-1H-pyrazole.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our most critical asset is our own well-being. The compounds we handle are often novel, with incomplete toxicological data. Such is the case with 4-(2-chloroethyl)-1-methyl-1H-pyrazole. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of risk assessment and proactive hazard mitigation. Our approach is not merely to list personal protective equipment (PPE), but to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Analysis: A Structurally-Informed Risk Assessment

Specific safety data for this compound is not extensively published. In such situations, an expert assessment of the molecule's structure is paramount to predicting its potential hazards. We must analyze its constituent parts: the pyrazole core and the chloroethyl side chain.

  • The Pyrazole Core : Pyrazole and its derivatives are known to be biologically active.[1] Safety data for related compounds, such as pyrazole itself and various substituted pyrazoles, consistently indicate risks of skin irritation, serious eye damage, and respiratory irritation.[2][3][4][5][6] Some derivatives also show acute oral and dermal toxicity, with the potential for target organ damage after repeated exposure.[4]

  • The 2-Chloroethyl Side Chain : This is the most significant structural alert. The 2-chloroethyl group is a classic alkylating agent. Such agents are often highly reactive and can form covalent bonds with biological macromolecules, including DNA. This mechanism is associated with severe health risks:

    • Vesicant (Blistering Agent) : Similar to nitrogen mustards, compounds with this functional group can cause severe skin burns and slow-healing blisters.[7]

    • Cytotoxicity : The ability to alkylate DNA makes these compounds toxic to cells.

    • Mutagenicity & Carcinogenicity : By damaging DNA, these compounds should be considered potential mutagens and carcinogens.

The Hierarchy of Controls: Your Primary Defense

PPE is the last line of defense. Before you even select a glove, you must implement higher-level controls.

  • Engineering Controls : All work involving this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][9] A safety shower and eyewash station must be immediately accessible.[2][10]

  • Administrative Controls : Access to areas where this compound is used should be restricted. All users must receive specific training on its hazards and the procedures outlined in this guide. Always work in a well-ventilated area and wash hands thoroughly after handling.[2][11]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

For a compound of this potential hazard level, a single layer of protection is inadequate. The following multi-layered PPE ensemble is required for all handling procedures.

Body Protection

A standard cotton lab coat is not sufficient protection against a potential alkylating agent.

  • Minimum Requirement : A clean, buttoned, knee-length laboratory coat.[12][13]

  • Recommended for >1g quantities or splash risk : In addition to the lab coat, wear a chemical-resistant apron made of a material like neoprene or butyl rubber.

Hand Protection

Skin contact is a primary route of exposure. The selection of gloves must account for the risk of rapid permeation by reactive chemicals.[14]

  • Double-Gloving is Mandatory : Wearing two pairs of gloves provides significantly enhanced protection.

    • Inner Glove : A standard nitrile examination glove. This provides a base layer of protection and makes it safer to remove the outer gloves.

    • Outer Glove : A heavier-duty glove with high chemical resistance. For alkylating agents, butyl rubber or Viton® gloves are recommended. If these are not available, a second, thicker nitrile glove may be used for incidental contact, but must be replaced immediately upon any suspected contamination.[12]

  • Glove Inspection : Always inspect gloves for tears or pinholes before use.[9]

  • Immediate Replacement : If the outer glove is contaminated, remove both pairs immediately, wash your hands, and don a fresh double pair. Contaminated gloves must be disposed of as hazardous waste.[15]

Eye and Face Protection

Protecting your eyes from a direct splash is critical, as this compound is expected to cause severe and potentially permanent damage.[4]

  • Minimum Requirement : Chemical splash goggles that seal around the eyes, compliant with ANSI Z87.1 or equivalent standards.[8] Standard safety glasses with side shields are not sufficient.

  • Recommended for >1g quantities or splash risk : A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.

Operational Protocols: Integrating Safety into Your Workflow

TaskPrimary Engineering ControlBody ProtectionHand ProtectionEye/Face Protection
Weighing Solid Chemical Fume HoodLab CoatDouble Gloves (Nitrile inner, Butyl/Nitrile outer)Chemical Splash Goggles
Preparing Solutions Chemical Fume HoodLab Coat + Chemical ApronDouble Gloves (Nitrile inner, Butyl/Nitrile outer)Chemical Splash Goggles + Face Shield
Reaction Workup Chemical Fume HoodLab Coat + Chemical ApronDouble Gloves (Nitrile inner, Butyl/Nitrile outer)Chemical Splash Goggles + Face Shield
Waste Disposal Chemical Fume HoodLab CoatDouble Gloves (Nitrile inner, Butyl/Nitrile outer)Chemical Splash Goggles
Step-by-Step Handling Procedure (Solution Preparation)
  • Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (glassware, solvents, waste containers) is already inside. Don your full PPE ensemble.

  • Weighing : If weighing the solid, do so on weighing paper or in a tared container within the fume hood. Avoid creating dust.[16]

  • Transfer : Carefully add the solid to the solvent vessel. Use a powder funnel if necessary.

  • Rinsing : Rinse any residual compound from the weighing container into the solvent vessel.

  • Mixing : Cap and mix the solution. Ensure the container is properly labeled with the full chemical name, concentration, and hazard pictograms.

  • Cleanup : Immediately decontaminate any surfaces, including the balance, with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order: outer gloves, apron, face shield, goggles, inner gloves. Never touch your face or personal items with gloved hands. Wash hands thoroughly.

Emergency Procedures: Immediate and Decisive Action

In Case of Exposure:
  • Skin Contact : Immediately go to the nearest safety shower.[17] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[17] Seek immediate medical attention. Do not use neutralizing agents.

  • Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[17][18][19] Remove contact lenses if possible.[18] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[19] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[19]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

In Case of a Spill:
  • Minor Spill (inside fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite). Carefully collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood) : Evacuate the immediate area.[20] Alert others and notify your institution's Environmental Health & Safety (EHS) department immediately.[17] Do not attempt to clean it up yourself.

Decontamination and Disposal

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste : Contaminated gloves, weighing paper, absorbent pads, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[9]

  • Glassware : Triple-rinse all glassware with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous liquid waste. Only then can the glassware be washed normally.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the planned work.

PPE_Workflow cluster_start Initial Assessment cluster_ppe Personal Protective Equipment Selection cluster_controls Mandatory Controls start Plan the Experiment assess_scale Assess Scale of Operation start->assess_scale body Body: - Lab Coat - Chemical Apron (if >1g or splash risk) assess_scale->body <1g (low splash risk) assess_scale->body >1g or High Splash Risk hand Hands: - Double Gloves (Nitrile Inner, Butyl/Nitrile Outer) body->hand eye Eyes/Face: - Chemical Splash Goggles - Face Shield (if >1g or splash risk) hand->eye hood Work in Chemical Fume Hood eye->hood emergency Safety Shower & Eyewash Accessible hood->emergency end_point Work May Begin emergency->end_point Proceed with Caution

Caption: PPE selection workflow based on operational scale.

References

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